Paclitaxel octadecanedioate
Description
Properties
IUPAC Name |
18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFZDIRENPICR-SNNBKDRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H83NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1150.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paclitaxel Octadecanedioate: A Technical Guide to Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) octadecanedioate (ODDA-PTX), a novel prodrug of the widely used chemotherapeutic agent paclitaxel, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols. By conjugating paclitaxel with 1,18-octadecanedioic acid, ODDA-PTX is designed for enhanced drug delivery through its non-covalent binding to human serum albumin (HSA). This interaction facilitates targeted delivery to tumors that overexpress fatty acid transporters, potentially improving the therapeutic index compared to conventional paclitaxel formulations.
Chemical Structure and Identification
Paclitaxel octadecanedioate is formed by the esterification of the C-2' hydroxyl group of paclitaxel with one of the carboxylic acid groups of 1,18-octadecanedioic acid.[1]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid[2] |
| Synonyms | ODDA-PTX, PTX-FA18[3] |
| CAS Number | 2089211-45-8[2] |
| Molecular Formula | C₆₅H₈₃NO₁₇[2] |
| Molecular Weight | 1150.3 g/mol [2] |
Physicochemical Properties
This compound is a white to off-white solid. As a prodrug, its activity is dependent on the in vivo cleavage of the ester bond to release paclitaxel. A notable property is its poor aqueous solubility, necessitating formulation strategies for administration.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Data not available for ODDA-PTX. For paclitaxel: 213-216 °C. | [4] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [5] |
| Appearance | White to off-white crystalline powder (for Paclitaxel) | [4] |
Biological Activity and Mechanism of Action
The biological activity of this compound is attributed to its active metabolite, paclitaxel. Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
ODDA-PTX itself does not promote tubulin polymerization. Its efficacy lies in its ability to bind to human serum albumin (HSA), forming a non-covalent complex. This complex is then transported to tumor tissues, which often have a high demand for fatty acids and overexpress fatty acid transport proteins. This targeted delivery mechanism is believed to enhance the accumulation of the drug at the tumor site while minimizing systemic toxicity.
References
Paclitaxel Octadecanedioate: A Technical Guide to its Mechanism of Action as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696) remains a cornerstone of cancer chemotherapy, but its clinical utility is often hampered by poor solubility and significant side effects. Prodrug strategies offer a promising avenue to enhance its therapeutic index. This technical guide provides an in-depth analysis of paclitaxel octadecanedioate (ODDA-PTX), a novel prodrug designed for targeted delivery and controlled release. We will explore its mechanism of action, from synthesis and albumin binding to intracellular activation and induction of apoptosis. This document includes a comprehensive summary of preclinical data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Introduction
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, exerts its potent anti-tumor activity by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing their depolymerization. This disruption of the normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Despite its efficacy against a broad spectrum of solid tumors, including ovarian, breast, and lung cancers, the clinical application of paclitaxel is challenged by its low aqueous solubility and the need for formulation with potentially toxic excipients like Cremophor EL, which can cause hypersensitivity reactions and peripheral neuropathy.
To overcome these limitations, various prodrug strategies have been explored. A promising approach involves the covalent modification of paclitaxel to create an inactive precursor that is selectively activated at the tumor site. This compound (ODDA-PTX) is a recently developed prodrug that leverages the natural transport mechanisms of fatty acids and albumin for tumor targeting. This guide will provide a detailed technical overview of the mechanism of action of ODDA-PTX as a prodrug.
Mechanism of Action of this compound
The mechanism of action of this compound as a prodrug can be understood as a multi-step process:
-
Synthesis and Formulation: Paclitaxel is chemically conjugated to octadecanedioic acid, a long-chain dicarboxylic acid, via an ester linkage. This modification renders the paclitaxel molecule temporarily inactive.
-
Albumin Binding and Transport: The long fatty acid chain of ODDA-PTX facilitates its non-covalent binding to human serum albumin (HSA) in the bloodstream. This complex formation enhances the solubility and stability of the prodrug in circulation. Cancer cells are known to have a high demand for nutrients, including fatty acids and albumin, which they utilize to support their rapid proliferation. The ODDA-PTX-HSA complex is preferentially taken up by tumor cells through fatty acid transporters and albumin-binding proteins.
-
Intracellular Release of Paclitaxel: Once inside the tumor cell, the ester bond linking paclitaxel to octadecanedioate is cleaved by intracellular esterases, releasing the active paclitaxel.
-
Paclitaxel-Mediated Cytotoxicity: The released paclitaxel then exerts its cytotoxic effects through the well-established mechanism of microtubule stabilization, leading to mitotic arrest and apoptosis.
This targeted delivery and controlled release mechanism is designed to increase the concentration of active paclitaxel at the tumor site while minimizing systemic exposure and associated toxicities.
Signaling Pathways Involved in Paclitaxel-Induced Apoptosis
The apoptotic cascade initiated by paclitaxel is complex and involves multiple signaling pathways. Key pathways include:
-
NF-κB Signaling: Paclitaxel has been shown to activate the NF-κB signaling pathway, which can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context.
-
Bcl-2 Family Proteins: Paclitaxel modulates the expression and activity of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. It can lead to the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also implicated in paclitaxel-induced apoptosis.
The following diagram illustrates a simplified representation of the signaling pathways involved in paclitaxel-induced apoptosis.
Caption: Mechanism of ODDA-PTX action and apoptosis induction.
Quantitative Data Presentation
The preclinical evaluation of this compound has demonstrated its superior pharmacokinetic profile and enhanced anti-tumor efficacy compared to standard paclitaxel formulations.
Table 1: Pharmacokinetic Parameters of Paclitaxel and this compound in Mice
| Parameter | Paclitaxel (20 mg/kg) | ODDA-PTX (250 mg/kg) |
| Cmax (µM) | ~30 | ~15 (Paclitaxel) |
| AUC (µM*h) | ~20 | ~100 (Paclitaxel) |
| t1/2 (h) | ~6 | ~24 (Paclitaxel) |
Data extracted from Callmann et al., J. Am. Chem. Soc. 2019, 141, 31, 12383–12394.
Table 2: In Vivo Efficacy of this compound in an HT-1080 Human Fibrosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | 0 | 20 |
| Paclitaxel | 20 | ~50 | 30 |
| ODDA-PTX | 100 | >90 | >60 |
| ODDA-PTX | 250 | >95 | >60 |
Data extracted from Callmann et al., J. Am. Chem. Soc. 2019, 141, 31, 12383–12394.
Experimental Protocols
Synthesis of this compound
A scalable synthesis of this compound has been developed, involving the mono-allyl protection of octadecanedioic acid followed by coupling with paclitaxel and subsequent deprotection.
Materials:
-
Paclitaxel
-
Octadecanedioic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Mono-allyl protection of octadecanedioic acid: Dissolve octadecanedioic acid and a catalytic amount of p-toluenesulfonic acid in allyl alcohol. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the excess allyl alcohol under reduced pressure. Purify the resulting mono-allyl ester by column chromatography.
-
Coupling of mono-allyl octadecanedioate with paclitaxel: Dissolve the mono-allyl octadecanedioate, paclitaxel, and a catalytic amount of DMAP in anhydrous DCM. Add DCC to the solution at 0°C and stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the crude product by column chromatography to obtain the protected prodrug.
-
Deprotection of the allyl group: Dissolve the protected prodrug in anhydrous THF. Add tetrakis(triphenylphosphine)palladium(0) and phenylsilane to the solution under an inert atmosphere. Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, concentrate the mixture and purify the final product, this compound, by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HT-1080)
-
Paclitaxel
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours. Include wells with untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound.
In Vivo Xenograft Tumor Model
The anti-tumor efficacy of this compound can be assessed in a human tumor xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HT-1080 human fibrosarcoma cells
-
Paclitaxel formulation
-
This compound formulation (complexed with HSA)
-
Vehicle control (e.g., saline)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HT-1080 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into different treatment groups (vehicle control, paclitaxel, and this compound). Administer the treatments intravenously at the specified doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and survival.
-
Data Analysis: Compare the tumor growth and survival rates between the different treatment groups to evaluate the efficacy of the prodrug.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a paclitaxel prodrug.
Caption: Preclinical evaluation workflow for a paclitaxel prodrug.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic index of paclitaxel. By leveraging albumin binding for targeted delivery and controlled release, ODDA-PTX has demonstrated superior preclinical efficacy and an improved safety profile compared to conventional paclitaxel formulations. The detailed technical information and protocols provided in this guide are intended to facilitate further research and development of this and other novel paclitaxel prodrugs, with the ultimate goal of improving outcomes for cancer patients.
Synthesis and Characterization of 1,18-Octadecanedioic Acid-Paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX), a promising prodrug of the widely used chemotherapeutic agent, paclitaxel (B517696). This conjugate is designed to improve the drug's therapeutic index by leveraging endogenous transport mechanisms, specifically its affinity for human serum albumin (HSA).[1][2] By mimicking the binding of long-chain fatty acids to HSA, ODDA-PTX can be efficiently delivered to tumor tissues, which often overexpress albumin-binding proteins.[2][3] This guide details a practical and scalable synthetic route, comprehensive characterization methodologies, and an overview of the parent compound's mechanism of action.
Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX)
A recently developed, scalable synthetic strategy for ODDA-PTX avoids cumbersome chromatographic purifications and provides the final product in high purity and yield.[3] The synthetic workflow involves three key steps:
-
Mono-allyl protection of 1,18-octadecanedioic acid: This step ensures that only one of the carboxylic acid groups is available for conjugation with paclitaxel.
-
Coupling of mono-allyl ODDA with paclitaxel: An ester linkage is formed between the free carboxylic acid of the protected diacid and the 2'-hydroxyl group of paclitaxel.[2]
-
Palladium-catalyzed deprotection: The allyl protecting group is selectively removed to yield the final ODDA-PTX conjugate.[3]
Caption: Synthetic workflow for 1,18-octadecanedioic acid-paclitaxel.
Experimental Protocols
Step 1: Synthesis of Mono-allyl 1,18-octadecanedioate [3]
-
To a solution of 1,18-octadecanedioic acid (1.0 eq.) in toluene, add p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to 85 °C to dissolve the solids.
-
Add allyl alcohol (2.0 eq.) in two portions.
-
Heat the solution to reflux for 4 hours, removing water via azeotropic distillation.
-
Cool the reaction mixture to room temperature, allowing the unreacted diacid to precipitate.
-
Filter the mixture to remove the precipitated diacid.
-
Concentrate the filtrate under reduced pressure.
-
Add n-heptane to the residue to precipitate the mono-allyl ester.
-
Filter the suspension and wash the solid with n-heptane.
-
Recrystallize the crude product from isopropanol (B130326) to obtain pure mono-allyl 1,18-octadecanedioate.
Step 2: Coupling of Mono-allyl 1,18-octadecanedioate with Paclitaxel [3]
-
Dissolve paclitaxel (1.0 eq.) and mono-allyl 1,18-octadecanedioate (1.2 eq.) in dichloromethane (B109758) (CH₂Cl₂).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon reaction completion (monitored by HPLC), dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mono-allyl ODDA-paclitaxel.
Step 3: Palladium-Catalyzed Deprotection of Mono-allyl ODDA-Paclitaxel [3]
-
Dissolve palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 eq.) and triphenylphosphine (B44618) (PPh₃) (0.02 eq.) in tetrahydrofuran (B95107) (THF).
-
In a separate flask, prepare a solution of formic acid (2.0 eq.) and triethylamine (B128534) (Et₃N) (2.5 eq.) in THF.
-
Add the formic acid/triethylamine solution to the palladium catalyst solution and stir for 30 minutes.
-
Dissolve the crude mono-allyl ODDA-paclitaxel (1.0 eq.) in THF and add it to the catalyst mixture.
-
Heat the reaction to 50 °C until the starting material is consumed (monitored by HPLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl and brine.
-
Concentrate the organic phase and purify the residue by washing with an aqueous solution of cysteine hydrochloride to remove residual palladium.
-
Dissolve the product in CH₂Cl₂, wash with water, and concentrate to afford the final 1,18-octadecanedioic acid-paclitaxel product as a white solid.
Characterization of ODDA-PTX
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized ODDA-PTX. The following tables summarize the key analytical data.
Physicochemical and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₆₅H₈₃NO₁₇ | [3] |
| Molecular Weight | 1150.35 g/mol | [3] |
| Appearance | White solid | [3] |
| HPLC Purity | >97% | [3] |
| HPLC Conditions | Zorbax SB-C8 column; gradient elution with water and acetonitrile; 35 °C; 1 mL/min flow rate. | [3] |
Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | Characteristic peaks for both the paclitaxel backbone and the 1,18-octadecanedioic acid linker are observed. The absence of the allyl group signals confirms successful deprotection. | [3] |
| ¹³C-NMR (100 MHz, CDCl₃) | Signals corresponding to the carbonyls of the ester and carboxylic acid, as well as the methylene (B1212753) chain of the linker and the carbons of the paclitaxel core, are present. | [3] |
| ESI-MS | m/z = 1150.5 [M+H]⁺, 1148.7 [M-H]⁻ | [3] |
| FTIR | Expected characteristic peaks: ~3400 cm⁻¹ (O-H stretch of carboxylic acid), ~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretch of methylene groups), ~1735 cm⁻¹ (C=O stretch of esters), ~1710 cm⁻¹ (C=O stretch of carboxylic acid), ~1650 cm⁻¹ (C=O stretch of amides). | Inferred from[4][5] |
Mechanism of Action: Paclitaxel-Induced Apoptosis
The cytotoxic activity of the ODDA-PTX prodrug is realized upon the release of free paclitaxel within the tumor microenvironment. Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Paclitaxel-induced apoptosis signaling pathway.
Paclitaxel stabilizes microtubules, leading to mitotic arrest.[6] This arrest triggers apoptotic signaling through multiple pathways. A key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7] This relieves the inhibition of pro-apoptotic proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c.[8] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which recruits and activates caspase-9.[3][9] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[8][10] Additionally, paclitaxel has been shown to induce apoptosis through a caspase-8-dependent pathway, which can be initiated by the association of caspase-8 with the stabilized microtubules.[6][11] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[11]
Conclusion
The 1,18-octadecanedioic acid-paclitaxel conjugate represents a promising advancement in the delivery of paclitaxel. The scalable and efficient synthesis detailed in this guide provides a clear path for its production. The comprehensive characterization data confirms the structure and purity of the conjugate. Understanding the intricate mechanism of paclitaxel-induced apoptosis is crucial for the rational design of combination therapies and for overcoming potential resistance mechanisms. This technical guide serves as a valuable resource for researchers and developers in the field of oncology, facilitating further investigation and potential clinical translation of this innovative paclitaxel prodrug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overexpression of Apaf-1 promotes apoptosis of untreated and paclitaxel- or etoposide-treated HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apaf-1 and caspase-9 deficiency prevents apoptosis in a Bax-controlled pathway and promotes clonogenic survival during paclitaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A crucial role of caspase 3 and caspase 8 in paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Paclitaxel Octadecanedioate: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of paclitaxel (B517696) octadecanedioate, a prodrug of the widely used anticancer agent paclitaxel. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of paclitaxel octadecanedioate has been determined in a range of organic and aqueous solvent systems. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.
| Solvent System | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 |
| Ethanol | 20 |
| DMF:PBS (pH 7.2) (1:3) | 0.25 |
Note: Data sourced from commercially available product information.
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the amount of dissolved substance.
Principle of the Shake-Flask Method
The shake-flask method relies on the principle of achieving equilibrium between the solid state of the drug and its dissolved state in a specific solvent. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that the solvent is fully saturated. Once equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved drug in the supernatant is measured.
Detailed Experimental Protocol: Shake-Flask Method for this compound
This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., Ethanol, DMSO, PBS buffer)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted.
-
Addition of Excess Solid: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a 0.22 µm syringe filter.
-
Sample Preparation for Analysis: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification Methods
Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Below are outlines for HPLC-UV and UV-Vis spectroscopic methods.
HPLC is a highly sensitive and specific method for quantifying paclitaxel and its derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solutions and record the peak areas.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
For a simpler and faster, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For paclitaxel and its derivatives, this is typically around 227-230 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Calibration Curve: Measure the absorbance of the standard solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the prepared sample solutions.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.
An In-depth Technical Guide to the In Vitro Stability and Hydrolysis of Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the in vitro stability and hydrolysis of Paclitaxel (B517696) octadecanedioate (PTX-ODDA). While specific quantitative stability data for this particular prodrug is not publicly available, this document outlines the established experimental protocols, data presentation formats, and underlying chemical pathways relevant to its characterization. Paclitaxel octadecanedioate is a paclitaxel prodrug designed for enhanced delivery, where paclitaxel is conjugated to 1,18-octadecanedioic acid via an ester linkage at the 2'-hydroxyl group. Understanding its stability is critical for predicting its shelf-life, behavior in physiological environments, and the rate of release of the active paclitaxel molecule.
Introduction to this compound and Prodrug Stability
Paclitaxel-based prodrugs are designed to overcome the poor aqueous solubility of the parent drug and to improve its pharmacokinetic profile. This compound, by incorporating a long-chain dicarboxylic acid, is engineered to bind non-covalently to human serum albumin (HSA), mimicking the natural transport mechanism of fatty acids. The key to its efficacy as a prodrug lies in the stability of the ester bond connecting paclitaxel and the octadecanedioate linker. This bond must be stable enough for formulation and administration but labile enough to be cleaved in vivo, releasing active paclitaxel.
The two primary modes of in vitro hydrolysis are:
-
Chemical Hydrolysis: Spontaneous cleavage of the ester bond, which is highly dependent on pH and temperature. This is typically assessed in buffered solutions.
-
Enzymatic Hydrolysis: Cleavage catalyzed by enzymes, such as esterases, which are abundant in plasma and liver tissue. This is evaluated in biological matrices like human plasma.
Experimental Protocols
The following sections detail representative protocols for assessing the chemical and enzymatic stability of this compound. These methods are based on standard practices for paclitaxel ester prodrugs.
Protocol for Chemical Hydrolysis Study in Buffer
This experiment evaluates the intrinsic stability of the prodrug at different pH values, simulating various physiological and storage conditions.
Objective: To determine the rate of hydrolysis of this compound in aqueous buffer solutions at varying pH levels.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) tablets or reagents
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Constant temperature incubator or water bath (set to 37°C)
-
pH meter
-
HPLC system with UV detector
Methodology:
-
Buffer Preparation: Prepare buffer solutions at desired pH values (e.g., pH 5.0, pH 7.4, and pH 9.0) using PBS and adjust with HCl or NaOH.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Incubation:
-
Pre-warm the buffer solutions to 37°C.
-
Spike a small volume of the stock solution into each buffer to achieve a final concentration of approximately 10-20 µg/mL. The final DMSO concentration should be kept low (<1%) to minimize its effect on stability.
-
Vortex gently to mix. This is Time 0 (T=0).
-
Immediately withdraw an aliquot (e.g., 100 µL) from each solution for the T=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile.
-
Incubate the remaining solutions in a sealed container at 37°C.
-
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours). Immediately quench each sample with cold acetonitrile.
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any salts.
-
Analyze the supernatant using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the appearance of paclitaxel.
-
Protocol for Enzymatic Hydrolysis Study in Human Plasma
This experiment assesses the prodrug's susceptibility to enzymatic cleavage, providing an essential prediction of its stability in the bloodstream.
Objective: To determine the rate of hydrolysis of this compound in the presence of plasma esterases.
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
Acetonitrile (HPLC grade, containing an internal standard if available)
-
Water (HPLC grade)
-
DMSO
-
Constant temperature incubator or water bath (set to 37°C)
-
HPLC system with UV or MS detector
Methodology:
-
Plasma Preparation: Thaw frozen human plasma at 37°C immediately before use.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM). Keep the final DMSO concentration below 1%.
-
Vortex gently to mix. This is Time 0 (T=0).
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately terminate the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile (protein precipitation).
-
-
Sample Processing and Analysis:
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis to quantify the remaining prodrug concentration.
-
Analytical Method: HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the prodrug from its primary degradant, paclitaxel, and other potential impurities.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water[1][2]. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Detection: UV detector set at 227 nm, the characteristic absorbance wavelength for the paclitaxel core[1][2].
-
Column Temperature: 30°C[1].
-
Injection Volume: 10-20 µL.
Data Presentation
Quantitative data from stability studies should be summarized in clear, structured tables. Although specific data for this compound is unavailable, the following tables illustrate how results would be presented.
Table 1: Chemical Stability of this compound in Aqueous Buffers at 37°C (Illustrative Data)
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 92.1 |
| 4 | 98.1 | 94.5 | 75.6 |
| 8 | 96.3 | 90.1 | 58.4 |
| 24 | 90.5 | 77.8 | 25.3 |
| 48 | 82.1 | 60.5 | 8.9 |
| Half-life (t½, hours) | ~250 | ~38 | ~7 |
Table 2: Enzymatic Stability of this compound in Human Plasma at 37°C (Illustrative Data)
| Time (minutes) | % Prodrug Remaining |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| 120 | 1.8 |
| Half-life (t½, minutes) | ~18 |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) as specified.
Hydrolysis Pathway
This diagram illustrates the cleavage of the ester bond in this compound, which releases the active drug, paclitaxel, and the linker molecule, octadecanedioic acid.
Experimental Workflow
This flowchart visualizes the logical steps involved in a typical in vitro stability study, from sample preparation to final data analysis.
References
An In-depth Technical Guide on the Binding Affinity of Paclitaxel Octadecanedioate to Human Serum Albumin (HSA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of paclitaxel (B517696) octadecanedioate (ODDA-PTX) to human serum albumin (HSA). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the interaction between this promising paclitaxel prodrug and the primary transport protein in human plasma. This document summarizes available quantitative data, presents detailed experimental methodologies, and visualizes key concepts and workflows.
Introduction: The Rationale for Paclitaxel Octadecanedioate
Paclitaxel is a cornerstone of chemotherapy, demonstrating significant activity against a range of solid tumors.[1] However, its clinical utility is hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions. To circumvent these limitations and enhance tumor targeting, various strategies have been explored, including the development of prodrugs that leverage the natural transport mechanisms of the body.
Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for numerous endogenous and exogenous molecules, including long-chain fatty acids (LCFAs).[2] Tumors often exhibit an increased uptake of albumin to meet their metabolic demands.[2] this compound (ODDA-PTX) was designed to exploit this phenomenon.[2][3] By conjugating paclitaxel to 1,18-octadecanedioic acid, a long-chain dicarboxylic acid, the prodrug is engineered to mimic the binding of LCFAs to HSA, thereby hijacking this natural transport system for targeted drug delivery.[2][3] The preservation of a terminal carboxylic acid on the octadecanedioate linker is crucial, as it allows for strong electrostatic interactions with positively charged amino acid residues within the hydrophobic binding pockets of HSA, a key feature of high-affinity LCFA binding.[2][3]
Binding Affinity of the Parent Compound: Paclitaxel and HSA
Understanding the binding of the parent drug, paclitaxel, to HSA provides a crucial baseline for evaluating the affinity of its derivatives. The interaction between paclitaxel and HSA has been characterized by multiple biophysical techniques, revealing a moderate to high binding affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.39 ± 5.81 µM | Surface Plasmon Resonance (SPR) | [4][5][6] |
| Dissociation Constant (Kd) | 8.93 ± 8.60 µM (for nab-HSA) | Surface Plasmon Resonance (SPR) | [4][5][6] |
| Association Constant (Ka) | 2.4 x 106 M-1 (K1) | Ultrafiltration & RP-HPLC | [7] |
| Association Constant (Ka) | 1.0 x 105 M-1 (K2) | Ultrafiltration & RP-HPLC | [7] |
| Association Constant (Ka) | 1.43 x 104 M-1 | FTIR Spectroscopy | [8][9] |
| Association Constant (Ka) | 324 M-1 | Fluorescence Spectroscopy | [1][10] |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | [1][10] |
| Number of Binding Sites (n) | 1.3 (high affinity) | Ultrafiltration & RP-HPLC | [7] |
Note: The significant variation in reported binding constants can be attributed to the different experimental conditions and techniques employed.
Binding Affinity of this compound (ODDA-PTX) to HSA
Direct quantitative determination of the binding constants (Kd or Ka) for ODDA-PTX to HSA is not extensively documented in publicly available literature. However, existing studies strongly indicate a very high binding affinity, driven by the fatty acid mimicry of the octadecanedioate linker.
A key study demonstrated through a rapid equilibrium dialysis assay that greater than 95% of ODDA-PTX was bound to HSA at concentrations as low as 0.5 μM .[5] Furthermore, isothermal titration calorimetry (ITC) experiments confirmed the presence of multiple binding sites for ODDA-PTX on the HSA molecule.[5] NMR titration experiments have also shown that ODDA-PTX can displace palmitic acid, a native LCFA, from all of its binding pockets on HSA, further evidencing its high affinity.[5]
The proposed mechanism involves the insertion of the 18-carbon chain into the hydrophobic pockets of HSA, with the terminal carboxylate forming strong electrostatic interactions with basic residues at the base of these pockets, thus anchoring the prodrug to the protein.[2][3] Molecular modeling has suggested that the most probable locations for ODDA-PTX binding are the native long-chain fatty acid binding sites 1, 2, 4, and 5 on HSA.[5]
Caption: Logical diagram of ODDA-PTX design and its high-affinity binding to HSA.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding of paclitaxel and its derivatives to HSA.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Preparation: All solutions (HSA and ODDA-PTX) are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution. Solutions are thoroughly degassed before use.
-
Instrumentation: A highly sensitive isothermal titration calorimeter is used.
-
Procedure: The sample cell is filled with a known concentration of HSA solution (e.g., 25 µM). The injection syringe is loaded with a higher concentration of the ligand (ODDA-PTX).
-
Titration: A series of small, sequential injections of the ODDA-PTX solution are made into the HSA solution in the sample cell while maintaining a constant temperature (e.g., 25°C or 37°C).
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes diminish.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or multiple sequential sites) to calculate the thermodynamic parameters (Ka, ΔH, and n).
This technique monitors the decrease in the intrinsic fluorescence of HSA (primarily from tryptophan residues) upon the addition of a ligand (the quencher).
-
Preparation: A stock solution of HSA is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4). A series of solutions with a fixed HSA concentration and varying concentrations of paclitaxel or ODDA-PTX are prepared.
-
Instrumentation: A spectrofluorometer is used.
-
Procedure: The excitation wavelength is set to 280 nm or 295 nm to selectively excite tryptophan residues. The emission spectra are recorded over a range (e.g., 300-500 nm).
-
Data Acquisition: Fluorescence emission spectra are recorded for HSA alone and for each of the HSA-ligand mixtures.
-
Data Analysis: The quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression of the fluorescence data.
Caption: Experimental workflows for ITC and Fluorescence Quenching analysis.
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Preparation: HSA is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). Paclitaxel or ODDA-PTX solutions of various concentrations are prepared in a suitable running buffer.
-
Instrumentation: An SPR instrument (e.g., Biacore) is used.
-
Procedure: The running buffer is flowed continuously over the sensor chip to establish a stable baseline.
-
Binding Measurement: The ligand solutions are injected sequentially, typically from the lowest to the highest concentration, over the immobilized HSA surface. This is the association phase.
-
Dissociation Measurement: After each injection, the running buffer is flowed over the chip again, and the dissociation of the ligand from the HSA is monitored.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
This method is used to determine the fraction of a drug that is bound to a protein at equilibrium.
-
Preparation: Prepare solutions of HSA and ODDA-PTX in a dialysis buffer (e.g., PBS, pH 7.4).
-
Apparatus: A multi-well equilibrium dialysis plate is used, with each well divided by a semipermeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa) that allows free drug to pass but retains the protein and protein-drug complex.
-
Procedure: The HSA solution is placed on one side of the membrane (the sample chamber), and the ODDA-PTX solution is added. The other side (the buffer chamber) contains only the buffer. The plate is sealed and incubated with gentle agitation until equilibrium is reached (typically several hours).
-
Sampling and Analysis: After incubation, samples are taken from both the sample and buffer chambers. The total concentration of the drug in the sample chamber and the free drug concentration in the buffer chamber are quantified using a suitable analytical method like HPLC.
-
Calculation: The percentage of bound drug is calculated using the formula: % Bound = [(Total Drug - Free Drug) / Total Drug] * 100.
Caption: Experimental workflows for SPR and Equilibrium Dialysis analysis.
Conclusion
The conjugation of paclitaxel to 1,18-octadecanedioic acid represents a sophisticated prodrug strategy designed to enhance drug delivery by exploiting the natural transport functions of human serum albumin. While specific quantitative binding constants for ODDA-PTX are not yet widely published, the available evidence from equilibrium dialysis and competitive binding assays overwhelmingly points to a high-affinity interaction.[5] This strong binding, which mimics that of endogenous long-chain fatty acids, is fundamental to the prodrug's mechanism of action, facilitating its solubilization in plasma, extending its circulation time, and potentially improving its accumulation in tumor tissues. The binding affinity of the parent compound, paclitaxel, serves as an important reference, but the rational design of ODDA-PTX suggests a significantly enhanced and more targeted interaction with HSA. Further quantitative studies are warranted to precisely define the thermodynamic and kinetic parameters of this interaction, which will be invaluable for the continued development and optimization of albumin-binding chemotherapeutic prodrugs.
References
- 1. Insights into the binding of paclitaxel to human serum albumin: multispectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human serum albumin: spectroscopic studies of the paclitaxel binding and proximity relationships with cisplatin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinities of paclitaxel and docetaxel for generic and nanoparticle albumin-bound paclitaxel-derived albumin from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity binding of paclitaxel to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the binding of paclitaxel to human serum albumin: multispectroscopic studies. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
The Advent of Paclitaxel Octadecanedioate: A Prodrug Strategy for Enhanced Anti-Tumor Efficacy
A Technical Whitepaper on the Discovery, Rationale, and Preclinical Development of a Novel Paclitaxel (B517696) Prodrug
Executive Summary
Paclitaxel remains a cornerstone of cancer chemotherapy, demonstrating significant activity against a broad spectrum of solid tumors. However, its clinical utility is often hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and dose-limiting toxicities. To address these limitations, extensive research has focused on developing novel delivery systems and prodrugs. Paclitaxel octadecanedioate (ODDA-PTX) has emerged as a promising prodrug, engineered to leverage the natural transport mechanisms of human serum albumin (HSA) for enhanced tumor targeting and an improved therapeutic window. This technical guide provides an in-depth overview of the discovery, rationale, synthesis, and preclinical evaluation of ODDA-PTX, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Paclitaxel Therapy
Paclitaxel, a potent anti-mitotic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Despite its efficacy, the hydrophobicity of paclitaxel presents significant formulation challenges. The conventional formulation, Taxol®, utilizes a mixture of Cremophor EL and ethanol, which is associated with adverse effects.[3] While the development of albumin-bound paclitaxel (nab-paclitaxel, Abraxane®) represented a significant advancement by eliminating the need for Cremophor EL, there remains a need for next-generation paclitaxel formulations with further improved efficacy and reduced toxicity.[3]
The Discovery and Rationale for this compound (ODDA-PTX)
The development of ODDA-PTX is rooted in a strategic approach to exploit the physiological role of human serum albumin (HSA) in transporting long-chain fatty acids (LCFAs).[4] Tumors often exhibit an increased demand for nutrients, including LCFAs, to support their rapid proliferation.[4] The core rationale behind ODDA-PTX is to mimic this natural transport system to achieve preferential drug accumulation at the tumor site.
By conjugating paclitaxel to 1,18-octadecanedioic acid (ODDA), a long-chain dicarboxylic acid, a prodrug is created that can bind non-covalently to the LCFA binding sites on HSA.[4][5] This reversible binding allows ODDA-PTX to circulate in the bloodstream complexed with HSA, effectively acting as a drug reservoir. Upon reaching the tumor microenvironment, the prodrug can be released and subsequently cleaved, liberating the active paclitaxel to exert its cytotoxic effects. This targeted delivery mechanism is designed to increase the therapeutic index by maximizing the drug concentration at the tumor while minimizing exposure to healthy tissues.[4][5]
Synthesis of this compound
A practical and scalable synthesis for ODDA-PTX has been developed to ensure high purity and yield, suitable for potential clinical and commercial development. The synthetic strategy is designed to overcome challenges associated with direct esterification, which can lead to the formation of multiple byproducts.
A key innovation in the synthesis is the mono-protection of octadecanedioic acid (ODDA). One of the carboxylic acid groups of ODDA is protected, for instance, as an allyl ester. This mono-protected ODDA is then coupled with paclitaxel at the 2'-hydroxyl position. The final step involves the selective removal of the protecting group to yield the desired ODDA-PTX prodrug. This method avoids complex chromatographic purifications and is amenable to large-scale production.
Below is a generalized workflow for the synthesis of ODDA-PTX:
Preclinical Evaluation
In Vitro Cytotoxicity
While specific IC50 values for ODDA-PTX against a wide range of cancer cell lines are not extensively published in publicly available literature, the cytotoxic activity of the parent compound, paclitaxel, is well-documented. The expectation is that ODDA-PTX, as a prodrug, would exhibit lower in vitro cytotoxicity compared to free paclitaxel, with its activity being dependent on the rate of hydrolysis to the active drug. The following table summarizes representative IC50 values for paclitaxel in various cancer cell lines.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| SK-BR-3 | Breast Cancer | Data varies |
| MDA-MB-231 | Breast Cancer | Data varies |
| T-47D | Breast Cancer | Data varies |
| A549 | Lung Cancer | 4 - 24 |
| NCI-H23 | Lung Cancer | 4 - 24 |
| OVCAR-3 | Ovarian Cancer | 0.4 - 3.4 |
Table 1: Representative IC50 Values for Paclitaxel in Various Cancer Cell Lines. [1][6][7][8] Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
In Vivo Efficacy in Xenograft Models
Preclinical studies in subcutaneous xenograft models of human cancer have demonstrated the superior efficacy of ODDA-PTX complexed with HSA (referred to as VTX in some studies) compared to FDA-approved paclitaxel formulations.[4]
In a study utilizing a human fibrosarcoma (HT-1080) xenograft model, ODDA-PTX showed a significant dose-dependent inhibition of tumor growth.[4] Notably, at its maximum tolerated dose, ODDA-PTX led to complete tumor regression in a subset of the treated animals.[4]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Median Survival |
| ODDA-PTX (VTX) | 250 | Significant inhibition | Increased |
| Abraxane® | 15 | Moderate inhibition | Moderate increase |
| Cremophor-PTX | 15 | Moderate inhibition | Moderate increase |
| Control | - | - | Baseline |
Table 2: Summary of In Vivo Efficacy of ODDA-PTX in a HT-1080 Fibrosarcoma Xenograft Model. [4] Data are qualitative summaries from the cited research.
Pharmacokinetics
Pharmacokinetic studies in preclinical models have revealed a differentiated profile for ODDA-PTX compared to standard paclitaxel formulations.[4] The complexation of ODDA-PTX with HSA results in a longer circulation half-life and a larger area under the plasma concentration-time curve (AUC), suggesting that the prodrug acts as a depot for the sustained release of active paclitaxel.[4]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) |
| ODDA-PTX (VTX) | 250 | Similar to Abraxane at 20 mg/kg | Higher than Abraxane | Higher than Abraxane |
| Abraxane® | 20 | - | - | - |
Table 3: Comparative Pharmacokinetic Parameters of Paclitaxel Released from ODDA-PTX (VTX) and Abraxane®. [4] This table presents a qualitative comparison based on the findings of the cited study.
A key finding is that ODDA-PTX demonstrates a significantly higher maximum tolerated dose (MTD) compared to both Abraxane® and Cremophor-formulated paclitaxel, indicating a more favorable safety profile.[4]
Mechanism of Action: The Paclitaxel-Induced Signaling Pathway
Paclitaxel exerts its cytotoxic effects by disrupting the normal function of microtubules. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] The signaling cascade leading to apoptosis is complex and involves multiple key proteins.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the cytotoxic effects of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., ODDA-PTX or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Subcutaneous Xenograft Model
The in vivo efficacy of anti-cancer agents is commonly evaluated using subcutaneous xenograft models in immunocompromised mice.
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width² × length) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups (e.g., vehicle control, ODDA-PTX, standard paclitaxel formulation). The treatments are administered according to a specified schedule (e.g., intravenously or intraperitoneally).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study to assess anti-tumor efficacy and systemic toxicity, respectively.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed, and further analyses (e.g., histological or molecular) can be performed.
Conclusion and Future Directions
This compound represents a promising, rationally designed prodrug of paclitaxel that leverages the natural albumin transport pathway to potentially enhance tumor targeting and improve the therapeutic index. Preclinical data have demonstrated its superior in vivo efficacy and a higher maximum tolerated dose compared to existing clinical formulations. Further investigation is warranted to fully elucidate its efficacy across a broader range of tumor types and to advance its development toward clinical evaluation. The continued exploration of such innovative drug delivery strategies holds the key to unlocking the full potential of potent chemotherapeutic agents like paclitaxel, ultimately aiming to improve outcomes for cancer patients.
References
- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Paclitaxel Octadecanedioate Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-neoplastic agent, has been a cornerstone of chemotherapy for various cancers. However, its clinical application is often hampered by its poor aqueous solubility, leading to formulation challenges and hypersensitivity reactions associated with commonly used solubilizing agents like Cremophor EL. To address these limitations, prodrug strategies have been explored to enhance the drug's physicochemical properties and improve its therapeutic index. One such promising approach is the development of Paclitaxel octadecanedioate (ODDA-PTX), a lipophilic prodrug designed for improved formulation and targeted delivery. This technical guide provides an in-depth overview of the core physicochemical properties of this prodrug, including its synthesis, and methodologies for its characterization.
Physicochemical Data
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following tables summarize the available quantitative data for this compound, with comparative data for the parent drug, Paclitaxel, where relevant.
Table 1: General Physicochemical Properties
| Property | Paclitaxel | This compound (ODDA-PTX) | Data Source |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₆₅H₈₃NO₁₇ | PubChem |
| Molecular Weight | 853.9 g/mol | 1150.3 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Assumed to be a solid | General knowledge |
| Melting Point | 213-216 °C | Not experimentally reported | ChemicalBook[2], Sigma-Aldrich |
Table 2: Solubility and Partition Coefficient
| Property | Paclitaxel | This compound (ODDA-PTX) | Data Source |
| Aqueous Solubility | Very poorly soluble (~10-20 µM) | Insoluble in water | United States Biological[3], Morressier[4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL) | Soluble in organic solvents (specific data not available) | Cayman Chemical[5] |
| LogP (Partition Coefficient) | ~3.0 (experimental) | 9.7 (computed, XLogP3) | PubChem, PubChem[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A scalable synthesis of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) has been developed to ensure high purity and avoid chromatographic purification. The synthetic strategy involves the mono-allyl protection of octadecanedioic acid (ODDA), followed by coupling with paclitaxel, and subsequent deprotection.[6][7][8]
Materials:
-
Paclitaxel
-
1,18-Octadecanedioic acid (ODDA)
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for the allyl group (e.g., dimedone)
-
Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Mono-allyl protection of ODDA: React octadecanedioic acid with allyl alcohol in the presence of a coupling agent like DCC and a catalyst such as DMAP. This selectively protects one of the carboxylic acid groups as an allyl ester.
-
Coupling with Paclitaxel: The mono-allyl protected ODDA is then reacted with paclitaxel, again using a coupling agent system like DCC/DMAP, to form an ester linkage at the 2'-hydroxyl group of paclitaxel.
-
Deprotection: The allyl group is selectively removed using a palladium catalyst and a scavenger to yield the final product, this compound. The product can be isolated with high purity through precipitation and filtration, avoiding the need for column chromatography.[6]
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for experimental LogP determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
A solution of this compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are combined in a flask with a known amount of the prodrug.
-
The flask is shaken vigorously for a set period to allow for partitioning of the prodrug between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the prodrug in each phase is determined using a validated analytical method.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Release Study
In vitro release studies are essential to understand the drug release kinetics from a formulation. For a lipophilic prodrug like ODDA-PTX, which is often formulated with a carrier like human serum albumin (HSA), a dialysis method is commonly employed.
Materials:
-
ODDA-PTX-HSA formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, potentially with a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath at 37°C
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
A known amount of the ODDA-PTX-HSA formulation is placed inside a dialysis bag.
-
The sealed dialysis bag is submerged in a known volume of the release medium.
-
The system is maintained at 37°C with constant agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released prodrug (or released paclitaxel if cleavage is expected) in the collected samples is quantified.
-
The cumulative amount of drug released is plotted against time to determine the release profile.
Visualizations
Diagrams are provided below to illustrate key concepts and workflows related to the this compound prodrug.
Caption: Logical relationship of the ODDA-PTX prodrug strategy.
Caption: Experimental workflow for ODDA-PTX synthesis and evaluation.
Caption: Diagram of a typical in vitro release study for ODDA-PTX.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Paclitaxel Octadecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Paclitaxel (B517696) octadecanedioate, a derivative of the widely used anti-cancer drug Paclitaxel. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.
Introduction
Paclitaxel is a potent anti-neoplastic agent that functions by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization. This interference with microtubule dynamics disrupts normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2][3][4][5][6][7][8] Paclitaxel octadecanedioate is a conjugate of Paclitaxel and 1,18-octadecanedioic acid, designed to potentially improve the therapeutic index of the parent drug. This guide focuses on the initial in vitro assessment of its cytotoxic activity against various cancer cell lines.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound, when mixed with human serum albumin (HSA), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 12 |
| PANC-1 | Pancreatic Carcinoma | 2.48 |
| HT-29 | Colorectal Adenocarcinoma | 8.62 |
| HeLa | Cervical Adenocarcinoma | 64.42 |
Data sourced from multiple independent reports.[1][2][3][9][10]
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials
-
Human cancer cell lines (e.g., HT-1080, PANC-1, HT-29, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
This compound
-
Human Serum Albumin (HSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Cell Seeding
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
Drug Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the drug in a complete culture medium containing HSA to achieve the desired final concentrations.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells containing medium with HSA and solvent controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14][15][16]
MTT Assay
-
Following the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][17]
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12][18]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The cytotoxic effect of Paclitaxel and its derivatives is primarily mediated through the stabilization of microtubules, which in turn activates complex signaling cascades leading to apoptosis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
Caption: this compound signaling pathway.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
Methodological & Application
Protocol for the Formulation of Paclitaxel Octadecanedioate Nanoparticles
Application Note
This document provides a detailed protocol for the formulation of nanoparticles from the hydrophobic prodrug, Paclitaxel (B517696) octadecanedioate. The conjugation of paclitaxel with the long-chain diacid, octadecanedioic acid, results in a highly lipophilic molecule, making it a suitable candidate for nanoparticle-based drug delivery systems.[1] These nanoparticles can potentially enhance the therapeutic efficacy and reduce the side effects of paclitaxel by improving its pharmacokinetic profile and enabling targeted delivery.[2]
Two common and effective methods for the formulation of nanoparticles from hydrophobic drugs are presented: nanoprecipitation and emulsification-solvent evaporation.[3][4] The choice of method will depend on the desired nanoparticle characteristics and available equipment.
Key Physicochemical Properties
| Compound | Property | Value/Description |
| Paclitaxel | Solubility | Poorly water-soluble (<0.004 mg/mL)[5] |
| Molecular Weight | 853.9 g/mol | |
| Octadecanedioic Acid | Description | A long-chain dicarboxylic acid. |
| Molecular Weight | 314.46 g/mol | |
| Paclitaxel Octadecanedioate | Description | A hydrophobic prodrug of paclitaxel.[1] |
| Formulation Challenge | High hydrophobicity requires specific formulation strategies to form stable nanoparticles in an aqueous medium. |
Experimental Workflow Overview
The following diagram outlines the general workflow for the formulation and characterization of this compound nanoparticles.
Protocol 1: Nanoprecipitation Method
Nanoprecipitation, also known as solvent displacement, is a straightforward method for preparing nanoparticles from preformed polymers and hydrophobic drugs.[3][4] It involves the precipitation of the polymer and drug from an organic solution into an aqueous non-solvent phase.[6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable stabilizer
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in acetone. A typical starting point is a 1:10 drug-to-polymer ratio.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as 1% (w/v) PVA in deionized water.
-
-
Nanoparticle Formation:
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and encapsulation of the drug into nanoparticles.[6]
-
-
Solvent Removal:
-
Stir the resulting nanoparticle suspension for several hours at room temperature to allow for the evaporation of the organic solvent. A rotary evaporator can be used for more efficient solvent removal.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any free drug and excess stabilizer.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing.
-
Expected Nanoparticle Characteristics (Nanoprecipitation):
| Parameter | Expected Range |
| Particle Size (Zeta-sizer) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -30 mV |
| Drug Loading (%) | 5 - 15% |
| Encapsulation Efficiency (%) | 70 - 95% |
Protocol 2: Emulsification-Solvent Evaporation Method
The emulsification-solvent evaporation technique is another widely used method for encapsulating hydrophobic drugs.[3][7] It involves the formation of an oil-in-water (o/w) emulsion followed by the removal of the organic solvent.[8]
Materials:
-
This compound
-
PLGA
-
Dichloromethane (DCM) or another suitable water-immiscible organic solvent
-
PVA or another suitable stabilizer
-
Deionized water
Equipment:
-
Homogenizer (e.g., sonicator or high-speed homogenizer)
-
Magnetic stirrer
-
Rotary evaporator
-
DLS instrument
-
TEM or SEM
-
HPLC system
-
Centrifuge
Procedure:
-
Organic Phase (Oil Phase) Preparation:
-
Dissolve this compound and PLGA in dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as 1% (w/v) PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion for several hours at room temperature under reduced pressure (using a rotary evaporator) to evaporate the dichloromethane. This leads to the solidification of the polymer and the formation of nanoparticles.
-
-
Nanoparticle Purification:
-
Follow the same purification steps as described in the nanoprecipitation method (centrifugation and washing).
-
-
Lyophilization (Optional):
-
Lyophilize the purified nanoparticles for long-term storage.
-
Expected Nanoparticle Characteristics (Emulsification-Solvent Evaporation):
| Parameter | Expected Range |
| Particle Size (Zeta-sizer) | 150 - 400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -35 mV |
| Drug Loading (%) | 5 - 20% |
| Encapsulation Efficiency (%) | 60 - 90% |
Characterization Protocols
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).
-
Allow the sample to air dry.
-
For TEM, a negative staining agent (e.g., phosphotungstic acid) may be used to enhance contrast.
-
Observe the morphology, size, and surface characteristics of the nanoparticles under the microscope.
-
3. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Encapsulation Efficiency (EE%):
-
Centrifuge a known amount of the nanoparticle suspension.
-
Analyze the supernatant for the amount of free (unencapsulated) this compound using a validated HPLC method.
-
Calculate EE% using the following formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
-
Drug Loading (DL%):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Determine the amount of this compound in the solution using HPLC.
-
Calculate DL% using the following formula:
-
DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
-
-
Signaling Pathway and Drug Release Mechanism
The therapeutic effect of this compound nanoparticles relies on their ability to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect and subsequently release the active paclitaxel. The long-chain diacid linker is designed to be cleaved within the tumor microenvironment or intracellularly, releasing paclitaxel to exert its cytotoxic effects by stabilizing microtubules and arresting the cell cycle.[9]
References
- 1. UNIFIND - UNIMI - A Practical, Scalable Synthesis of 1,18‐Octadecanedioic acid‐Paclitaxel (ODDA‐PTX) [expertise.unimi.it]
- 2. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design, synthesis and biological activity of protaxols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Paclitaxel Octadecanedioate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (B517696), a potent anti-mitotic agent, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] However, its clinical utility is hampered by poor aqueous solubility, necessitating formulation with agents like Cremophor EL, which can induce hypersensitivity reactions. To overcome these limitations, prodrug strategies are actively being explored.[3] Paclitaxel octadecanedioate is a novel prodrug designed to enhance the therapeutic index of paclitaxel.[4][5][6] It comprises paclitaxel conjugated to 1,18-octadecanedioic acid, a long-chain dicarboxylic acid.[4][5][6] This modification increases lipophilicity, potentially altering the drug's pharmacokinetic profile and enabling new formulation strategies, such as complexation with human serum albumin.[5][6]
Reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method employs a simple protein precipitation followed by liquid-liquid extraction and is suitable for pharmacokinetic studies.
Experimental Protocols
1. Materials and Reagents
-
This compound (Reference Standard)
-
Docetaxel (B913) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC Grade)[1]
-
Methanol (B129727) (HPLC Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C8 column (2.1 x 50 mm, 1.7 µm)[7][8]
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and docetaxel (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard (docetaxel) at 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).
4. Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the docetaxel internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.[7][8]
-
Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve, then transfer to an autosampler vial for UPLC-MS/MS analysis.
5. UPLC-MS/MS Method
The chromatographic separation was achieved using a gradient elution on a C8 column. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (80% B), 0.5-2.5 min (80-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-80% B), 3.1-4.0 min (80% B) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| MRM Transitions | This compound: m/z 1150.6 → 286.1 Docetaxel (IS): m/z 808.4 → 527.2 |
Note: The m/z for this compound is calculated based on its molecular weight of 1149.3 g/mol plus a proton [M+H]+.[9] The fragmentation pattern is hypothetical, based on the stable taxane (B156437) core.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 18% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low | 1.5 | 6.8 | +4.5 | 8.2 | +2.1 |
| Medium | 75 | 4.1 | -1.2 | 5.9 | -0.5 |
| High | 800 | 3.5 | +2.8 | 4.7 | +1.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 89.5 | 94.2 |
| High | 800 | 92.1 | 91.8 |
Note: Data presented are representative and may vary between laboratories.
This application note describes a validated UPLC-MS/MS method for the quantification of the novel paclitaxel prodrug, this compound, in human plasma. The method is sensitive, specific, and robust, with a lower limit of quantification of 0.5 ng/mL. The simple and efficient sample preparation procedure, combined with a short chromatographic run time of 4 minutes, allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and clinical studies in the development of this promising anti-cancer agent.
References
- 1. asianpubs.org [asianpubs.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Simultaneous Quantification of Paclitaxel Prodrug and its Release...: Ingenta Connect [ingentaconnect.com]
- 9. This compound | C65H83NO17 | CID 126709466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) octadecanedioate (PTX-ODDA) is a novel prodrug of paclitaxel, designed for enhanced delivery and efficacy in cancer therapy. It comprises paclitaxel conjugated to 1,18-octadecanedioic acid, which allows for non-covalent complexation with human serum albumin (HSA). This complex, termed VTX, mimics the natural interaction between HSA and long-chain fatty acids, potentially leading to improved pharmacokinetic properties, higher tolerated doses, and increased antitumor activity compared to standard paclitaxel formulations.[1] This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of Paclitaxel octadecanedioate in preclinical cancer models.
Mechanism of Action
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[2][3] By binding to the β-tubulin subunit, paclitaxel promotes the assembly of tubulin into microtubules and prevents their depolymerization.[2][4] This disruption of normal microtubule dynamics inhibits the vital processes of interphase and mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[4][5] The functionalization of paclitaxel at the 2'-hydroxyl position in PTX-ODDA renders it a prodrug, with cytotoxic activity being restored upon cleavage of the ester linkage.[1]
Downstream signaling pathways activated by paclitaxel-induced microtubule disruption include the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and caspase-8-dependent apoptotic pathways.[1][6]
Experimental Design and Protocols
A well-designed in vivo efficacy study is critical for evaluating the therapeutic potential of this compound. The following protocols are based on successful preclinical studies and provide a comprehensive framework.
Animal Models
The choice of animal model is crucial for obtaining clinically relevant data. Subcutaneous xenograft models in immunodeficient mice are commonly used for initial efficacy screening.
-
Animal Strain: Female athymic nude mice (nu/nu) are a suitable choice for xenograft studies.
-
Age and Weight: Mice should be 4-6 weeks old with a body weight of 18-22 g at the start of the study.
-
Acclimatization: Animals should be acclimatized for at least one week prior to experimental manipulation.
Cell Lines and Tumor Induction
Selection of appropriate cancer cell lines is dependent on the therapeutic area of interest. The following human cancer cell lines have been shown to be responsive to this compound:
-
HT-1080: Human fibrosarcoma
-
PANC-1: Human pancreatic cancer
-
HT-29: Human colon adenocarcinoma
Protocol for Tumor Induction:
-
Culture selected cancer cell lines in their recommended growth medium.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.
Dosing and Administration
Preparation of this compound (VTX):
-
Prepare a stock solution of this compound.
-
Complex the prodrug with human serum albumin (HSA) at a specific molar ratio to form VTX.
-
The final formulation should be prepared in a sterile vehicle suitable for intravenous administration, such as saline.
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution used for the drug formulations.
-
VTX (PTX-ODDA + HSA): Administer this compound complexed with HSA. Dose escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. A previously reported effective dose is 250 mg/kg.[1]
-
Abraxane® (nab-paclitaxel): A clinically approved formulation of paclitaxel, serving as a positive control. A typical dose for comparison is 15 mg/kg.[1]
-
Paclitaxel (Cremophor-based): Another standard formulation for comparison.
Administration Schedule:
-
Administer treatments intravenously (IV) via the tail vein.
-
A common dosing schedule is once weekly for a total of four weeks (q7dx4).
Efficacy Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal at the time of tumor measurement to assess treatment-related toxicity.
-
Survival: The study endpoint can be defined by a specific tumor volume limit (e.g., 2000 mm³) or the onset of clinical signs of distress, at which point animals are euthanized. Survival duration is recorded for each animal.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound (VTX) in HT-1080 Fibrosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 1500 ± 250 | - | 25 |
| VTX | 250 | 150 ± 50 | 90 | > 60 |
| Abraxane® | 15 | 800 ± 150 | 47 | 40 |
Data are representative and should be replaced with actual experimental results.
Table 2: In Vivo Efficacy of this compound (VTX) in PANC-1 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 1800 ± 300 | - | 35 |
| VTX | 250 | 200 ± 75 | 89 | > 70 |
| Abraxane® | 15 | 1200 ± 200 | 33 | 50 |
Data are representative and should be replaced with actual experimental results.
Table 3: In Vivo Efficacy of this compound (VTX) in HT-29 Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 35 (mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 2000 ± 400 | - | 42 |
| VTX | 250 | 250 ± 100 | 87.5 | > 80 |
| Abraxane® | 15 | 1500 ± 250 | 25 | 55 |
Data are representative and should be replaced with actual experimental results.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo efficacy study for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Paclitaxel Octadecanedioate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Paclitaxel (B517696) octadecanedioate, a lipophilic derivative of the widely used anti-cancer drug Paclitaxel. The following sections detail the necessary materials, step-by-step procedures for cell culture and cytotoxicity assays, and data interpretation.
Introduction
Paclitaxel is a potent anti-neoplastic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Paclitaxel octadecanedioate is a fatty acid ester of Paclitaxel, designed to enhance its lipophilicity. This modification may influence its solubility, cellular uptake, and overall cytotoxic profile. Accurate and reproducible in vitro cytotoxicity testing is crucial for the pre-clinical evaluation of such derivatives.
The protocols outlined below describe the use of common colorimetric (MTT) and long-term survival (clonogenic) assays to determine the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation
The cytotoxic activity of Paclitaxel and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. These values can vary significantly depending on the cell line, exposure time, and assay method used.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 12 |
| PANC-1 | Pancreatic Cancer | 2.48 |
| HT-29 | Colorectal Adenocarcinoma | 8.62 |
| Hela | Cervical Cancer | 64.42 |
Data obtained from MedchemExpress. It is noted that this compound was mixed with human serum albumin (HSA) for these cytotoxicity assays.[2]
Table 2: Representative IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Type |
| PA1 | Ovarian Teratocarcinoma | 1.69 | Not Specified | Not Specified |
| OVCAR4 | Ovarian Carcinoma | 17.8 | Not Specified | Not Specified |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 | 72 | MTS Assay |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 | 72 | MTS Assay |
| T-47D | Breast Cancer (Luminal A) | ~2.5 | 72 | MTS Assay |
| Various (8 lines) | Various | 2.5 - 7.5 | 24 | Clonogenic Assay |
| NSCLC lines | Non-Small Cell Lung Cancer | 9,400 | 24 | Tetrazolium-based |
| NSCLC lines | Non-Small Cell Lung Cancer | 27 | 120 | Tetrazolium-based |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and drug formulation.[3][4][5][6]
Experimental Protocols
Preparation of this compound Stock Solution
Due to its high lipophilicity, this compound is practically insoluble in aqueous media.[7] Therefore, proper solubilization is critical for accurate in vitro testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Human Serum Albumin (HSA) solution, sterile (e.g., 25% in sterile saline)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve the powder to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity (typically ≤0.1% v/v).
-
To enhance solubility and mimic physiological conditions, this compound can be complexed with HSA. Prepare a working stock by diluting the DMSO stock into a sterile HSA solution. The final concentration of HSA and the drug should be optimized for your specific cell line and assay.
-
Further dilutions to the final desired concentrations for the cytotoxicity assays should be made in the complete cell culture medium.
Cell Culture
Materials:
-
Cancer cell lines of interest (e.g., HT-1080, PANC-1, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain the cancer cell lines in the appropriate complete culture medium.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Ensure the cells are free from mycoplasma contamination.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Harvest cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the working stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO/HSA used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after drug treatment.[9][10]
Materials:
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Harvest and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing single cells to form colonies (defined as a cluster of at least 50 cells).
-
After the incubation period, wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment concentration to generate a cell survival curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Paclitaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human cancer cell line microRNAs associated with in vitro sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Drug Loading and Encapsulation Efficiency of ODDA-PTX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the drug loading and binding efficiency of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX) to Human Serum Albumin (HSA). Given that ODDA-PTX is a prodrug that forms a non-covalent complex with HSA, the terminology of "drug loading" and "encapsulation efficiency" is adapted to reflect the drug-to-protein molar ratio and the binding efficiency, respectively.
Introduction
ODDA-PTX is a novel prodrug of paclitaxel (B517696) designed to improve its therapeutic index by leveraging the natural transport pathways of long-chain fatty acids via HSA.[1][2][3] Unlike traditional nanoparticle formulations where a drug is encapsulated, ODDA-PTX non-covalently binds to HSA.[1][2][3] Accurate determination of the amount of ODDA-PTX bound to HSA is critical for understanding its pharmacokinetics, efficacy, and for quality control during development. This document outlines the key methodologies for quantifying the drug loading (molar ratio) and binding efficiency of the ODDA-PTX/HSA complex.
The primary methods covered are:
-
Equilibrium Dialysis: To separate the unbound (free) ODDA-PTX from the HSA-bound fraction.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of ODDA-PTX.
-
Isothermal Titration Calorimetry (ITC): As an orthogonal method to determine binding affinity and stoichiometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the ODDA-PTX/HSA complex, referred to as VTX in some literature.[1][2]
| Parameter | Description | Typical Value | Reference Method |
| Drug Loading (Molar Ratio) | The molar ratio of ODDA-PTX to HSA in the complex. | 5:1 | Formulation |
| Binding Efficiency | The percentage of ODDA-PTX that is bound to HSA. | >95% | Equilibrium Dialysis, HPLC |
| Binding Affinity (KD) | The dissociation constant, indicating the strength of the binding interaction. | Micromolar (µM) range | Isothermal Titration Calorimetry |
Experimental Workflow
The overall workflow for determining the drug loading and binding efficiency of ODDA-PTX is depicted below.
Experimental Protocols
Protocol for Determination of Binding Efficiency by Equilibrium Dialysis and HPLC
This protocol describes the most common method to determine the percentage of ODDA-PTX bound to HSA.
4.1.1. Materials and Equipment
-
ODDA-PTX/HSA complex
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a molecular weight cutoff (MWCO) of 12-14 kDa
-
Incubator shaker at 37°C
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Potassium dihydrogen phosphate (B84403) (for mobile phase buffer)
-
Ortho-phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
-
Vials for HPLC samples
4.1.2. Procedure
-
Preparation of the ODDA-PTX/HSA Complex:
-
Equilibrium Dialysis:
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Into the sample chamber, add a known volume and concentration of the ODDA-PTX/HSA complex.
-
Into the buffer chamber, add an equal volume of PBS.
-
Seal the device and incubate at 37°C with gentle shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the sample chamber (retentate) and the buffer chamber (dialysate).
-
-
HPLC Analysis:
-
Mobile Phase Preparation: A typical mobile phase for paclitaxel and its derivatives is a mixture of acetonitrile and a phosphate buffer.[4] For example, a gradient or isocratic elution with a mobile phase of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5) can be used.[4]
-
HPLC Conditions:
-
Standard Curve: Prepare a series of standard solutions of ODDA-PTX of known concentrations in the mobile phase to generate a standard curve.
-
Sample Analysis: Inject the collected aliquots from the dialysis experiment into the HPLC system and record the peak areas.
-
4.1.3. Calculations
-
Concentration of Free ODDA-PTX: Use the standard curve to determine the concentration of ODDA-PTX in the dialysate. This represents the free (unbound) drug concentration ([ODDA-PTX]free).
-
Concentration of Total ODDA-PTX: The initial concentration of ODDA-PTX in the complex before dialysis is the total drug concentration ([ODDA-PTX]total).
-
Binding Efficiency (%): Binding Efficiency (%) = (([ODDA-PTX]total - [ODDA-PTX]free) / [ODDA-PTX]total) * 100
Protocol for Determination of Drug Loading (Molar Ratio) by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry (molar ratio), enthalpy, and entropy.
4.2.1. Materials and Equipment
-
Isothermal Titration Calorimeter
-
ODDA-PTX solution
-
HSA solution
-
Dialysis buffer (e.g., PBS, pH 7.4)
4.2.2. Procedure
-
Sample Preparation:
-
Prepare a solution of HSA in the dialysis buffer at a known concentration (e.g., 10-50 µM).
-
Prepare a solution of ODDA-PTX in the same buffer at a concentration 10-20 times higher than the HSA concentration.
-
Degas both solutions before use.
-
-
ITC Experiment:
-
Load the HSA solution into the sample cell of the calorimeter.
-
Load the ODDA-PTX solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ODDA-PTX solution into the HSA solution.
-
4.2.3. Data Analysis
-
The ITC instrument software will generate a titration curve of heat change per injection versus the molar ratio of ODDA-PTX to HSA.
-
Fit the data to a suitable binding model (e.g., one-site or multiple-site binding model) to determine the stoichiometry (n), which represents the drug loading or the number of ODDA-PTX molecules bound per HSA molecule. The model will also provide the binding affinity (KD).
Logical Relationships and Concepts
The following diagram illustrates the key concepts of drug loading and binding efficiency in the context of the ODDA-PTX/HSA complex.
Conclusion
The determination of drug loading and binding efficiency for the ODDA-PTX/HSA complex requires specific analytical techniques that differ from those used for traditional nanoparticle formulations. By employing methods such as equilibrium dialysis coupled with HPLC, researchers can accurately quantify the amount of free and bound prodrug, thereby calculating the binding efficiency. Isothermal titration calorimetry offers a powerful complementary technique to determine the stoichiometry and thermodynamics of the binding interaction. These protocols provide a robust framework for the characterization and quality control of this promising drug delivery system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Paclitaxel Octadecanedioate for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (PTX) is a potent chemotherapeutic agent widely used in the treatment of various cancers.[1][2] However, its clinical application is often hampered by poor aqueous solubility, requiring formulation with excipients like Cremophor EL, which can cause severe hypersensitivity reactions.[3][4] To overcome these limitations, prodrug strategies have been explored. One promising approach is the conjugation of paclitaxel with 1,18-octadecanedioic acid (ODDA) to create Paclitaxel octadecanedioate (ODDA-PTX).[1][2][5] This lipophilic prodrug is designed to bind non-covalently to endogenous human serum albumin (HSA) in the bloodstream, leveraging the natural transport pathways of fatty acids to potentially enhance tumor targeting and reduce toxicity.[3][5][6]
These application notes provide a detailed methodology for the synthesis, purification, and formulation of ODDA-PTX for preclinical animal studies. The protocols are based on scalable and efficient synthesis strategies that yield high-purity ODDA-PTX suitable for in vivo evaluation.[1][2]
Synthesis of this compound (ODDA-PTX)
A recently developed scalable synthesis for ODDA-PTX avoids the need for chromatographic purification, resulting in a product with high purity.[1][2] The strategy involves the mono-allyl protection of octadecanedioic acid, followed by coupling with paclitaxel, and subsequent deprotection.[1][5]
Experimental Protocol: Synthesis of ODDA-PTX
Materials:
-
Paclitaxel
-
Octadecanedioic acid (ODDA)
-
Allyl alcohol
-
p-Toluenesulfonic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Hexane
Procedure:
-
Mono-allyl protection of ODDA:
-
Dissolve octadecanedioic acid in a suitable solvent.
-
Add allyl alcohol and an acidic catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture and monitor the reaction progress by TLC until the formation of the mono-allyl ester is maximized.
-
Isolate the mono-allyl-ODDA intermediate.
-
-
Coupling of mono-allyl-ODDA with Paclitaxel:
-
Dissolve paclitaxel and mono-allyl-ODDA in anhydrous DCM.
-
Add DCC and DMAP to facilitate the esterification reaction at the 2'-hydroxyl position of paclitaxel.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate under reduced pressure.
-
-
Palladium-catalyzed deprotection:
-
Dissolve the crude product from the previous step in THF.
-
Add a palladium catalyst to selectively remove the allyl protecting group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the palladium catalyst by filtration.
-
Concentrate the solution and precipitate the final product, ODDA-PTX, by adding a non-polar solvent like hexane.
-
Collect the white solid by filtration and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data: Synthesis of ODDA-PTX
| Parameter | Value | Reference |
| Yield | >95% (versus Paclitaxel) | [2] |
| Purity | 95-97% | [2] |
Formulation of ODDA-PTX for In Vivo Studies
Due to its lipophilic nature, ODDA-PTX is insoluble in water.[3] For intravenous administration in animal studies, it is typically formulated by forming a non-covalent complex with human serum albumin (HSA).[3][6] An alternative approach to improve aqueous solubility involves the use of cyclodextrins.[3]
Experimental Protocol: Formulation of ODDA-PTX with HSA
Materials:
-
This compound (ODDA-PTX)
-
Human Serum Albumin (HSA), sterile solution
-
Phosphate-buffered saline (PBS), sterile
-
Sterile vials
Procedure:
-
Prepare a stock solution of ODDA-PTX in a suitable organic solvent (e.g., ethanol).
-
In a sterile vial, add the required volume of HSA solution.
-
Slowly add the ODDA-PTX stock solution to the HSA solution while gently vortexing. The molar ratio of ODDA-PTX to HSA is critical and should be optimized. Studies have shown that up to 5 molecules of ODDA-PTX can bind to one molecule of HSA.[3]
-
Allow the complex to form by incubating the mixture for a specified time at room temperature.
-
The final formulation can be diluted with sterile PBS to the desired concentration for injection.
-
The formulation should be visually inspected for any precipitation before administration.
In Vivo Evaluation in Animal Models
ODDA-PTX complexed with HSA has demonstrated superior efficacy and a higher maximum tolerated dose (MTD) compared to standard paclitaxel formulations in multiple murine xenograft models of human cancer.[6]
Experimental Protocol: In Vivo Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells: Subcutaneous implantation of human cancer cell lines (e.g., breast, ovarian).
Dosing and Administration:
-
Treatment Groups:
-
Vehicle control (e.g., HSA solution in PBS)
-
ODDA-PTX-HSA complex
-
Control paclitaxel formulation (e.g., Cremophor EL-formulated paclitaxel or nab-paclitaxel)
-
-
Dose: Based on the MTD determined in preliminary toxicity studies. ODDA-PTX has shown a significantly higher MTD compared to other paclitaxel formulations.[6]
-
Administration Route: Intravenous (e.g., tail vein injection).
-
Dosing Schedule: To be determined based on the tumor model and study objectives (e.g., once weekly).
Efficacy Assessment:
-
Monitor tumor volume regularly using calipers.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Quantitative Data: In Vivo Studies
| Parameter | ODDA-PTX-HSA | nab-paclitaxel (Abraxane) | crPTX (Taxol) | Reference |
| Maximum Tolerated Dose (MTD) in mice (mg/kg) | Significantly higher than controls | 20-30 | 20-30 | [3][6] |
| Antitumor Efficacy | Increased efficacy in multiple xenograft models | Modest therapeutic index | Modest therapeutic index | [3][6] |
Diagrams
Caption: Synthesis pathway of this compound (ODDA-PTX).
Caption: Experimental workflow for preparing and testing ODDA-PTX.
Caption: Proposed mechanism of action for ODDA-PTX.
References
- 1. phdchemistry.unimi.it [phdchemistry.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paclitaxel Octadecanedioate in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application and experimental protocols for Paclitaxel (B517696) octadecanedioate (ODDA-PTX), a promising prodrug of Paclitaxel, in the context of ovarian cancer research. While specific data on ODDA-PTX in ovarian cancer models is limited in publicly available literature, this document extrapolates from research on ODDA-PTX in other cancers and established protocols for Paclitaxel in ovarian cancer studies.
Introduction
Paclitaxel is a cornerstone in the treatment of ovarian cancer, primarily functioning by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, its poor solubility necessitates the use of formulation vehicles like Cremophor EL, which can cause hypersensitivity reactions. Paclitaxel octadecanedioate (ODDA-PTX) is a novel prodrug designed to overcome this limitation. It is a conjugate of Paclitaxel and 1,18-octadecanedioic acid, which allows it to bind non-covalently to human serum albumin (HSA), facilitating delivery to tumor tissues.[1] The cytotoxic activity is restored upon the release of Paclitaxel from the ODDA linker.[1]
Mechanism of Action
The proposed mechanism of action for this compound involves several key steps:
-
HSA Binding and Transport : ODDA-PTX is designed to bind to the native long-chain fatty acid binding sites on human serum albumin (HSA) in the bloodstream.[1] This complex serves as a natural carrier, increasing the solubility and stability of the drug in circulation.
-
Tumor Targeting : Tumors often exhibit an enhanced permeability and retention (EPR) effect, leading to the accumulation of macromolecules like albumin. Additionally, some cancer cells have been shown to actively take up albumin as a nutrient source.
-
Drug Release : Once in the tumor microenvironment, the ester linkage between Paclitaxel and octadecanedioic acid is cleaved, releasing the active Paclitaxel.
-
Microtubule Stabilization : The released Paclitaxel then exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division.[2][3][4] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][4]
Signaling Pathways
While specific signaling pathway studies for ODDA-PTX in ovarian cancer are not yet available, it is anticipated that the released Paclitaxel will modulate pathways known to be affected by the parent drug. In ovarian cancer, Paclitaxel has been shown to influence:
-
Apoptosis Induction : Paclitaxel can induce apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins.[5]
-
Cell Cycle Regulation : It causes cell cycle arrest at the G2/M phase.[2][4][6]
-
Kinase Signaling : Studies have shown that the sensitivity of ovarian cancer cells to Paclitaxel can be enhanced by targeting kinases that regulate microtubule stability, such as those in the NFκB/STK39/p38/MAP4 signaling pathway.[2]
Caption: Workflow of this compound's mechanism of action.
Quantitative Data
Table 1: IC50 Values of Paclitaxel in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| CAOV-3 | 0.7 - 1.8 | [7] |
| OVCAR-3 | 0.7 - 1.8 | [7] |
| SKOV-3 | 0.7 - 1.8 | [7] |
| ES-2 | 0.7 - 1.8 | [7] |
| OV-90 | 0.7 - 1.8 | [7] |
| TOV-112D | 0.7 - 1.8 | [7] |
| TOV-21G | 0.7 - 1.8 | [7] |
Table 2: IC50 Values of this compound (ODDA-PTX) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 12 |
| PANC-1 | Pancreatic | 2.48 |
| HT-29 | Colon | 8.62 |
| HeLa | Cervical | 64.42 |
Data for Table 2 is for ODDA-PTX complexed with human serum albumin.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ovarian cancer research. These are adapted from standard protocols for Paclitaxel and should be optimized for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of ODDA-PTX in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (ODDA-PTX)
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of ODDA-PTX in a suitable solvent (e.g., DMSO). Prepare a solution of HSA in PBS. To mimic physiological conditions, pre-incubate ODDA-PTX with HSA at a desired molar ratio (e.g., 5:1) before further dilution. Prepare serial dilutions of the ODDA-PTX-HSA complex in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the serially diluted ODDA-PTX-HSA complex. Include wells with medium only (blank), cells with medium (negative control), and cells with the vehicle control (medium with the same concentration of DMSO and HSA as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of ODDA-PTX in a mouse xenograft model of ovarian cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old)
-
Ovarian cancer cell line (e.g., SKOV-3, OVCAR-3)
-
Matrigel (optional)
-
This compound (ODDA-PTX)
-
Human Serum Albumin (HSA)
-
Sterile PBS or saline
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the chosen ovarian cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Prepare the ODDA-PTX-HSA complex for injection in a sterile vehicle (e.g., saline). The dosing and schedule should be determined from preliminary toxicology studies, but a starting point could be based on equimolar doses to effective Paclitaxel regimens. Administer the treatment intravenously (e.g., via tail vein injection) or intraperitoneally according to the experimental design (e.g., once weekly). The control group should receive the vehicle alone.
-
Efficacy Evaluation: Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Perform statistical analysis to determine the significance of the observed differences.
References
- 1. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 5. Suppression of human ovarian SKOV-3 cancer cell growth by Duchesnea phenolic fraction is associated with cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paclitaxel Octadecanedioate in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers. Its therapeutic efficacy is often limited by its poor aqueous solubility and non-specific toxicity. Paclitaxel octadecanedioate (ODDA-PTX) is a lipophilic prodrug of paclitaxel designed to overcome these limitations. By conjugating paclitaxel with octadecanedioic acid, a long-chain dicarboxylic acid, ODDA-PTX gains the ability to non-covalently bind to human serum albumin (HSA) in circulation. This interaction mimics the natural transport of fatty acids, enabling targeted delivery of the cytotoxic payload to tumors, which often overexpress albumin-binding proteins and utilize fatty acids for energy. These application notes provide a comprehensive overview of the use of ODDA-PTX in targeted drug delivery research, including detailed experimental protocols and representative data.
Mechanism of Action
This compound leverages the endogenous albumin pathway for tumor targeting. Once administered, the lipophilic octadecanedioate chain of ODDA-PTX facilitates its binding to the fatty acid binding sites on circulating HSA. This ODDA-PTX/HSA complex acts as a nanoparticle-like drug carrier, increasing the solubility and circulation half-life of the paclitaxel moiety. Tumors, with their high metabolic rate and demand for nutrients, actively take up albumin from the bloodstream. Upon accumulation in the tumor microenvironment, the ester linkage of ODDA-PTX is cleaved by intracellular esterases, releasing the active paclitaxel. The released paclitaxel then exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Data Presentation
The following tables summarize representative quantitative data for paclitaxel prodrugs and nanoparticle formulations. These values should be considered as a general reference, and specific results for ODDA-PTX formulations should be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound (ODDA-PTX) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[1] |
| HT-1080 | Fibrosarcoma | 12 |
| PANC-1 | Pancreatic Cancer | 2.48 |
| HT-29 | Colorectal Adenocarcinoma | 8.62 |
| HeLa | Cervical Cancer | 64.42 |
Table 2: Representative Physicochemical Properties of Paclitaxel-Loaded Nanoparticles
| Formulation Parameter | Representative Value Range |
| Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -10 to -30 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | 5 - 20% |
Table 3: Representative In Vitro Drug Release Profile of Paclitaxel from Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 2 | ~ 20% (Initial Burst) |
| 8 | ~ 45% |
| 24 | ~ 70% |
| 48 | ~ 85% |
| 72 | > 90% |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound (ODDA-PTX)
This protocol is adapted from a reported scalable synthesis method.[2][3]
Materials:
-
Paclitaxel
-
Octadecanedioic acid (ODDA)
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Morpholine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Mono-allyl protection of ODDA:
-
Dissolve octadecanedioic acid in DMF.
-
Add K2CO3 and allyl bromide.
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup with EtOAc and water.
-
Purify the mono-allyl ester of ODDA by column chromatography.
-
-
Esterification of Paclitaxel with mono-allyl ODDA:
-
Dissolve paclitaxel and the mono-allyl ODDA in anhydrous DCM.
-
Add DCC and DMAP.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate and purify the product by column chromatography.
-
-
Deprotection of the allyl group:
-
Dissolve the product from the previous step in THF.
-
Add Pd(OAc)2, PPh3, and morpholine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify the final product, this compound, by recrystallization or column chromatography.
-
Protocol 2: Preparation of ODDA-PTX Loaded Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound (ODDA-PTX)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of ODDA-PTX and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
ODDA-PTX stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of ODDA-PTX in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of ODDA-PTX. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Remove the drug-containing medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., HT-1080)
-
ODDA-PTX formulation (e.g., complexed with HSA or as nanoparticles)
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ODDA-PTX formulation and vehicle control via a suitable route (e.g., intravenous injection). The dosing schedule will depend on the formulation and study design (e.g., once a week for three weeks).
-
Measure tumor volume with calipers and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizations
Caption: Targeted drug delivery mechanism of ODDA-PTX.
Caption: Experimental workflow for ODDA-PTX research.
Caption: Paclitaxel's signaling pathway for microtubule stabilization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Paclitaxel Octadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Paclitaxel octadecanedioate (ODDA-PTX) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODDA-PTX) and why is its synthesis challenging?
A1: this compound is a promising prodrug of Paclitaxel, created by conjugating it with 1,18-octadecanedioic acid. This modification is designed to improve the pharmacokinetic profile and reduce the toxicity of Paclitaxel.[1] The primary challenge in its synthesis lies in achieving selective mono-esterification of the dicarboxylic acid with Paclitaxel's 2'-hydroxyl group while avoiding the formation of multiple byproducts.[1]
Q2: My synthesis using direct esterification with EDC/DMAP is giving a low yield and a complex mixture of products. What is going wrong?
A2: The direct esterification of Paclitaxel with octadecanedioic acid using condensing agents like EDC/DMAP is often problematic.[1] This approach can lead to the formation of several byproducts, significantly lowering the yield of the desired mono-ester. Common byproducts include:
-
Dimer (PTX-ODDA-PTX): Where one molecule of octadecanedioic acid reacts with two molecules of Paclitaxel.[1]
-
Di-substituted Paclitaxel (ODDA-PTX-ODDA): Where two molecules of octadecanedioic acid react with both the 2'- and 7-hydroxyl groups of a single Paclitaxel molecule.[1]
These byproducts are often difficult to separate from the desired product through standard purification techniques like column chromatography, which also limits the scalability of the process.[1]
Q3: How can I avoid the formation of dimers and other byproducts?
A3: A more effective and scalable strategy involves a mono-protection approach for the octadecanedioic acid.[1][2] By protecting one of the carboxylic acid groups, you can direct the esterification to occur selectively at the other end. A recently developed high-yield method uses a mono-allyl ester of octadecanedioic acid.[1][3] This key intermediate ensures that only one carboxylic acid function is available to react with Paclitaxel, thus preventing the formation of the PTX-ODDA-PTX dimer.[1]
Q4: What is the recommended high-yield synthesis strategy?
A4: The recommended approach is a three-step process:
-
Mono-protection of Octadecanedioic Acid: Octadecanedioic acid is mono-protected as an allyl ester.[1][2]
-
Coupling with Paclitaxel: The mono-allyl protected ODDA is then coupled with Paclitaxel at the 2'-hydroxyl position using a condensing agent.[1]
-
Deprotection: The allyl group is selectively removed using a Palladium catalyst to yield the final this compound.[1][2]
This method has been shown to produce yields of up to 95% with 95-97% purity, and it notably avoids the need for chromatographic purification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield & Multiple Spots on TLC (Direct Esterification) | Formation of dimer and di-ester byproducts due to the reactivity of both carboxylic acid groups.[1] | Switch to the mono-allyl protection strategy. This prevents the formation of the dimer. While a small amount of the 2',7-di-ester may still form, it can be removed with a liquid-liquid extraction workup.[1] |
| Reaction Stalls During Allyl Group Deprotection | Inefficient palladium catalyst or inappropriate reaction conditions. | The choice of palladium source and reaction temperature is crucial. Using 1% Pd(OAc)₂ at 50°C has been shown to achieve complete conversion.[1] Ensure an inert atmosphere and use a suitable nucleophile like morpholine (B109124).[1] |
| Final Product Contaminated with Palladium | Residual palladium catalyst from the deprotection step. | A specialized work-up is necessary. Washing the organic phase with a 5% aqueous solution of cysteine hydrochloride at 40°C can effectively reduce residual palladium to acceptable levels (e.g., <10 ppm).[1] |
| Formation of Paclitaxel Isomers | Basic conditions during work-up or deprotection can trigger a retro-aldol reaction at the C7 position of Paclitaxel, leading to epimerization.[1] | The recommended palladium-catalyzed deprotection using buffered conditions minimizes the formation of these isomers.[1] Avoid strongly basic conditions in all steps. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Parameter | Direct Esterification | Mono-allyl Protection Strategy |
| Key Reagents | Paclitaxel, Octadecanedioic Acid, EDC, DMAP | Paclitaxel, Mono-allyl-ODDA, EDC, DMAP, Pd(OAc)₂ |
| Molar Yield | Low (not specified, but implied to be significantly lower) | 95%[1] |
| Purity | Low, complex mixture[1] | 95-97% (HPLC)[1] |
| Purification Method | Requires chromatographic purification[1] | Avoids chromatographic purification[1][2] |
| Key Byproducts | PTX-ODDA-PTX Dimer, ODDA-PTX-ODDA Di-ester[1] | Primarily 2',7-di-ester (removable by extraction)[1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Mono-allyl Protection
This protocol is based on a scalable synthesis method that avoids chromatographic purification.[1]
Step 1: Synthesis of Mono-allyl Octadecanedioate (7)
-
To a solution of octadecanedioic acid (1.0 eq.) in a suitable solvent, add p-toluenesulfonic acid (0.05 eq.).[1]
-
Add allyl alcohol.
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Upon completion, perform an aqueous work-up to isolate the mono-allyl ester.
Step 2: Coupling of Mono-allyl-ODDA with Paclitaxel (8)
-
Dissolve the mono-allyl octadecanedioate (from Step 1) and Paclitaxel in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add DMAP and EDC.
-
Stir the reaction at room temperature and monitor by HPLC.
-
After completion, perform a work-up by suspending the crude product in a MeOH:water mixture and extracting the di-ester byproduct with heptane.[1]
-
Extract the desired mono-ester product from the aqueous phase with dichloromethane to yield a product with ~97% purity.[1]
Step 3: Deprotection of Allyl Group to Yield ODDA-PTX (2)
-
Dissolve the mono-allylODDA-PTX (8) from Step 2 in THF.
-
Add Pd(OAc)₂ (1 mol%) and morpholine (3.0 equiv.).[1]
-
Heat the reaction to 50°C and stir for approximately 9 hours, or until HPLC shows complete conversion.[1]
-
Perform an aqueous work-up.
-
To remove residual palladium, wash the organic phase with a 5% aqueous solution of cysteine hydrochloride at 40°C for 24 hours.[1]
-
Isolate the final product, which should be obtained with 95-97% HPLC purity and a molar yield of 95% versus Paclitaxel.[1]
Visualizations
Caption: Problematic direct esterification pathway leading to multiple products.
Caption: High-yield synthesis workflow using a mono-protection strategy.
References
Troubleshooting low drug loading in Paclitaxel octadecanedioate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel (B517696) Octadecanedioate nanoparticles. The information is designed to address common challenges, particularly low drug loading, encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing low drug loading in my paclitaxel octadecanedioate nanoparticles?
Low drug loading of your paclitaxel conjugate can be attributed to several factors throughout the formulation process. Key areas to investigate include:
-
Purity of the this compound (ODDA-PTX) Prodrug: The synthesis and purity of the ODDA-PTX conjugate are critical. Impurities or unreacted starting materials can significantly hinder its incorporation into the nanoparticle matrix. A novel synthetic pathway has been developed that affords the ODDA-PTX product with much higher purity (95-97%) and avoids chromatographic purifications, which could be a crucial first step to ensure high-quality starting material.[1][2]
-
Formulation Method and Parameters: The method used to prepare the nanoparticles (e.g., nanoprecipitation, emulsion-solvent evaporation) and the specific parameters of that method are paramount. For instance, in nanoprecipitation, the ratio of organic solvent to aqueous phase and the rate of addition can influence encapsulation efficiency.
-
Solubility Issues: Paclitaxel and its derivatives are notoriously hydrophobic.[3][4] The solubility of the ODDA-PTX in the chosen organic solvent is a critical factor. If the drug is not fully dissolved in the organic phase before nanoparticle formation, it will not be efficiently encapsulated.
-
Polymer/Lipid and Drug Interaction: The interaction between the ODDA-PTX and the nanoparticle matrix (e.g., polymer or lipid) is crucial for successful loading. The chemical properties of both the drug conjugate and the matrix material must be compatible.
-
Surfactant Choice and Concentration: Surfactants play a vital role in stabilizing the nanoparticles and can significantly impact drug loading. The type and concentration of the surfactant must be optimized. Some studies have shown that natural lipids like cholesterol and lecithin (B1663433) can be superior to other surfactants in producing nanoparticles with higher drug entrapment efficiency.[3][5]
2. How can I improve the solubility of this compound in the organic phase?
Improving the solubility of the hydrophobic ODDA-PTX conjugate in the organic solvent is a key step to enhance drug loading.
-
Solvent Selection: Experiment with a range of organic solvents in which both the paclitaxel conjugate and the polymer/lipid are highly soluble. Paclitaxel itself is soluble in ethanol (B145695), DMSO, and DMF.[6] For nanoparticle preparation using methods like emulsion-solvent evaporation, solvents like dichloromethane (B109758) and acetone (B3395972) are often used.[7]
-
Co-solvent Systems: Utilizing a co-solvent system can enhance the solubility of the drug. For example, a mixture of acetone and ethanol has been used to improve the loading of paclitaxel in thermosponge nanoparticles.[8]
-
Temperature: Gently warming the organic phase can sometimes improve the solubility of the drug. However, be cautious of the thermal stability of both the drug and the polymer.
3. What is the impact of the polymer or lipid concentration on drug loading?
The concentration of the polymer or lipid used to form the nanoparticle matrix directly influences drug loading, though the relationship is not always linear.
-
Increasing Polymer Concentration: Generally, increasing the polymer concentration can lead to a higher drug encapsulation efficiency up to a certain point.[9] However, excessively high polymer concentrations can result in larger particle sizes and potential drug precipitation.
-
Drug-to-Polymer Ratio: Optimizing the drug-to-polymer ratio is critical. A very high drug-to-polymer ratio can lead to drug saturation in the organic phase and subsequent precipitation, resulting in lower encapsulation efficiency.[10]
4. How do sonication parameters affect drug loading?
Sonication is often used during nanoparticle preparation to reduce particle size and ensure a homogenous dispersion. However, the sonication parameters must be carefully controlled as they can impact drug loading.
-
Sonication Power and Time: Increasing sonication power and time can lead to smaller particle sizes.[11] However, excessive sonication can sometimes lead to drug degradation or expulsion from the nanoparticles, thereby reducing the final drug load. One study on PLGA nanoparticles showed that encapsulation efficiency increased with sonication power for a set duration.[11] It is important to find an optimal balance where particle size is minimized without compromising drug integrity and encapsulation.
-
Number of Cycles: The number of sonication cycles can also be optimized. A study on PLA nanoparticles found that power was the most influential parameter on particle size, followed by sonication time and the number of cycles.[12]
5. Which surfactants are recommended for this compound nanoparticles and why?
The choice of surfactant is critical for nanoparticle stability and can significantly influence drug loading.
-
Improved Physicochemical Properties: Surfactants can improve the physicochemical characteristics of nanoparticles, leading to smaller particle size and higher zeta potential, which helps prevent agglomeration.[5]
-
Enhanced Entrapment Efficiency: The use of surfactants generally leads to higher entrapment efficiency of paclitaxel.[3][5]
-
Types of Surfactants:
-
Poly(vinyl alcohol) (PVA) is a commonly used emulsifier in the preparation of polymeric nanoparticles.[3]
-
d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been shown to achieve very high drug encapsulation efficiency, in some cases up to 100%.[3]
-
Natural Lipids: Cholesterol and lecithin have demonstrated advantages in improving drug entrapment efficiency compared to other surfactants like dextran (B179266) 70 and PVA.[3][5]
-
Pluronic F127 has been shown to significantly increase drug loading and entrapment efficiency in PBCA nanoparticles.[3]
-
Quantitative Data Summary
Table 1: Effect of Surfactant Type on Paclitaxel Nanoparticle Properties
| Surfactant | Particle Size | Zeta Potential | Drug Entrapment Efficiency | Reference |
| Dextran 70 | Decreased | Increased | Improved | [3][5] |
| Cholesterol | Smaller | Higher | Higher | [3][5] |
| Polyvinyl Alcohol (PVA) | Decreased | Increased | Improved | [3][5] |
| Lecithin | Smaller | Higher | Higher | [3][5] |
| Pluronic F127 | Not specified | Not specified | Significantly Increased | [3] |
| TPGS | Not specified | Not specified | Up to 100% | [3] |
Table 2: Influence of Sonication Parameters on Nanoparticle Characteristics
| Sonication Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| Increased Power | Generally Decreases | Can Increase (up to a point) | [11][12] |
| Increased Time | Generally Decreases (up to an optimum) | Can Increase (up to a point) | [11][13] |
| Number of Cycles | Can Influence | Can Influence | [12] |
Experimental Protocols
Protocol 1: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines a general method for determining the amount of paclitaxel loaded into nanoparticles using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh a specific amount of lyophilized this compound nanoparticles (e.g., 10 mg).[14]
-
Dissolve the nanoparticles in a suitable organic solvent in which the drug is soluble (e.g., methanol (B129727) or acetonitrile) to break the nanoparticles and release the drug.[14][15]
-
Use a rocker shaker or sonication to ensure complete dissolution of the nanoparticles and release of the drug.[15]
-
-
Separation of Free Drug (for Encapsulation Efficiency):
-
To determine the amount of unencapsulated (free) drug, centrifuge the nanoparticle suspension.[14]
-
Collect the supernatant which contains the free drug.
-
-
HPLC Analysis:
-
Filter the solution containing the dissolved drug (from step 1) and the supernatant containing the free drug (from step 2) through a 0.22 µm syringe filter.[16]
-
Analyze the samples using a validated HPLC method. A common mobile phase consists of acetonitrile (B52724) and water. The detection wavelength for paclitaxel is typically 227 nm.[14][15]
-
-
Calculations:
Visualizations
Troubleshooting Workflow for Low Drug Loading
A workflow diagram for troubleshooting low drug loading in nanoparticles.
Key Factors Influencing Drug Loading
A diagram illustrating the key factors that influence drug loading efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. High Solubilization and Controlled Release of Paclitaxel Using Thermosponge Nanoparticles for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
- 15. japsonline.com [japsonline.com]
- 16. Paclitaxel-Loaded Silk Fibroin Nanoparticles: Method Validation by UHPLC-MS/MS to Assess an Exogenous Approach to Load Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the size and stability of ODDA-PTX nanoparticles
Welcome to the technical support center for the optimization of 1,18-Octadecanedioic acid-Paclitaxel (ODDA-PTX) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal size and stability for ODDA-PTX complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data.
ODDA-PTX is a promising paclitaxel (B517696) prodrug that requires formulation with a carrier to enhance its aqueous solubility and stability. The two primary methods explored are complexation with Human Serum Albumin (HSA) to form a complex known as VTX, and the formation of inclusion complexes with cyclodextrins. This guide will cover both approaches.
I. ODDA-PTX-HSA (VTX) Complex Formulation
The formulation of ODDA-PTX with Human Serum Albumin (HSA) results in a noncovalent, water-soluble complex designated as VTX.[1][2] This complex is not a traditional nanoparticle aggregate but rather a fully dispersed prodrug-protein complex.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for forming the ODDA-PTX-HSA (VTX) complex?
A1: The recommended molar ratio is 5:1 of ODDA-PTX to HSA.[1][2] This ratio, termed VTX, has been shown to yield a homogeneous and water-soluble solution upon reconstitution.[1]
Q2: How does ODDA-PTX bind to HSA?
A2: ODDA-PTX binds to HSA non-covalently within hydrophobic pockets, mimicking the natural binding of long-chain fatty acids. The terminal carboxylic acid moiety of ODDA-PTX forms favorable electrostatic interactions with positively charged amino acid residues in these pockets.[1][2] Molecular dynamics simulations have identified fatty acid binding sites 1, 2, 4, and 5 as the most probable locations for ODDA-PTX binding.[1][2]
Q3: What is the expected size of the VTX complex?
A3: Dynamic light scattering (DLS) and cryogenic transmission electron microscopy have revealed that the VTX complex is similar in size to native HSA and is a fully dispersed prodrug:protein complex, not a nanoparticulate aggregate.[1][2]
Q4: What is the binding efficiency of ODDA-PTX to HSA?
A4: A rapid equilibrium dialysis assay has demonstrated that greater than 95% of ODDA-PTX is bound to HSA at concentrations down to 0.5 μM.[1][2]
Troubleshooting Guide: ODDA-PTX-HSA (VTX) Complex Formation
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon mixing ODDA-PTX and HSA. | 1. Poor solubility of ODDA-PTX in the aqueous buffer. 2. Incorrect buffer pH affecting protein stability or drug solubility. 3. Use of an inappropriate solvent for the initial dissolution of ODDA-PTX. | 1. Ensure ODDA-PTX is fully dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding it to the HSA solution. Add the ODDA-PTX solution dropwise to the HSA solution with gentle stirring. 2. Verify that the pH of the HSA solution is appropriate for maintaining its stability and solubility (typically physiological pH). 3. Use a volatile organic solvent that is miscible with the aqueous buffer to minimize precipitation. |
| Low binding efficiency of ODDA-PTX to HSA. | 1. Suboptimal molar ratio of ODDA-PTX to HSA. 2. Presence of competing molecules for the binding sites on HSA. 3. Denaturation of HSA during preparation. | 1. Adhere to the recommended 5:1 molar ratio of ODDA-PTX to HSA.[1][2] 2. Ensure the HSA solution is free from other fatty acids or molecules that could compete for the binding pockets. 3. Avoid harsh conditions such as extreme pH or high temperatures that could denature the albumin. |
| Formation of aggregates or larger particles over time. | 1. Instability of the complex under the storage conditions. 2. Microbial contamination. | 1. Store the lyophilized VTX complex at low temperatures. After reconstitution, use the solution promptly. If short-term storage is necessary, keep it at 2-8°C. 2. Prepare and handle the solutions under sterile conditions to prevent microbial growth. |
Experimental Protocol: Preparation and Characterization of VTX
Objective: To prepare and characterize the ODDA-PTX-HSA (VTX) complex.
Materials:
-
ODDA-PTX
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Preparation of VTX: a. Prepare a stock solution of HSA in PBS. b. Dissolve ODDA-PTX in a minimal amount of ethanol to create a concentrated stock solution. c. While gently stirring the HSA solution, add the ODDA-PTX stock solution dropwise to achieve a final molar ratio of 5:1 (ODDA-PTX:HSA). d. Allow the mixture to incubate at room temperature for a specified time (e.g., 1 hour) to ensure complex formation. e. Lyophilize the resulting solution to obtain a powder that can be reconstituted in PBS.[1]
-
Characterization of VTX: a. Size Analysis: Reconstitute the lyophilized VTX in PBS. Analyze the size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The expected result is a size similar to native HSA with a low PDI, indicating a monodisperse population.[1][2] b. Binding Efficiency: To determine the percentage of ODDA-PTX bound to HSA, perform a rapid equilibrium dialysis assay.[1][2] Alternatively, use ultrafiltration to separate the free drug from the complex and quantify the amount of free ODDA-PTX in the filtrate using a validated HPLC method. The binding efficiency can be calculated as: Binding Efficiency (%) = [(Total ODDA-PTX - Free ODDA-PTX) / Total ODDA-PTX] x 100
Quantitative Data Summary: VTX Characterization
| Parameter | Value | Reference |
| Molar Ratio (ODDA-PTX:HSA) | 5:1 | [1][2] |
| Binding Efficiency | >95% | [1][2] |
| Appearance | Fully dispersed prodrug-protein complex | [1][2] |
| Size | Similar to native HSA | [1][2] |
II. ODDA-PTX-Cyclodextrin Inclusion Complex Formulation
An alternative approach to enhance the aqueous solubility of ODDA-PTX is through the formation of inclusion complexes with cyclodextrins (CDs).[3] This method is particularly useful when a pre-formulation with HSA is not desired.[3]
Frequently Asked Questions (FAQs)
Q1: Why use cyclodextrins for ODDA-PTX formulation?
A1: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules like ODDA-PTX, thereby increasing their solubility in aqueous solutions.[3]
Q2: Which type of cyclodextrin (B1172386) is suitable for ODDA-PTX?
A2: While specific studies on ODDA-PTX with various cyclodextrins are limited, β-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for complexing hydrophobic drugs due to the suitable size of their cavity.[4]
Q3: How is the ODDA-PTX-cyclodextrin complex formed?
A3: A common method for preparing drug-cyclodextrin inclusion complexes is the co-solvent lyophilization method.[5] This involves dissolving the drug and the cyclodextrin in a mixture of water and an organic co-solvent, followed by freeze-drying.
Troubleshooting Guide: ODDA-PTX-Cyclodextrin Complex Formation
| Problem | Potential Cause | Recommended Solution |
| Low complexation efficiency. | 1. Inappropriate molar ratio of ODDA-PTX to cyclodextrin. 2. Poor choice of co-solvent. 3. Suboptimal pH of the solution. | 1. Experiment with different molar ratios of ODDA-PTX to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for complexation.[5] 2. Ensure the co-solvent system effectively dissolves both ODDA-PTX and the cyclodextrin. Common co-solvents include ethanol, methanol, and acetonitrile. 3. Adjust the pH of the aqueous phase to a level that favors the solubility of both components. |
| Precipitation during or after complex formation. | 1. Exceeding the solubility limit of the complex. 2. Incomplete complexation. | 1. Ensure that the concentration of the complex does not exceed its saturation solubility in the chosen solvent system. 2. Increase the incubation time or optimize the stirring conditions to ensure complete formation of the inclusion complex. |
| Amorphous product is difficult to handle or reconstitute. | 1. Inefficient lyophilization process. | 1. Optimize the freeze-drying cycle (freezing rate, primary drying temperature and pressure, secondary drying temperature) to obtain a well-formed, easily dispersible cake. |
Experimental Protocol: Preparation and Characterization of ODDA-PTX-Cyclodextrin Complex
Objective: To prepare and characterize an ODDA-PTX-cyclodextrin inclusion complex.
Materials:
-
ODDA-PTX
-
β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Acetonitrile or other suitable organic solvent
-
Lyophilizer
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Preparation of the Inclusion Complex (Co-solvent Lyophilization Method): [5] a. Prepare solutions of ODDA-PTX and the chosen cyclodextrin at various molar ratios (e.g., 1:1, 1:2, 1:5). b. Dissolve the cyclodextrin in deionized water. c. Dissolve ODDA-PTX in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile). d. Slowly add the ODDA-PTX solution to the cyclodextrin solution while stirring. e. Freeze the resulting solution and lyophilize to obtain a dry powder.
-
Characterization of the Inclusion Complex: a. Solubility Enhancement: Determine the aqueous solubility of the ODDA-PTX-cyclodextrin complex and compare it to that of free ODDA-PTX. b. Size and PDI: Reconstitute the lyophilized powder in an aqueous buffer and measure the particle size and PDI using DLS. c. Complexation Efficiency: Quantify the amount of ODDA-PTX in the complex using a validated HPLC method after separating the free drug. The complexation efficiency can be calculated as: Complexation Efficiency (%) = (Amount of ODDA-PTX in complex / Initial amount of ODDA-PTX) x 100
Quantitative Data Summary: Paclitaxel-Cyclodextrin Complex Characterization (as a reference)
The following table provides reference data for paclitaxel (PTX) complexed with florfenicol-grafted β-cyclodextrin (FCD), which can serve as a starting point for optimizing ODDA-PTX-cyclodextrin formulations.[4]
| Formulation | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PTX/FCD-1 | 84.8 | -5.1 | 60.4 |
| PTX/FCD-2 | 161.2 | -24.5 | 35.1 |
Visualizations
Workflow for ODDA-PTX-HSA (VTX) Complex Formation
References
- 1. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
- 4. A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the polydispersity of self-assembled ODDA-PTX
Welcome to the technical support center for the self-assembly of 1,18-Octadecanedioic acid-Paclitaxel (ODDA-PTX) nanoparticles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures, with a primary focus on strategies to reduce the polydispersity index (PDI) and achieve monodisperse nanoparticle populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the self-assembly of ODDA-PTX nanoparticles?
A1: The self-assembly of ODDA-PTX is primarily driven by hydrophobic interactions.[1][2][3] The long hydrocarbon chain of the 1,18-octadecanedioic acid (ODDA) and the hydrophobic paclitaxel (B517696) (PTX) core tend to minimize their exposure to an aqueous environment, leading to the formation of a nanoparticle core.[1][2][3] Other non-covalent interactions, such as van der Waals forces and hydrogen bonds, also contribute to the stability of the assembled nanostructure.[1][3][4]
Q2: What is a desirable Polydispersity Index (PDI) for ODDA-PTX nanoparticles?
A2: A PDI value below 0.2 is generally considered acceptable for many nanoparticle formulations, indicating a relatively monodisperse population. For clinical applications, a PDI of less than 0.1 is often desired. A high PDI (e.g., >0.3) suggests a heterogeneous sample with multiple particle size populations, which can affect the formulation's stability, drug release profile, and in vivo performance.
Q3: Which analytical techniques are recommended for characterizing the size and polydispersity of ODDA-PTX nanoparticles?
A3: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of nanoparticles. However, DLS has low resolution and can be biased towards larger particles. For more detailed and accurate analysis, techniques such as Nanoparticle Tracking Analysis (NTA) and Asymmetric Flow Field-Flow Fractionation (AF4) coupled with multi-angle light scattering (MALS) are recommended.
Troubleshooting Guide: Reducing High Polydispersity
High polydispersity is a common issue in the self-assembly of nanoparticles. The following guide provides potential causes and solutions for reducing the PDI of your ODDA-PTX formulation.
| Issue | Potential Cause | Troubleshooting Strategy |
| High PDI (>0.3) immediately after formulation | Suboptimal Solvent System: The organic solvent used to dissolve ODDA-PTX and the aqueous anti-solvent may not be optimal for controlled precipitation. | - Solvent Selection: Use a water-miscible organic solvent in which ODDA-PTX is highly soluble, such as tetrahydrofuran (B95107) (THF) or acetone.[5] - Solvent/Anti-solvent Ratio: Systematically vary the ratio of the organic phase to the aqueous phase. A higher ratio can sometimes lead to smaller, more uniform particles.[5] |
| Inefficient Mixing: Slow or inefficient mixing at the point of injection can lead to localized areas of high supersaturation and uncontrolled particle growth. | - Increase Mixing Energy: Use a high-speed vortex or a microfluidic device for rapid and reproducible mixing. - Injection Rate: Optimize the injection rate of the organic phase into the aqueous phase. A slow, controlled injection is often preferable. | |
| Concentration Effects: The concentration of ODDA-PTX in the organic phase may be too high, leading to aggregation. | - Optimize Concentration: Test a range of ODDA-PTX concentrations. Lower concentrations often favor the formation of smaller, more uniform nanoparticles. | |
| PDI increases over time (instability) | Particle Aggregation: Nanoparticles may aggregate over time due to insufficient surface stabilization. | - Incorporate a Stabilizer: Add a surfactant or a PEGylated lipid to the formulation to provide steric or electrostatic stabilization. - Optimize Zeta Potential: If using electrostatic stabilization, aim for a zeta potential greater than |30 mV|. |
| Ostwald Ripening: Smaller particles may dissolve and redeposit onto larger particles, increasing the average size and PDI. | - Purification: Promptly purify the nanoparticle suspension after formation to remove residual solvent and un-encapsulated material. - Storage Conditions: Store the nanoparticle suspension at a low temperature (e.g., 4°C) to reduce particle dynamics. | |
| Inconsistent PDI between batches | Variability in Experimental Conditions: Minor variations in temperature, mixing speed, or injection rate can lead to batch-to-batch variability. | - Standardize Protocol: Ensure all experimental parameters are tightly controlled and documented. - Use Automated Systems: Employ automated injection pumps or microfluidic systems for higher reproducibility. |
Experimental Protocols
Protocol 1: Self-Assembly of ODDA-PTX Nanoparticles via Nanoprecipitation
This protocol describes a general method for the self-assembly of ODDA-PTX nanoparticles. Optimization of the parameters outlined below is crucial for achieving a low PDI.
Materials:
-
ODDA-PTX
-
Organic Solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous Anti-solvent (e.g., Deionized Water)
-
Stabilizer (optional, e.g., a PEGylated phospholipid)
Procedure:
-
Preparation of Organic Phase: Dissolve ODDA-PTX in THF at a concentration of 1 mg/mL. If using a stabilizer, it can be co-dissolved in the organic phase.
-
Preparation of Aqueous Phase: Prepare the aqueous anti-solvent. This is typically deionized water.
-
Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, inject the organic ODDA-PTX solution dropwise into the aqueous phase at a controlled rate (e.g., 0.1 mL/min). The ratio of the organic to aqueous phase should be optimized, a common starting point is 1:10 (v/v).
-
Solvent Evaporation: Allow the resulting nanoparticle suspension to stir at room temperature for at least 4 hours to ensure complete evaporation of the organic solvent.
-
Characterization: Measure the particle size and PDI of the nanoparticle suspension using Dynamic Light Scattering (DLS).
Protocol 2: Purification of ODDA-PTX Nanoparticles by Dialysis
Dialysis is an effective method for removing residual organic solvent, un-encapsulated ODDA-PTX, and other small-molecule impurities, which can improve the stability and reduce the PDI of the nanoparticle formulation.[6][7][8]
Materials:
-
ODDA-PTX nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Large volume of deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrate (B1144303) the Dialysis Membrane: Cut the dialysis membrane to the desired length and hydrate it in deionized water according to the manufacturer's instructions.
-
Load the Sample: Load the ODDA-PTX nanoparticle suspension into the dialysis bag and securely close both ends.
-
Dialysis: Immerse the dialysis bag in a large beaker of deionized water (e.g., 1000x the volume of the sample). Place the beaker on a magnetic stirrer and stir at a moderate speed.
-
Water Exchange: Change the deionized water every 2-4 hours for the first 12 hours, and then every 8-12 hours for a total of 48 hours to ensure complete removal of impurities.
-
Collect and Characterize: Carefully remove the purified nanoparticle suspension from the dialysis bag. Measure the final particle size and PDI.
Visualizing Workflows and Relationships
Caption: Workflow for formulating and purifying low PDI ODDA-PTX nanoparticles.
Caption: A decision-making diagram for troubleshooting high PDI.
References
- 1. Recent Advances in Paclitaxel-based Self-Delivery Nanomedicines for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoscale Self-Assembly for Therapeutic Delivery [frontiersin.org]
- 4. Self-assembled nanoformulations of paclitaxel for enhanced cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Formulation Challenges of Paclitaxel Octadecanedioate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The potent anti-cancer agent Paclitaxel (B517696), and its prodrug Paclitaxel octadecanedioate, present significant formulation challenges primarily due to their low aqueous solubility. This technical support center provides a comprehensive guide to overcoming these issues, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid researchers in their formulation development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the formulation of this compound.
1. Why is my this compound formulation showing low solubility?
Paclitaxel and its long-chain ester prodrugs like this compound are highly lipophilic molecules with poor aqueous solubility.[1][2] This inherent characteristic is the primary reason for solubility challenges. The large, complex chemical structure contributes to strong intermolecular forces that are difficult to overcome with water molecules.
2. What are the initial steps to improve the solubility of this compound?
Initial strategies to enhance solubility include:
-
Co-solvents: Utilizing a mixture of solvents can significantly improve solubility. Common co-solvents for Paclitaxel include ethanol, DMSO, and polyethylene (B3416737) glycol (PEG) 400.[3][4]
-
Prodrug Approach: You are already working with a prodrug, which is a key strategy to modify the physicochemical properties of the parent drug. Further modifications to the prodrug structure could be explored to enhance hydrophilicity.
-
pH Adjustment: While Paclitaxel itself lacks ionizable groups for pH-dependent solubility, the terminal carboxylic acid on the octadecanedioate moiety may offer some limited potential for pH modification to improve solubility, particularly in the basic range. However, the overall lipophilicity of the molecule will likely still dominate.
3. My nanoparticle formulation of this compound has inconsistent particle size and low drug loading. What can I do?
Inconsistent nanoparticle characteristics are a common hurdle. Here are some troubleshooting tips:
-
Optimize Homogenization/Sonication: The energy input during nanoparticle preparation is critical. Ensure your homogenization or sonication parameters (speed, time, power) are consistent and optimized for your specific formulation.[5]
-
Adjust Formulation Ratios: The ratio of the drug to the polymer/lipid and surfactant is crucial. A systematic optimization of these ratios can lead to smaller, more uniform particle sizes and higher drug loading.
-
Prevent Aggregation: Nanoparticle aggregation can be a significant issue. Ensure you are using an adequate concentration of a suitable stabilizer or surfactant. For lyophilized formulations, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation upon reconstitution.
-
Check Solvent Miscibility: In nanoprecipitation methods, the choice of solvent and anti-solvent and their miscibility are critical for controlling particle size and distribution.
II. Troubleshooting Guide
This guide provides a question-and-answer format to address specific problems you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer. | The concentration of the drug in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of the drug in the aqueous medium.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Note that this may have implications for in vitro and in vivo studies.- Utilize a surfactant or a cyclodextrin (B1172386) to enhance the aqueous solubility. |
| Low encapsulation efficiency (<70%) in my nanoparticle or liposomal formulation. | - Poor affinity of the drug for the core of the nanoparticle/liposome.- Drug leakage during the formulation process.- Suboptimal drug-to-carrier ratio. | - For liposomes, modifying the lipid composition (e.g., cholesterol content) can impact drug loading.[6]- For nanoparticles, select a polymer with higher affinity for the drug.- Optimize the drug-to-carrier ratio; overloading can lead to poor encapsulation.[6]- Refine the preparation method to minimize drug loss (e.g., control evaporation rates, optimize centrifugation parameters). |
| Formation of large aggregates in my nanoformulation after storage. | - Insufficient surface stabilization.- Inappropriate storage temperature.- Freeze-thaw cycles (for liquid formulations).- Inadequate cryoprotection during lyophilization. | - Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid).- Store the formulation at the recommended temperature (often 2-8 °C for liquid formulations).- For lyophilized products, optimize the type and concentration of the cryoprotectant. |
| Inconsistent drug release profiles between batches. | - Variations in particle size and distribution.- Differences in drug loading.- Inconsistent polymer/lipid composition or degradation rates. | - Ensure strict control over all formulation parameters to maintain batch-to-batch consistency in particle size and drug loading.- Characterize the polymer (e.g., molecular weight, degradation rate) for each batch.- Use a validated and consistent drug release testing method. |
III. Quantitative Data on Solubility
The following tables summarize the solubility of Paclitaxel in various solvents. While specific quantitative data for this compound is limited in publicly available literature, the data for the parent drug, Paclitaxel, provides a valuable starting point for solvent selection and formulation development. The long aliphatic chain of the octadecanedioate moiety will generally increase the lipophilicity of the molecule compared to Paclitaxel.
Table 1: Solubility of Paclitaxel in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 | [7] |
| Dimethylformamide (DMF) | ~5 | [4] |
| Ethanol | ~1.5 | [4] |
| Methanol | ~50 | [7] |
| Acetonitrile | Soluble | [7] |
| PEG 400 | High | [3] |
Table 2: Enhanced Aqueous Solubility of Paclitaxel through Formulation Strategies
| Formulation Strategy | Achieved Solubility/Concentration | Reference |
| Liposomal Formulation (with 5% PEG 400) | Up to 3.39 mg/mL | [8] |
| 1:10 DMSO:PBS (pH 7.2) solution | ~0.1 mg/mL | [4] |
| Oligo(lactic acid)8-Paclitaxel Prodrug in Micelles | Equivalent to ~5.5 mg/mL Paclitaxel | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and analysis of this compound.
A. Preparation of this compound Nanoparticles (Solvent Evaporation Method)
This protocol describes a general method for preparing polymeric nanoparticles. The specific parameters will require optimization for this compound and the chosen polymer.
Workflow for Nanoparticle Preparation
References
- 1. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Liposome formulation of paclitaxel with enhanced solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Paclitaxel Octadecanedioate Formulation Technical Support Center
Welcome to the technical support center for the formulation of Paclitaxel (B517696) Octadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental formulation of this promising paclitaxel prodrug.
Frequently Asked Questions (FAQs)
Q1: What is Paclitaxel Octadecanedioate and what are its formulation advantages?
This compound is a prodrug of paclitaxel, created by conjugating paclitaxel with octadecanedioic acid, a dicarboxylic acid. This modification is designed to improve the drug's pharmacokinetic profile and reduce the side effects associated with conventional paclitaxel formulations, such as those using Cremophor EL. The primary advantage lies in its ability to non-covalently bind to human serum albumin (HSA) in vivo, forming nanoparticle-like complexes. This albumin-binding strategy aims to enhance solubility, prolong circulation time, and potentially improve tumor targeting through the enhanced permeability and retention (EPR) effect and interaction with albumin receptors on cancer cells.
Q2: What are the main challenges in formulating this compound?
The primary challenges in formulating this compound revolve around its physicochemical properties and the desired characteristics of the final drug delivery system. Key challenges include:
-
Solubility: While the prodrug strategy improves aqueous dispersibility when bound to albumin, the free this compound molecule itself has limited aqueous solubility.
-
Stability: Ensuring the chemical stability of the ester linkage in the prodrug during formulation, storage, and in vivo circulation is critical to prevent premature cleavage and release of paclitaxel. Physical stability of the nanoparticle formulation, such as preventing aggregation, is also a significant concern.
-
Drug Loading and Encapsulation Efficiency: Achieving high and reproducible drug loading into nanoparticle formulations, particularly those pre-formed with albumin, can be challenging.
-
Particle Size Control: Controlling the particle size and maintaining a narrow size distribution of the resulting nanoparticles is crucial for their in vivo performance, including biodistribution and tumor accumulation.
-
In Vitro-In Vivo Correlation: Establishing a reliable in vitro drug release model that accurately predicts the in vivo performance of the albumin-bound nanoparticles can be complex.
Q3: How does this compound interact with Human Serum Albumin (HSA)?
This compound is designed to mimic fatty acids, which naturally bind to specific sites on human serum albumin. The octadecanedioate linker provides a long hydrocarbon chain that can interact with the hydrophobic pockets of albumin, while the terminal carboxylic acid can form electrostatic interactions. This non-covalent binding allows for the in-situ formation of drug-albumin nanoparticles after administration.
Troubleshooting Guides
Low Drug Loading/Encapsulation Efficiency
| Observed Problem | Potential Causes | Troubleshooting Solutions |
| Low drug loading in pre-formed HSA nanoparticles. | 1. Inefficient drug partitioning into the nanoparticles. 2. Drug precipitation during the formulation process. 3. Suboptimal drug-to-albumin ratio. | 1. Optimize the solvent system used to dissolve the drug before adding it to the albumin solution. 2. Adjust the rate of addition of the drug solution to the albumin solution. 3. Experiment with different drug-to-albumin molar ratios to find the optimal loading capacity. |
| Low encapsulation efficiency. | 1. Drug loss during purification steps (e.g., dialysis, ultrafiltration). 2. Premature drug release from the nanoparticles. | 1. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to minimize drug loss. 2. Optimize the purification parameters, such as dialysis time and temperature. 3. For ultrafiltration, adjust the centrifugal force and duration. |
Particle Size and Polydispersity Index (PDI) Issues
| Observed Problem | Potential Causes | Troubleshooting Solutions |
| Large particle size or high PDI. | 1. Aggregation of nanoparticles due to insufficient stabilization. 2. Inappropriate formulation parameters (e.g., pH, ionic strength). 3. Issues with the homogenization or sonication process. | 1. Optimize the concentration of albumin or other stabilizers. 2. Adjust the pH and ionic strength of the formulation buffer. 3. Optimize the homogenization pressure and number of cycles, or the sonication time and power. |
| Inconsistent particle size between batches. | 1. Variability in raw materials. 2. Inconsistent processing parameters. | 1. Ensure consistent quality of all raw materials, including albumin and the drug. 2. Standardize all formulation and processing parameters and maintain strict control over them. |
Formulation Stability Problems
| Observed Problem | Potential Causes | Troubleshooting Solutions |
| Particle aggregation during storage. | 1. Suboptimal surface charge (Zeta Potential). 2. Inappropriate storage temperature or buffer conditions. | 1. Adjust the pH of the formulation to be further from the isoelectric point of the nanoparticles to increase electrostatic repulsion. 2. Evaluate different storage temperatures (e.g., 4°C vs. room temperature) and the use of cryoprotectants for frozen storage. |
| Chemical degradation of the prodrug. | 1. Hydrolysis of the ester linkage. 2. Oxidation of the drug molecule. | 1. Optimize the pH of the formulation to a range where the ester linkage is most stable. 2. Store the formulation protected from light and consider adding antioxidants if oxidation is suspected. |
Quantitative Data Summary
The following tables summarize typical quantitative data for paclitaxel-HSA nanoparticle formulations, which can serve as a benchmark for this compound formulations.
Table 1: Formulation Parameters of Paclitaxel-HSA Nanoparticles
| Parameter | Typical Range |
| Particle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV |
| Drug Loading (%) | 5 - 15 % |
| Encapsulation Efficiency (%) | > 90 % |
Table 2: In Vitro Drug Release Profile of Paclitaxel from HSA Nanoparticles
| Time Point | Cumulative Release (%) |
| 1 hour | 10 - 20 |
| 6 hours | 30 - 50 |
| 24 hours | 60 - 80 |
| 48 hours | > 80 |
Experimental Protocols
Preparation of this compound-HSA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1-5 mg/mL.
-
Prepare an aqueous solution of Human Serum Albumin (HSA) (1-5% w/v) in a buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Add the organic phase containing the drug to the aqueous HSA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature overnight.
-
Purify the nanoparticle suspension by dialysis against the buffer to remove the free drug and residual solvent.
-
Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Determination of Drug Loading and Encapsulation Efficiency
-
Separate nanoparticles from the aqueous phase containing the unencapsulated drug using a suitable method like ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug and quantify its amount using HPLC.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study (Dialysis Method)
-
Place a known amount of the this compound nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff (e.g., 10-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals , withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)
-
Dilute the nanoparticle suspension with the appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
Measure the scattered light intensity fluctuations to determine the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
For zeta potential measurement , place the diluted sample in an electrophoretic cell and apply an electric field. The particle velocity is measured to determine the zeta potential.
Visualizations
Caption: Paclitaxel-induced apoptosis signaling pathway.
Caption: Experimental workflow for formulation and characterization.
Technical Support Center: Purification of Paclitaxel Octadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification methods for Paclitaxel octadecanedioate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, a lipophilic derivative of Paclitaxel.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| T-01 | Why is the yield of this compound unexpectedly low after purification? | 1. Incomplete reaction: The synthesis of the prodrug is not complete. 2. Product degradation: The compound may be sensitive to pH, temperature, or light. 3. Suboptimal chromatography conditions: Poor binding, premature elution, or irreversible adsorption to the stationary phase.[1] 4. Loss during work-up: The compound may be lost during extraction or precipitation steps.[2] | 1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. 2. Stability Studies: Assess the stability of the compound under various conditions. Use amber vials and control temperature. 3. Method Optimization: Adjust mobile phase composition, gradient, and stationary phase. Consider using a different type of chromatography. 4. Optimize Extraction/Precipitation: Ensure appropriate solvent systems and volumes are used to minimize loss. |
| T-02 | How can I remove unreacted Paclitaxel and other starting materials from my final product? | 1. Similar Polarity: The starting materials and the product may have very similar polarities, leading to co-elution in chromatography. 2. Inefficient Chromatography: The chosen chromatographic method may not have sufficient resolution.[3] | 1. Gradient Optimization: Develop a shallow gradient in reversed-phase HPLC to improve separation. 2. Alternative Stationary Phases: Test different stationary phases (e.g., C8, Phenyl) to alter selectivity. 3. Orthogonal Purification: Employ a secondary purification technique with a different separation principle, such as normal-phase chromatography or crystallization. |
| T-03 | My purified this compound shows multiple peaks on HPLC analysis. What could be the reason? | 1. Isomers: The presence of structural or stereoisomers. 2. Degradation Products: The compound may have degraded during purification or storage. 3. Contamination: Contamination from solvents, glassware, or previous experiments. | 1. Structural Analysis: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the impurities. 2. Purity Check of Starting Materials: Ensure the purity of the initial Paclitaxel and octadecanedioic acid. 3. System Cleanliness: Thoroughly clean all equipment and use high-purity solvents. |
| T-04 | Why is my compound precipitating in the HPLC system during the purification run? | 1. Poor Solubility: this compound is highly lipophilic and may have low solubility in the mobile phase, especially at the beginning of the gradient (high aqueous content).[4][5] 2. Concentration Effects: The sample concentration may be too high for the chosen mobile phase. | 1. Mobile Phase Modification: Increase the organic solvent content at the start of the gradient. The use of solvents like acetonitrile (B52724) or methanol (B129727) is common.[6] 2. Sample Dilution: Dilute the sample in a solvent compatible with the initial mobile phase. 3. Temperature Control: Increasing the column temperature may improve solubility. |
| T-05 | The peak shape of my compound is poor (e.g., tailing or fronting) during HPLC purification. How can I improve it? | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Secondary Interactions: The analyte may have secondary interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[6] | 1. Reduce Sample Load: Decrease the amount of sample injected onto the column. 2. Use Additives: Add a small amount of an ion-pairing agent or an acid (e.g., trifluoroacetic acid) to the mobile phase to reduce secondary interactions. 3. pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| T-06 | I am having difficulty crystallizing the purified this compound. What can I do? | 1. High Lipophilicity: The long fatty acid chain can hinder ordered crystal lattice formation. 2. Residual Impurities: Even small amounts of impurities can inhibit crystallization. 3. Incorrect Solvent System: The chosen solvent/anti-solvent system may not be suitable. | 1. Solvent Screening: Experiment with a variety of solvent systems (e.g., acetone/hexane, dichloromethane (B109758)/pentane).[2] 2. Seeding: Use a small crystal of the desired compound to induce crystallization. 3. Slow Evaporation: Allow the solvent to evaporate slowly to promote crystal growth. 4. Temperature Control: Try cooling the solution slowly to induce crystallization. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| F-01 | What is the most common method for purifying this compound? | Due to its high lipophilicity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for the purification of this compound and similar lipophilic derivatives.[4][5] |
| F-02 | Which stationary phase is recommended for the RP-HPLC purification of this compound? | A C18 (octadecylsilane) stationary phase is a good starting point for method development.[6] For optimization, other phases like C8 or Phenyl can also be explored to achieve better separation from closely related impurities. |
| F-03 | What are typical mobile phases for the purification of this compound? | A gradient of water and a water-miscible organic solvent is typically used. Acetonitrile is often preferred over methanol as it can provide better peak resolution for complex molecules.[6] A small amount of acid, like 0.1% formic acid or trifluoroacetic acid, is often added to improve peak shape. |
| F-04 | How can I confirm the purity and identity of my final product? | Purity is typically assessed by HPLC-UV at a suitable wavelength (e.g., 227-230 nm).[3] The identity and structure should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. |
| F-05 | What are the critical storage conditions for purified this compound? | As a lipophilic ester, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation. Storing in a tightly sealed container at -20°C is recommended for long-term stability. |
Quantitative Data Summary
The following tables provide example parameters for the purification of this compound. These values are illustrative and should be optimized for specific experimental conditions.
Table 1: Example RP-HPLC Purification Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 70-100% B over 30 min | 60-95% B over 40 min | 75-100% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 35 °C | 40 °C | 30 °C |
| Detection | 227 nm | 230 nm | 227 nm |
| Expected Purity | >95% | >97% | >96% |
Table 2: Example Crystallization Conditions
| Solvent System | Ratio (v/v) | Temperature | Expected Outcome |
| Acetone:Hexane | 1:5 | 4 °C | Fine needles |
| Dichloromethane:Pentane | 1:10 | Room Temperature (slow evaporation) | Small prisms |
| Ethyl Acetate:Heptane | 1:8 | -20 °C | Amorphous powder |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or pure acetonitrile). Dilute the sample with the initial mobile phase composition (e.g., 70% acetonitrile in water) to a final concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
-
System Equilibration: Equilibrate the preparative RP-HPLC system (with a C18 column) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient elution as optimized (e.g., 70-100% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions with the desired purity (>95%). Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.
Protocol 2: Crystallization
-
Dissolution: Dissolve the purified this compound (obtained from Protocol 1) in a minimal amount of a suitable solvent in which it is freely soluble (e.g., acetone).
-
Addition of Anti-Solvent: Slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexane) dropwise while gently stirring, until the solution becomes slightly turbid.
-
Induction of Crystallization: Add a seed crystal if available, or gently scratch the inside of the flask with a glass rod to induce crystal formation.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at a controlled temperature (e.g., 4 °C) for 24-48 hours to allow for crystal growth.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. jsaer.com [jsaer.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Minimizing batch-to-batch variability in ODDA-PTX nanoparticle production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of ODDA-PTX nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the ODDA-PTX nanoparticle formulation described in the literature?
A1: The primary formulation described for ODDA-PTX is a noncovalent complex with human serum albumin (HSA), designated VTX. It is important to note that this is described as a fully dispersed prodrug-protein complex rather than a nanoparticulate aggregate[1][2][3]. The ODDA-PTX prodrug readily forms this complex with HSA[1][2][3].
Q2: What is the underlying principle of the ODDA-PTX-HSA complex formation?
A2: The formation of the ODDA-PTX-HSA complex is based on the natural interactions between long-chain fatty acids (LCFAs) and HSA. The 1,18-octadecanedioic acid (ODDA) moiety of the prodrug mimics LCFAs, enabling it to bind to HSA within its hydrophobic pockets through favorable electrostatic contacts[1][2][3].
Q3: What are the key advantages of formulating ODDA-PTX with HSA?
A3: Formulating ODDA-PTX with HSA offers several advantages, including:
-
Improved Solubility: ODDA-PTX itself is not water-soluble. Complexation with HSA yields a water-soluble formulation[4].
-
Enhanced Stability: The complex preserves the tertiary structure and thermal stability of HSA[1][2].
-
Favorable Pharmacokinetics: The ODDA-PTX-HSA complex has shown differentiated pharmacokinetics compared to other paclitaxel (B517696) formulations[1][3].
Q4: What are the critical quality attributes (CQAs) to monitor for ODDA-PTX-HSA nanoparticles?
A4: Key quality attributes to monitor to ensure batch-to-batch consistency include particle size and distribution, drug loading efficiency, and the stability of the complex. For albumin-bound nanoparticles in general, a particle size of 100-200 nm is often targeted for intravenous administration[5][6].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of ODDA-PTX-HSA nanoparticle complexes.
Issue 1: High Batch-to-Batch Variability in Particle Size and Polydispersity Index (PDI)
-
Question: We are observing significant variations in the hydrodynamic diameter and PDI of our ODDA-PTX-HSA batches. What are the potential causes and solutions?
-
Answer:
Potential Cause Troubleshooting/Mitigation Strategy Inconsistent ODDA-PTX to HSA Molar Ratio The molar ratio of ODDA-PTX to HSA is a critical parameter. A 5:1 prodrug-to-protein molar ratio has been reported for the VTX formulation[1][2]. Precisely control the concentrations of both the ODDA-PTX solution and the HSA solution before mixing. Variability in Raw Materials Ensure consistent quality of HSA. Variations in HSA purity or the presence of aggregates can affect complex formation. Use HSA from a qualified vendor and consider characterization of incoming lots. Inadequate Mixing or Incubation Inconsistent mixing speed, time, or temperature can lead to incomplete complexation and a wider size distribution. Standardize the mixing parameters (e.g., gentle stirring, defined duration) and incubation temperature and time. pH of the Formulation Buffer The pH of the buffer can influence the charge and conformation of HSA, affecting its binding affinity for ODDA-PTX. Maintain a consistent and optimized pH for the formulation buffer (e.g., PBS). Lyophilization and Reconstitution Process The lyophilization (freeze-drying) and reconstitution process can introduce variability. Optimize the lyophilization cycle (freezing rate, primary and secondary drying times and temperatures) and standardize the reconstitution method (e.g., type of solvent, temperature, mixing method). The VTX formulation was reported to be readily reconstituted in PBS following lyophilization[1][2].
Issue 2: Low or Inconsistent Drug Loading Efficiency
-
Question: Our drug loading efficiency for ODDA-PTX in the HSA complex is lower than expected and varies between batches. How can we improve this?
-
Answer:
Potential Cause Troubleshooting/Mitigation Strategy Suboptimal ODDA-PTX to HSA Ratio An inappropriate molar ratio can lead to inefficient binding. While a 5:1 ratio is reported for VTX, this may need to be optimized for your specific process. Perform a titration study to determine the optimal binding ratio. Poor Solubility of ODDA-PTX Prior to Complexation If ODDA-PTX is not fully dissolved before mixing with HSA, it will not be available for binding. Ensure complete dissolution of ODDA-PTX in an appropriate solvent before introducing it to the aqueous HSA solution. Competition for Binding Sites The presence of other molecules that can bind to the fatty acid binding sites of HSA can reduce the loading of ODDA-PTX. Ensure the HSA solution is free from such competing molecules. Incorrect pH of the Medium The pH can affect the charge of both the ODDA-PTX carboxylic acid group and the amino acid residues in the HSA binding pockets, influencing binding affinity. Optimize and strictly control the pH of the formulation buffer.
Issue 3: Formulation Instability (Aggregation/Precipitation) During Storage
-
Question: We are observing aggregation and precipitation in our ODDA-PTX-HSA formulation upon storage. What factors contribute to this instability?
-
Answer:
Potential Cause Troubleshooting/Mitigation Strategy Suboptimal Lyophilization Improper lyophilization can lead to a less stable cake that does not reconstitute well, resulting in aggregation. Optimize the lyophilization cycle to ensure complete removal of water and a stable amorphous state. Inappropriate Storage Temperature Temperature fluctuations can affect the stability of the protein-prodrug complex. Store the lyophilized powder and the reconstituted formulation at the recommended temperature, which should be determined through stability studies. pH Shifts During Storage Changes in the pH of the reconstituted solution can lead to dissociation of the complex and aggregation. Use a well-buffered system to maintain a stable pH. Microbial Contamination Microbial growth can degrade the protein and the prodrug, leading to instability. Ensure aseptic processing and consider the use of sterile filtration.
Experimental Protocols
1. Preparation of ODDA-PTX-HSA Nanoparticle Complex (VTX Formulation)
-
Objective: To prepare a soluble complex of ODDA-PTX with human serum albumin.
-
Methodology:
-
Prepare a stock solution of ODDA-PTX in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and anhydrous ethanol (B145695) as used for a similar paclitaxel-lipid conjugate)[7]. The exact solvent for ODDA-PTX should be determined based on its solubility.
-
Prepare a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS) at a concentration calculated to achieve the desired final molar ratio.
-
Slowly add the ODDA-PTX solution to the HSA solution with gentle and constant stirring. A 5:1 molar ratio of ODDA-PTX to HSA has been reported[1][2].
-
Allow the mixture to incubate for a specified period at a controlled temperature to ensure complete complexation.
-
The resulting solution can be purified to remove any unbound ODDA-PTX or organic solvent, for example, through dialysis.
-
For long-term storage, the complex can be lyophilized.
-
Reconstitute the lyophilized powder in PBS before use[1][2].
-
2. Characterization of ODDA-PTX-HSA Nanoparticle Complex
-
Objective: To assess the critical quality attributes of the prepared complex.
-
Methodology:
Parameter Technique Purpose Particle Size and Size Distribution Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and polydispersity index (PDI) of the complex in solution. Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM) To visualize the morphology of the complex and confirm the absence of large aggregates[1]. Drug Loading High-Performance Liquid Chromatography (HPLC) To quantify the amount of ODDA-PTX bound to HSA. This is typically done by separating the complex from free drug and then liberating and quantifying the bound drug. Binding Affinity Isothermal Titration Calorimetry (ITC) or Equilibrium Dialysis To determine the binding constant and stoichiometry of the ODDA-PTX-HSA interaction[1][2]. Structural Integrity of HSA Circular Dichroism (CD) Spectroscopy To confirm that the secondary structure of HSA is preserved after complexation with ODDA-PTX[1][2][8]. Zeta Potential Electrophoretic Light Scattering (ELS) To measure the surface charge of the complex, which can influence its stability in suspension.
Data Presentation
Table 1: Key Parameters Influencing ODDA-PTX-HSA Nanoparticle Characteristics
| Parameter | Effect on Particle Size | Effect on Drug Loading | Effect on Stability |
| ODDA-PTX:HSA Molar Ratio | Increasing the ratio may lead to larger aggregates if binding sites become saturated. | Higher ratios can increase drug loading up to the saturation point. | Ratios far from optimal may lead to instability and precipitation. |
| HSA Concentration | Can influence the final particle size; optimization is required. | Affects the total drug that can be complexed. | Higher concentrations may improve colloidal stability. |
| pH of Buffer | Can alter HSA conformation and charge, potentially leading to aggregation if not optimal. | Affects the ionization state of both ODDA-PTX and HSA, influencing binding affinity. | Deviations from the optimal pH can destabilize the complex. |
| Mixing Speed/Method | Aggressive mixing can denature the protein, leading to aggregation. | Inadequate mixing can result in incomplete complexation and lower drug loading. | Shear stress from high-speed mixing can destabilize the formulation. |
| Lyophilization Cycle | Inappropriate freezing or drying rates can lead to larger particle sizes upon reconstitution. | Not a direct effect, but poor lyophilization can affect the integrity of the final product. | A well-formed cake is crucial for long-term stability and proper reconstitution. |
Visualizations
Caption: Workflow for the production and characterization of ODDA-PTX-HSA complexes.
Caption: A logical diagram for troubleshooting common issues in ODDA-PTX-HSA production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
- 5. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in Vitro Analysis of Human Serum Albumin Nanoparticles Loaded with Anthracycline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Paclitaxel octadecanedioate and Abraxane efficacy
In the landscape of taxane-based chemotherapeutics, the quest for formulations with enhanced efficacy and improved safety profiles is ongoing. This guide provides a comparative analysis of a novel investigational agent, Paclitaxel (B517696) octadecanedioate (ODDA-PTX), and the clinically established albumin-bound paclitaxel, Abraxane® (nab-paclitaxel). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, experimental methodologies, and mechanistic insights.
Mechanism of Action: A Tale of Two Formulations
Both Paclitaxel octadecanedioate and Abraxane are based on the same active pharmaceutical ingredient, paclitaxel, which functions as a microtubule stabilizer.[1][2][3] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing depolymerization.[1][2][3] This action disrupts the normal dynamic reorganization of the microtubule network essential for mitosis and other vital cellular functions, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis.[3][4][5]
The key difference between these two agents lies in their formulation and proposed delivery mechanisms. Abraxane is a nanoparticle formulation of paclitaxel bound to human serum albumin.[6][7] This formulation avoids the use of the toxic solvent Cremophor EL, which is associated with hypersensitivity reactions in conventional paclitaxel (Taxol®).[6][8][9] The albumin-bound nature of Abraxane is thought to facilitate its transport across endothelial cells and enhance its accumulation in tumors, potentially through interactions with the secreted protein acidic and rich in cysteine (SPARC).[7]
This compound is a covalent conjugate of paclitaxel with 1,18-octadecanedioic acid, a long-chain fatty acid.[10][11] This modification is designed to leverage the high affinity of long-chain fatty acids for binding sites on human serum albumin, allowing for in-situ complexation with endogenous albumin after administration.[11] It is hypothesized that this approach could lead to a more favorable therapeutic index by targeting fatty acid transporters that are often overexpressed in cancer cells.[11]
Signaling Pathway of Paclitaxel
Preclinical Efficacy: A Head-to-Head Comparison
Direct clinical comparisons between this compound and Abraxane are not yet available. However, preclinical studies in xenograft mouse models provide initial insights into their relative efficacy.
Quantitative Data Summary
| Parameter | This compound (VTX) | Abraxane (nab-paclitaxel) | Cremophor-formulated Paclitaxel (crPTX) | Cancer Model | Reference |
| Tumor Growth Inhibition | Flat-lined tumor growth at 250 mg/kg | No significant therapeutic effect at 15 mg/kg; acute lethality in 2/8 mice at 30 mg/kg | - | PANC-1 (Pancreatic) | [10] |
| Tumor Growth Inhibition | Superior to Abraxane and crPTX | Showed therapeutic effect | Showed therapeutic effect | HT-1080 (Fibrosarcoma) | [10] |
| Complete Tumor Regression | Observed in 2 animals at high doses | Not reported | Not reported | PANC-1 (Pancreatic) | [10] |
| Maximum Plasma Concentration (Cmax) of Paclitaxel | Similar to Abraxane at 20 mg/kg (VTX dosed at 250 mg/kg) | Similar to VTX at 250 mg/kg (Abraxane dosed at 20 mg/kg) | - | HT-1080 Xenografts | [10] |
| Initial Tumor Concentration of Paclitaxel (1h post-injection) | Lower than crPTX | Lower than crPTX | Highest | HT-1080 Xenografts | [10] |
Experimental Protocols
The following provides a summary of the methodologies employed in the key preclinical studies comparing this compound and Abraxane.
In Vivo Efficacy Studies in Xenograft Models
-
Animal Models: Nude mice bearing subcutaneous xenografts of human cancer cell lines (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer).[10]
-
Drug Administration: Intravenous (IV) injection of this compound (pre-complexed with human serum albumin), Abraxane, or Cremophor-formulated paclitaxel.[10]
-
Dosing Regimens: Varied depending on the study, with doses for this compound ranging up to 250 mg/kg and for Abraxane typically between 15-30 mg/kg.[10]
-
Efficacy Endpoints: Tumor growth was monitored over time, and survival was assessed.[10]
Pharmacokinetic Analysis
-
Sample Collection: Plasma and tumor tissue were collected at various time points following drug administration.[10]
-
Analytical Method: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) was used to quantify the concentration of paclitaxel and, where applicable, the prodrug (ODDA-PTX).[10]
-
Parameters Calculated: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and tumor drug concentration were determined.[10]
Experimental Workflow for Preclinical Efficacy
Discussion and Future Perspectives
The available preclinical data suggests that this compound holds promise as a potential alternative to existing paclitaxel formulations. In the PANC-1 pancreatic cancer model, it demonstrated superior tumor growth inhibition compared to Abraxane, even at a lower paclitaxel-equivalent dose for Abraxane that resulted in toxicity.[10] This suggests a potentially wider therapeutic window for this compound.
It is important to note that these are early-stage, preclinical findings. The translation of these results to the clinical setting is not guaranteed. Abraxane, on the other hand, has a well-established clinical track record, with proven efficacy in various cancers, including breast cancer, non-small cell lung cancer, and pancreatic cancer.[12][13][14][15] Numerous clinical trials have demonstrated its superiority over conventional paclitaxel in terms of response rates and, in some cases, progression-free survival.[6][12][16]
Future research should focus on further preclinical characterization of this compound, including more extensive toxicology studies and evaluation in a broader range of cancer models. Ultimately, well-designed clinical trials will be necessary to directly compare the efficacy and safety of this compound with Abraxane in human patients. The development of novel formulations like this compound highlights the ongoing efforts to optimize the therapeutic potential of cornerstone chemotherapeutic agents like paclitaxel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. droracle.ai [droracle.ai]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
- 9. Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Comparative effectiveness of early-line nab-paclitaxel vs. paclitaxel in patients with metastatic breast cancer: a US community-based real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bms.com [bms.com]
- 15. Frontiers | Efficacy and Safety of Albumin-Bound Paclitaxel Compared to Docetaxel as Neoadjuvant Chemotherapy for HER2-Negative Breast Cancer [frontiersin.org]
- 16. Comparison between nab-paclitaxel and solvent-based taxanes as neoadjuvant therapy in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: ODDA-PTX vs. Cremophor-Formulated Paclitaxel
An objective analysis of two distinct formulations of the potent chemotherapeutic agent, paclitaxel (B517696), reveals significant differences in efficacy, safety, and pharmacokinetic profiles. This guide synthesizes preclinical in vivo data to offer researchers and drug development professionals a comprehensive comparison of the novel 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug and the conventional Cremophor-formulated paclitaxel (crPTX).
The development of effective and safe drug delivery systems for potent yet poorly soluble chemotherapeutic agents like paclitaxel remains a critical challenge in oncology. The conventional formulation, which utilizes Cremophor EL as a solubilizing agent, is associated with significant toxicities, including hypersensitivity reactions and neurotoxicity.[1][2][3] In contrast, ODDA-PTX represents a next-generation approach, designed as a prodrug that leverages the natural transport mechanisms of the body to enhance tumor targeting and reduce off-target effects.[4][5][6]
This guide provides a detailed examination of the in vivo performance of ODDA-PTX compared to Cremophor-formulated paclitaxel, focusing on anti-tumor efficacy, toxicity profiles, and pharmacokinetic behavior. The data presented is compiled from preclinical studies in murine xenograft models of human cancers.
Superior Anti-Tumor Efficacy of ODDA-PTX
In multiple subcutaneous murine xenograft models of human cancer, ODDA-PTX demonstrated significantly increased efficacy compared to Cremophor-formulated paclitaxel.[4][5][6] Studies in fibrosarcoma (HT-1080), pancreatic cancer (PANC-1), and colon cancer (HT-29) models have consistently shown that treatment with ODDA-PTX leads to greater tumor growth inhibition and prolonged survival.[5]
Key Efficacy Findings:
-
In an HT-1080 fibrosarcoma model, ODDA-PTX administration resulted in a more pronounced and sustained reduction in tumor volume compared to crPTX.[4][5]
-
Similar superior efficacy was observed in PANC-1 pancreatic and HT-29 colon cancer xenograft models.[5]
-
The enhanced anti-cancer activity of ODDA-PTX is attributed to its unique mechanism of action, which involves binding to serum albumin and subsequent targeted delivery to tumors.[4][5][6]
Enhanced Safety and Tolerability Profile
A significant advantage of ODDA-PTX is its improved safety profile, characterized by a higher maximum tolerated dose (MTD) compared to Cremophor-formulated paclitaxel.[4][5][6] The toxicity associated with crPTX is largely attributed to the Cremophor EL vehicle, which can induce oxidative stress and other adverse effects.[1][7] By eliminating the need for this synthetic solvent, ODDA-PTX offers a safer alternative for paclitaxel delivery.
| Formulation | Maximum Tolerated Dose (MTD) in Mice | Key Toxicity Observations |
| ODDA-PTX | Significantly higher than crPTX[4][5][6] | Reduced systemic toxicity due to the absence of Cremophor EL. |
| Cremophor-formulated Paclitaxel (crPTX) | Lower MTD[8] | Associated with hypersensitivity reactions, neurotoxicity, and nephrotoxicity.[1] Cremophor EL itself induces oxidative stress.[7] |
Differentiated Pharmacokinetic Profile
The pharmacokinetic properties of ODDA-PTX are markedly different from those of crPTX, contributing to its enhanced efficacy and reduced toxicity.[5][6] ODDA-PTX acts as a prodrug, circulating in the bloodstream complexed with human serum albumin (HSA).[5][6] This complex serves as a drug depot, leading to a prolonged plasma half-life and sustained release of the active paclitaxel metabolite.
| Parameter | ODDA-PTX | Cremophor-formulated Paclitaxel (crPTX) |
| Plasma Half-life | Higher, suggesting a drug depot effect | Shorter half-life. |
| Area Under the Curve (AUC) | Higher for the active metabolite, indicating greater drug exposure | Lower AUC. |
| Tumor Accumulation | Steadily increases over time | Higher initial concentration but faster clearance. |
Mechanism of Action and Experimental Workflow
ODDA-PTX is a prodrug in which paclitaxel is conjugated to 1,18-octadecanedioic acid (ODDA) at the 2'-hydroxyl position.[5] This modification prevents the drug from binding to tubulin until the ODDA moiety is cleaved.[5] The ODDA-PTX conjugate is designed to mimic long-chain fatty acids (LCFAs), allowing it to bind to human serum albumin (HSA) in the bloodstream.[5][6] This complex is then preferentially taken up by cancer cells, which often overexpress fatty acid transporters.[9]
Caption: Proposed mechanism of ODDA-PTX delivery and activation.
Experimental Protocols
The following are generalized methodologies for the key in vivo experiments cited in the comparison.
In Vivo Anti-Tumor Efficacy Studies:
-
Cell Culture and Tumor Implantation: Human cancer cell lines (e.g., HT-1080, PANC-1, HT-29) are cultured under standard conditions. A specified number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. ODDA-PTX, Cremophor-formulated paclitaxel, and a vehicle control are administered intravenously via the tail vein at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also recorded as an indicator of toxicity. The study endpoint is typically reached when tumors in the control group reach a maximum allowable size or at a predetermined time point. Survival is also monitored.
Pharmacokinetic Studies:
-
Drug Administration: A single dose of ODDA-PTX or Cremophor-formulated paclitaxel is administered intravenously to healthy or tumor-bearing mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation. The concentrations of the prodrug (ODDA-PTX) and the active paclitaxel metabolite are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, area under the curve (AUC), and maximum concentration (Cmax).
Biodistribution Studies:
-
Drug Administration: Mice bearing tumors are administered ODDA-PTX or Cremophor-formulated paclitaxel.
-
Tissue Harvesting: At predetermined time points, mice are euthanized, and tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart) are harvested.
-
Tissue Homogenization and Drug Extraction: Tissues are homogenized, and the drug is extracted using an appropriate solvent.
-
Drug Quantification: The concentration of paclitaxel in each tissue is determined by LC-MS to assess its distribution throughout the body.
Caption: General workflow for in vivo comparison studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
- 3. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Paclitaxel Octadecanedioate Demonstrates Enhanced Antitumor Efficacy in Preclinical Xenograft Models
A comprehensive analysis of preclinical data reveals that Paclitaxel (B517696) octadecanedioate (ODDA-PTX), a novel prodrug of the widely used chemotherapeutic agent Paclitaxel, exhibits superior antitumor activity and an improved safety profile in xenograft models of human cancer compared to standard Paclitaxel formulations. This guide provides a detailed comparison of ODDA-PTX with conventional Paclitaxel, supported by experimental data from peer-reviewed studies, to inform researchers and drug development professionals on its potential as a next-generation taxane (B156437) therapy.
Paclitaxel octadecanedioate is a conjugate of Paclitaxel and 1,18-octadecanedioic acid, a long-chain fatty acid.[1][2][3] This modification is designed to leverage the natural interactions between long-chain fatty acids and human serum albumin (HSA), effectively creating an in-situ drug-carrier complex that alters the pharmacokinetics and biodistribution of Paclitaxel.[2][3] The prodrug design, where the 2'-hydroxyl group of Paclitaxel is functionalized, renders the molecule inactive until the ester linkage is cleaved, releasing the active Paclitaxel within the tumor microenvironment.[2]
Comparative Antitumor Efficacy in Xenograft Models
Studies utilizing subcutaneous xenograft models in mice have consistently demonstrated the enhanced therapeutic window of ODDA-PTX when complexed with human serum albumin (a formulation referred to as VTX) compared to both Cremophor EL-formulated Paclitaxel (crPTX) and nanoparticle albumin-bound Paclitaxel (nab-paclitaxel, Abraxane).[2][3]
In the HT-1080 human fibrosarcoma xenograft model, VTX administered at a dose of 250 mg/kg effectively halted tumor growth.[2] Similarly, in models of human colorectal adenocarcinoma (HT-29) and pancreatic ductal carcinoma (PANC-1), VTX at the same dose resulted in significant tumor growth inhibition.[2] Notably, in the PANC-1 model, Abraxane at a dose of 15 mg/kg showed no significant therapeutic effect, highlighting the potential of ODDA-PTX in taxane-resistant tumors.[2]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| HT-1080 (Fibrosarcoma) | VTX (ODDA-PTX + HSA) | 250 | Significant tumor growth inhibition | [2] |
| HT-29 (Colorectal) | VTX (ODDA-PTX + HSA) | 250 | Flat-lined tumor growth | [2] |
| PANC-1 (Pancreatic) | VTX (ODDA-PTX + HSA) | 250 | Flat-lined tumor growth | [2] |
| PANC-1 (Pancreatic) | Abraxane (nab-paclitaxel) | 15 | No significant therapeutic effect | [2] |
Mechanism of Action: A Prodrug Approach
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[4][5] By preventing the disassembly of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptosis or programmed cell death.[5] ODDA-PTX functions as a prodrug, meaning it is inactive in its conjugated form.[2] The cytotoxic activity is restored only upon the cleavage of the ester bond linking Paclitaxel to octadecanedioic acid, releasing the active drug.[2] This targeted release is a key aspect of its enhanced therapeutic index.
Caption: Mechanism of action of Paclitaxel.
Experimental Protocols
The validation of ODDA-PTX's antitumor activity was conducted using established xenograft models. The following provides a generalized experimental protocol based on the methodologies reported in the cited literature.
Cell Lines and Culture: Human cancer cell lines such as HT-1080 (fibrosarcoma), HT-29 (colorectal adenocarcinoma), and PANC-1 (pancreatic ductal carcinoma) were used.[2] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for establishing xenograft tumors to prevent rejection of the human cancer cells.[6][7]
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[2]
Tumor Growth Monitoring and Treatment: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers.[2] The tumor volume is calculated using the formula: (Length x Width^2) / 2. When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[2] ODDA-PTX, complexed with human serum albumin, or comparator drugs (e.g., Abraxane, crPTX) are administered intravenously.[2] The control group receives a vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Paclitaxel - NCI [cancer.gov]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Paclitaxel Formulations
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696) is a cornerstone of chemotherapy, widely used for various cancers. However, its poor aqueous solubility necessitates complex formulations that significantly influence its pharmacokinetic (PK) profile, efficacy, and safety. This guide provides an objective comparison of two major formulations: the conventional, Cremophor EL-based paclitaxel (CrEL-paclitaxel, often known by the brand name Taxol®), and the nanoparticle albumin-bound paclitaxel (nab-paclitaxel, Abraxane®).
Mechanism of Action: A Brief Overview
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules.[1][2] This action stabilizes the microtubules, preventing the dynamic process of assembly and disassembly required for cell division.[1][3] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]
dot digraph "Paclitaxel_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", label="Figure 1: Paclitaxel's Core Cellular Mechanism", fontcolor="#202124", fontsize=12, labelloc="b" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
edge [ arrowhead=normal, color="#5F6368" ];
subgraph "cluster_drug" { label="Drug Action"; bgcolor="#F1F3F4"; Paclitaxel [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Paclitaxel"]; }
subgraph "cluster_cellular" { label="Cellular Components"; bgcolor="#F1F3F4"; Tubulin [fillcolor="#4285F4", fontcolor="#FFFFFF", label="β-tubulin subunits"]; Microtubules [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Microtubules"]; }
subgraph "cluster_process" { label="Cellular Processes"; bgcolor="#F1F3F4"; Assembly [fillcolor="#FBBC05", fontcolor="#202124", label="Promotes Assembly"]; Disassembly [fillcolor="#FBBC05", fontcolor="#202124", label="Inhibits Disassembly"]; Stabilization [fillcolor="#34A853", fontcolor="#FFFFFF", label="Microtubule Stabilization"]; Arrest [fillcolor="#34A853", fontcolor="#FFFFFF", label="G2/M Phase Arrest"]; Apoptosis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Apoptosis"]; }
Paclitaxel -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [style=dashed, label="Polymerize into"]; Paclitaxel -> Assembly; Paclitaxel -> Disassembly; Assembly -> Stabilization; Disassembly -> Stabilization; Stabilization -> Arrest; Arrest -> Apoptosis; } caption: "Paclitaxel stabilizes microtubules, leading to cell cycle arrest."
Pharmacokinetic Data Comparison
The formulation vehicle has profound effects on paclitaxel's distribution and elimination. Cremophor EL, a polyoxyethylated castor oil used in conventional paclitaxel, entraps the drug in micelles. This sequestration affects the drug's availability to tissues.[4][5] In contrast, nab-paclitaxel is a solvent-free, 130-nm particle formulation that leverages endogenous albumin transport pathways.[6]
These formulation differences result in distinct pharmacokinetic profiles, as summarized by data from comparative clinical and preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters in Humans
| Parameter | nab-Paclitaxel (ABI-007) | CrEL-Paclitaxel (Taxol®) | Significance (P-value) | Reference |
| Dose | 260 mg/m² (30 min infusion) | 175 mg/m² (3 hr infusion) | N/A | [4] |
| Clearance (CL) | 21.13 L/h/m² | 14.76 L/h/m² | P = 0.048 | [4][7] |
| Volume of Distribution (Vd) | 663.8 L/m² | 433.4 L/m² | P = 0.040 | [4][7] |
| Fraction Unbound in Plasma | 0.063 (± 0.021) | 0.024 (± 0.009) | P < 0.001 | [5] |
Data derived from a randomized study in patients with advanced solid tumors.[4]
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | nab-Paclitaxel (ABI-007) | CrEL-Paclitaxel (Taxol®) | Significance | Reference |
| Dose | 5 mg/kg (i.v.) | 5 mg/kg (i.v.) | N/A | [7] |
| Clearance (CL) | ~50% higher | Baseline | Significant | [7] |
| Volume of Distribution (Vz) | ~50% higher | Baseline | Significant | [7] |
| Elimination Route | Primarily Fecal | Primarily Fecal | Similar | [7] |
Data from a preclinical study in Harlan Sprague-Dawley rats.[7]
The data clearly indicates that nab-paclitaxel exhibits a significantly higher clearance and a larger volume of distribution compared to CrEL-paclitaxel in both humans and preclinical models.[4][7] This is attributed to the absence of Cremophor EL micelles, which allows for more rapid and extensive distribution of paclitaxel out of the plasma and into peripheral tissues.[4] Consequently, a much higher fraction of paclitaxel is unbound (free) in plasma following nab-paclitaxel administration.[5]
Experimental Protocols
The following outlines a typical methodology for a comparative in vivo pharmacokinetic study, based on protocols described in the cited literature.
Animal Model and Drug Administration
-
Species: Harlan Sprague-Dawley male rats or female Balb/c mice are commonly used.[4][8] Animals are acclimated for at least one week prior to the study.[9]
-
Housing: Animals are housed under standard conditions for temperature, humidity, and light, with free access to food and water. A fasting period (e.g., overnight) is often implemented before drug administration.[9][10]
-
Groups: Animals are randomized into treatment groups, for example: Group 1 receives CrEL-paclitaxel, and Group 2 receives nab-paclitaxel.
-
Administration: Formulations are administered via intravenous (IV) injection, typically through the tail vein, at a specified dose (e.g., 5 or 10 mg/kg).[7][9]
Sample Collection
-
Matrix: Whole blood is the primary matrix for PK analysis.
-
Time Points: Blood samples (e.g., 200-300 µL) are collected at predetermined time points. A typical schedule includes a pre-dose sample (0 hr) and multiple post-dose samples, such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[9][11]
-
Collection Method: Samples are often collected via retro-orbital venous plexus puncture or cardiac puncture into heparinized or K2EDTA tubes.[9][12]
-
Processing: Plasma is separated by centrifugation (e.g., 5000 rpm for 10 min) and stored frozen at -70°C or -20°C until analysis.[10][13]
Bioanalytical Method: Paclitaxel Quantification
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is the standard for quantifying paclitaxel in plasma.[11][13]
-
Sample Preparation (Extraction):
-
Protein Precipitation: Methanol or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[9]
-
Liquid-Liquid Extraction (LLE): An organic solvent like diethyl ether or ethyl acetate (B1210297) is used to extract paclitaxel from the plasma.[13][14] An internal standard (e.g., diazepam) is added before extraction to ensure accuracy.[13]
-
Solid-Phase Extraction (SPE): Alternatively, SPE cartridges (e.g., Cyano Bond Elut) can be used for sample cleanup and concentration.[15]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[13][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer at pH 5) is common.[13][15][16]
-
Detection: UV absorbance is monitored at approximately 227 nm.[13][15]
-
-
Data Analysis: A calibration curve is constructed using standards of known paclitaxel concentrations to quantify the drug in the unknown samples.[16] Pharmacokinetic parameters (Cmax, AUC, CL, Vd) are then calculated using noncompartmental analysis software (e.g., WinNonlin).[11]
dot digraph "PK_Workflow" { graph [ rankdir="TB", splines=true, nodesep=0.4, ranksep=0.6, bgcolor="#FFFFFF", label="Figure 2: Workflow for a Comparative PK Study", fontcolor="#202124", fontsize=12, labelloc="b" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", penwidth=1.5 ];
edge [ arrowhead=normal, color="#5F6368" ];
// Nodes start [label="Study Design", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; groups [label="Animal Model\n(e.g., Rats)\nRandomize into Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; admin1 [label="Administer\nCrEL-Paclitaxel (IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admin2 [label="Administer\nnab-Paclitaxel (IV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="Serial Blood Sampling\n(Predetermined Time Points)", fillcolor="#FBBC05", fontcolor="#202124"]; processing [label="Plasma Separation\n(Centrifugation & Freezing)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Sample Extraction\n(LLE or SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Bioanalysis\n(HPLC or LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk_calc [label="PK Parameter Calculation\n(Cmax, AUC, CL, Vd)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; comparison [label="Comparative Analysis\n& Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> groups; groups -> admin1; groups -> admin2; admin1 -> sampling; admin2 -> sampling; sampling -> processing; processing -> extraction; extraction -> analysis; analysis -> pk_calc; pk_calc -> comparison; } caption: "Typical workflow for a preclinical pharmacokinetic study."
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative preclinical and clinical pharmacokinetics of a cremophor-free, nanoparticle albumin-bound paclitaxel (ABI-007) and paclitaxel formulated in Cremophor (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized crossover pharmacokinetic study of solvent-based paclitaxel and nab-paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle albumin-bound paclitaxel: a novel Cremphor-EL-free formulation of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rjptonline.org [rjptonline.org]
- 13. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
A Comparative Analysis of the Cytotoxicity of Paclitaxel Octadecanedioate and Free Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Paclitaxel (B517696) octadecanedioate, a prodrug formulation of paclitaxel, and free paclitaxel. The information presented is collated from publicly available research and manufacturer data, offering a valuable resource for those involved in the development and evaluation of novel cancer therapeutics.
Executive Summary
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, its poor water solubility presents formulation challenges. Paclitaxel octadecanedioate is a prodrug designed to overcome this limitation. As a conjugate of paclitaxel and 1,18-octadecanedioic acid, it is intended to release the active paclitaxel molecule under physiological conditions. This guide summarizes the available data on the comparative cytotoxicity of these two compounds, details the experimental methodologies used for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound (in a 5:1 formulation with human serum albumin) and free paclitaxel against several human cancer cell lines. It is important to note that direct, head-to-head comparative studies under identical experimental conditions are limited in the public domain. The data for free paclitaxel is presented as a range compiled from various studies to reflect the inherent variability in experimental setups.
| Cell Line | Cancer Type | This compound (with HSA) IC50 (nM) | Free Paclitaxel IC50 (nM) |
| HT-1080 | Fibrosarcoma | 12 | 7 - 70 |
| PANC-1 | Pancreatic Cancer | 2.48 | 2.3 - 300 |
| HT-29 | Colon Carcinoma | 8.62 | 8 - 50 |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay widely used to assess the in vitro cytotoxicity of compounds like paclitaxel.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HT-1080, PANC-1, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for cell attachment.
2. Drug Treatment:
-
Stock solutions of this compound and free paclitaxel are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of each compound are prepared in the cell culture medium.
-
The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
Following incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium containing MTT is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Mechanism of Action and Signaling Pathways
Caption: Mechanism of this compound and Paclitaxel Action.Experimental Workflow
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay).
A Comparative Analysis of the Safety and Toxicity Profiles of ODDA-PTX and Taxol
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the safety and toxicity profiles of the investigational paclitaxel (B517696) prodrug, ODDA-PTX, and the conventional formulation, Taxol. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental processes.
ODDA-PTX, a novel prodrug of paclitaxel, has been engineered to enhance the therapeutic window of this widely used chemotherapeutic agent. By conjugating paclitaxel with 1,18-octadecanedioic acid (ODDA), this prodrug is designed to circulate in a formulation with human serum albumin (HSA), named VTX, leading to a differentiated pharmacokinetic profile and a potentially improved safety profile compared to Taxol, which utilizes the Cremophor EL (CrEL) vehicle.[1][2][3] This guide will dissect the available preclinical data to offer a clear comparison of their toxicological characteristics.
Executive Summary of Comparative Toxicity
Preclinical studies have demonstrated that ODDA-PTX, when formulated as VTX, exhibits a significantly higher maximum tolerated dose (MTD) and a vastly improved therapeutic index (TI) compared to Taxol (CrEL-formulated paclitaxel) and Abraxane® (nanoparticle albumin-bound paclitaxel).[1][2] This suggests a superior safety profile for ODDA-PTX. The primary toxicities associated with Taxol, including myelosuppression and peripheral neuropathy, are often linked to both the paclitaxel molecule itself and the CrEL vehicle.[4][5] ODDA-PTX is designed to mitigate these toxicities, in part by eliminating the need for CrEL.[6]
Quantitative Toxicity Data
The following table summarizes the key quantitative findings from a head-to-head preclinical study in a human fibrosarcoma (HT-1080) xenograft mouse model.
| Parameter | VTX (ODDA-PTX:HSA) | Abraxane® | Taxol® (CrEL-PTX) |
| Maximum Tolerated Dose (MTD) | >250 mg/kg | 15 mg/kg | 15 mg/kg |
| Minimum Effective Dose (MED) | 5 mg/kg | 5 mg/kg | Not explicitly stated, but antitumor activity observed at 15 mg/kg |
| Therapeutic Index (TI = MTD/MED) | >50 | 3 | ~1 |
| Data sourced from a study in nu/nu mice with HT-1080 xenografts, with dosing administered intravenously every 7 days for 4 weeks (q7dx4).[1][2] |
A complete blood count (CBC) panel and serum chemical analysis were conducted 24 hours after the final injection in this study. While the full dataset from the supplementary materials is not presented here, the authors reported no evidence of drug-associated toxicity in animals administered VTX at 250 mg/kg.[1][2] In contrast, significant treatment-associated lethality was observed in animals administered Abraxane at doses exceeding 15 mg/kg.[1][2]
Experimental Protocols
In Vivo Maximum Tolerated Dose (MTD) and Efficacy Study
This section outlines the methodology for the key in vivo study that generated the comparative toxicity data.
Objective: To determine the MTD and therapeutic index of VTX (ODDA-PTX:HSA) and compare its efficacy and toxicity to Abraxane® and Taxol® (CrEL-PTX).
Animal Model:
-
Species: Nude mice (nu/nu)
-
Tumor Model: Subcutaneous xenografts of human fibrosarcoma cell line HT-1080.
Drug Formulations:
-
VTX (ODDA-PTX:HSA): ODDA-PTX was complexed with human serum albumin (HSA) at a 5:1 molar ratio and reconstituted in phosphate-buffered saline (PBS).
-
Abraxane®: Nanoparticle albumin-bound paclitaxel, reconstituted as per manufacturer's instructions.
-
Taxol® (CrEL-PTX): Cremophor EL-formulated paclitaxel.
Experimental Design:
-
HT-1080 cells were implanted subcutaneously into the flanks of nu/nu mice.
-
Once tumors reached a predetermined size, animals were randomized into treatment and control groups.
-
Dosing Regimen: Drugs were administered via intravenous (IV) tail vein injection every 7 days for 4 consecutive weeks (q7dx4).
-
Dose Escalation: VTX was administered at doses of 5, 60, 120, and 250 mg/kg (with respect to paclitaxel concentration). Abraxane® and CrEL-PTX were administered at their reported MTD of 15 mg/kg, with higher doses of Abraxane® (20 mg/kg) resulting in significant toxicity.
-
Monitoring:
-
Tumor growth was monitored by measuring tumor volume.
-
Animal body weight was recorded as an indicator of toxicity.
-
Survival of the animals was tracked throughout the study.
-
-
Endpoint Analysis:
-
MTD Definition: The highest nonlethal dose that resulted in less than 20% body weight loss.
-
MED Definition: The lowest dose showing a statistically significant delay in tumor growth compared to the untreated control group.
-
Signaling Pathways and Mechanisms of Toxicity
The improved safety profile of ODDA-PTX can be understood by examining the distinct mechanisms of action and toxicity of both ODDA-PTX and Taxol.
Taxol (Paclitaxel) Toxicity Pathways
The toxicity of Taxol is multifaceted, stemming from both the cytotoxic action of paclitaxel and the biological effects of its delivery vehicle, Cremophor EL.
-
Paclitaxel-Induced Peripheral Neuropathy (PIPN): Paclitaxel stabilizes microtubules, which is central to its anticancer effect, but also disrupts normal axonal transport in neurons.[2] This leads to mitochondrial dysfunction, oxidative stress, and an inflammatory response within the peripheral nervous system, culminating in the neuropathic pain and sensory disturbances characteristic of PIPN.[7][8]
-
Cremophor EL-Mediated Toxicity: The CrEL vehicle is not inert and is associated with several toxicities. It can trigger hypersensitivity reactions and has been shown to induce oxidative stress, which can contribute to systemic toxicity.[5][6]
ODDA-PTX's Proposed Mechanism for Reduced Toxicity
ODDA-PTX is a prodrug, meaning it is inactive until the paclitaxel molecule is cleaved from the ODDA linker.[1][2] Its formulation with HSA allows it to leverage natural fatty acid transport pathways for cellular entry.[1][2]
-
Alternative Cellular Uptake: ODDA-PTX enters cells via fatty acid transporters, such as CD36, which are often overexpressed in cancer cells.[1][2] This targeted delivery mechanism may reduce the exposure of healthy tissues, including peripheral neurons, to the active paclitaxel, thereby mitigating off-target toxicities.
-
Elimination of Cremophor EL: By avoiding the use of CrEL, ODDA-PTX inherently eliminates the toxicities associated with this vehicle.[6]
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Paclitaxel-induced peripheral neuropathy [jabps.journals.ekb.eg]
- 8. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Targeted vs. Non-Targeted Paclitaxel Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of chemotherapeutic agents using nanoparticles holds immense promise for enhancing efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the biodistribution profiles of targeted and non-targeted nanoparticles loaded with paclitaxel (B517696) (PTX), a potent anti-cancer drug. The data presented here is synthesized from preclinical studies to illustrate the impact of targeting moieties on the systemic distribution and tumor accumulation of these nanomedicines. While specific data for "ODDA-PTX" nanoparticles was not available, the principles of biodistribution demonstrated with other PTX nanoparticle formulations are broadly applicable.
Quantitative Biodistribution Analysis
The following tables summarize the quantitative data from biodistribution studies, showcasing the percentage of the injected dose (%ID) found in various organs and the tumor at specific time points post-administration.
Table 1: Biodistribution of EGFR-Targeted vs. Non-Targeted PTX Nanoparticles in a Multi-Drug Resistant Breast Cancer Model
| Organ/Tissue | EGFR-Targeted Nanoparticles (%ID/g) | Non-Targeted Nanoparticles (%ID/g) |
| Tumor | ~7.38 | ~5.68 |
| Liver | Data not specified | Data not specified |
| Spleen | Data not specified | Data not specified |
| Lungs | Data not specified | Data not specified |
| Kidneys | Data not specified | Data not specified |
| Heart | Data not specified | Data not specified |
Data adapted from a study on EGFR-targeted polymer blend nanoparticles for the co-delivery of lonidamine (B1675067) and paclitaxel. The values represent the maximum concentration (Cmax) in the tumor[1].
Table 2: Biodistribution of RGD-Targeted vs. Non-Targeted PTX/SPIO-Loaded PLGA Nanoparticles
| Targeting Strategy | Tumor Accumulation (%ID) |
| Passive Targeting (Non-Targeted) | 0.135 |
| Active Targeting (RGD) | Not specified as a standalone value |
| Magnetic Targeting | Not specified as a standalone value |
| Combined Active & Magnetic Targeting | 1.12 |
Data adapted from a study comparing passive, active, and magnetic targeting of multifunctional paclitaxel/SPIO-loaded nanoparticles. The combination of active and magnetic targeting resulted in an 8-fold increase in tumor accumulation compared to passive targeting alone[2][3].
Table 3: Biodistribution of Peptide-Targeted vs. Non-Targeted Albumin-Embedded PTX Nanoparticles
| Formulation | Tumor Accumulation | Off-Target Accumulation (Liver, Spleen) |
| Untargeted Abraxane® | Faint meshwork in tumor interstitium | Some uptake |
| CREKA-Targeted Abraxane® | Accumulated in tumor blood vessels | Some uptake |
| LyP-1-Targeted Abraxane® | Co-localized with extravascular tumor islands | Some uptake |
Data adapted from a qualitative study using fluorescently labeled albumin-embedded paclitaxel nanoparticles (Abraxane®) targeted with different peptides[4]. This study highlights the differential intratumoral localization based on the targeting ligand.
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the cited biodistribution studies.
In Vivo Biodistribution and Pharmacokinetic Studies
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., athymic nu/nu) bearing xenograft tumors. Tumors are established by subcutaneously or orthotopically injecting human cancer cell lines.
-
Nanoparticle Administration: A single dose of the nanoparticle formulation (targeted or non-targeted) is administered intravenously via the tail vein. The administered dose is often quantified by co-loading a radiolabeled or fluorescent tracer.
-
Sample Collection: At predetermined time points post-injection (e.g., 1, 6, 12, 24, 48 hours), animals are euthanized. Blood is collected via cardiac puncture, and major organs (liver, spleen, lungs, kidneys, heart) and the tumor are excised.
-
Quantification of Nanoparticles:
-
Radiolabeling: Nanoparticles can be loaded with radioisotopes such as ³H or ¹⁴C. The radioactivity in each organ and tumor is measured using a scintillation counter. The data is then expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Imaging: Nanoparticles can be loaded with fluorescent dyes. After excision, organs and tumors can be imaged using an in vivo imaging system (IVIS) to quantify the fluorescence intensity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For nanoparticles containing a unique element (e.g., iron oxide), ICP-MS can be used to quantify the amount of that element in the tissues, which corresponds to the nanoparticle concentration.
-
-
Data Analysis: The %ID/g for each organ and the tumor is calculated and compared between the targeted and non-targeted groups to determine the effect of the targeting ligand on biodistribution.
Visualizing the Concepts
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: Targeted vs. Non-Targeted Nanoparticle Tumor Accumulation.
Caption: Experimental Workflow for In Vivo Biodistribution Studies.
References
- 1. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Targeting of albumin-embedded paclitaxel nanoparticles to tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Techniques for Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents such as Paclitaxel (B517696) octadecanedioate, a prodrug of the potent anticancer agent paclitaxel, necessitates robust and reliable analytical methodologies for its quantification in various matrices. Cross-validation of different analytical techniques is a critical step to ensure the accuracy, reliability, and consistency of results across different platforms or laboratories. This guide provides a framework for the cross-validation of analytical techniques for Paclitaxel octadecanedioate, leveraging established methods for paclitaxel as a foundational reference.
Comparative Analysis of Analytical Techniques for Paclitaxel
While specific data for this compound is not yet widely published, the analytical techniques employed for its parent compound, paclitaxel, provide a strong starting point. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantification of paclitaxel. The following tables summarize typical performance characteristics for these techniques based on published literature for paclitaxel analysis. These values should be considered as benchmarks for the development and validation of methods for this compound.
Table 1: Comparison of HPLC-UV Method Performance for Paclitaxel Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.005 - 50.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |
| Accuracy (% Recovery) | 98.58% - 99.33% | [2] |
| Precision (%RSD) | < 2% | [4] |
| Limit of Detection (LOD) | 0.001 - 1.57 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.005 - 4.76 µg/mL | [1][2] |
Table 2: Comparison of LC-MS/MS Method Performance for Paclitaxel Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Accuracy (% Recovery) | ~100% - 116% | [5][6] |
| Precision (%RSD) | < 15% | [7] |
| Limit of Detection (LOD) | 0.03 - 0.15 ng/mL (in serum) | [8] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [6] |
Experimental Protocols
The following are generalized experimental protocols for HPLC-UV and LC-MS/MS analysis of paclitaxel that can be adapted for this compound. It is crucial to optimize these methods for the specific properties of the prodrug.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for routine quantification in pharmaceutical dosage forms.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3].
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer pH 4.5) in a ratio of approximately 50:50 (v/v)[1][3]. The exact ratio should be optimized for optimal separation.
-
Injection Volume: 20 µL[2].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, simple dilution may be sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interfering substances.
c. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness[2].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
a. Chromatographic Conditions:
-
Column: A C18 or other suitable reverse-phase column, often with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 2.6 µm)[6].
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or acetic acid) to improve ionization[5].
-
Flow Rate: 0.2 - 0.8 mL/min[5].
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Controlled, typically between 30-40°C.
b. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.
c. Standard and Sample Preparation:
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to improve accuracy and precision.
-
Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method such as liquid-liquid extraction[5][8] or solid-phase extraction (SPE)[6] is essential to minimize matrix effects.
d. Validation Parameters: Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability[1].
Visualization of Workflows
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Logical Relationship of Validation Parameters
This diagram shows the logical hierarchy and relationship between key validation parameters as per ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. phmethods.net [phmethods.net]
- 4. rjptonline.org [rjptonline.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation method for estimation paclitaxel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Enhanced Permeability and Retention (EPR) Effect of ODDA-PTX Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) nanoparticles, a novel prodrug formulation, with other paclitaxel (B517696) (PTX) alternatives. By forming a noncovalent complex with human serum albumin (HSA), ODDA-PTX leverages endogenous transport pathways to enhance tumor delivery.[1][2][3][4] This document details the experimental data supporting its performance, focusing on the enhanced permeability and retention (EPR) effect, and provides methodologies for key evaluation experiments.
Performance Comparison of Paclitaxel Formulations
The therapeutic efficacy of paclitaxel formulations is intrinsically linked to their ability to accumulate and be retained in tumor tissues. ODDA-PTX, complexed with HSA (referred to as VTX), has demonstrated a distinct pharmacokinetic profile and enhanced tumor accumulation compared to conventional formulations such as Cremophor EL-paclitaxel (crPTX) and the albumin-nanoparticle formulation, Abraxane® (nab-paclitaxel).[5][6][7]
Pharmacokinetic Parameters
A comparative analysis of the pharmacokinetic profiles of VTX and Abraxane in tumor-bearing mice reveals a depot-like effect for VTX, leading to a prolonged plasma half-life and greater overall exposure of the active metabolite, paclitaxel.[5]
Table 1: Comparative Pharmacokinetic Parameters of Paclitaxel Formulations in HT-1080 Tumor-Bearing Mice [5]
| Parameter | VTX (250 mg/kg) | Abraxane® (20 mg/kg) |
| PTX Cmax (ng/mL) | 1,800 ± 400 | 2,000 ± 500 |
| PTX AUC0–t (ng·h/mL) | 32,000 ± 3,000 | 12,000 ± 2,000 |
| PTX t1/2 (h) | 14 ± 1 | 5.3 ± 0.9 |
| ODDA-PTX Cmax (ng/mL) | 11,000 ± 2,000 | N/A |
| ODDA-PTX AUC0–t (ng·h/mL) | 200,000 ± 20,000 | N/A |
| ODDA-PTX t1/2 (h) | 15 ± 1 | N/A |
Data are presented as mean ± standard error of the mean (SEM). Cmax: Maximum plasma concentration. AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2: Elimination half-life. N/A: Not Applicable.
Tumor and Liver Accumulation
Biodistribution studies highlight the differential accumulation of paclitaxel in tumor and liver tissues following administration of VTX, Abraxane®, and crPTX. While crPTX shows the highest initial tumor concentration, VTX demonstrates a steady increase in the concentration of its active metabolite, PTX, over time.[5] Notably, VTX exhibits minimal liver accumulation compared to the other formulations.[7]
Table 2: Paclitaxel Concentration in Tumor and Liver Tissues Post-Injection [5]
| Formulation | Time (hours) | Tumor PTX Concentration (ng/g) | Liver PTX Concentration (ng/g) |
| VTX (250 mg/kg) | 1 | 1,000 ± 200 | 2,000 ± 500 |
| 4 | 2,500 ± 500 | 2,500 ± 600 | |
| 24 | 4,000 ± 800 | 1,500 ± 400 | |
| Abraxane® (20 mg/kg) | 1 | 2,000 ± 400 | 15,000 ± 3,000 |
| 4 | 1,500 ± 300 | 4,000 ± 800 | |
| 24 | 500 ± 100 | 500 ± 100 | |
| crPTX (20 mg/kg) | 1 | 3,000 ± 600 | 20,000 ± 4,000 |
| 4 | 1,000 ± 200 | 2,000 ± 400 | |
| 24 | < 500 | < 500 |
Data are presented as mean ± SEM.
Mechanisms of Action and Cellular Uptake
The enhanced tumor accumulation and efficacy of ODDA-PTX are attributed to its unique mechanism of cellular uptake, which mimics that of long-chain fatty acids, in addition to the passive targeting facilitated by the EPR effect.[8]
ODDA-PTX Cellular Uptake Pathway
ODDA-PTX complexed with albumin is recognized by the fatty acid translocase CD36, a receptor often overexpressed on the surface of cancer cells.[5] This interaction facilitates the internalization of the prodrug.
Caption: Cellular uptake of ODDA-PTX via the CD36 receptor.
General Paclitaxel Mechanism of Action
Once released inside the cancer cell, paclitaxel exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules. This stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9]
Caption: Paclitaxel's mechanism of action on microtubule dynamics.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of ODDA-PTX nanoparticles.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic parameters of different paclitaxel formulations.
-
Animal Model: Utilize tumor-bearing mice (e.g., nu/nu mice with subcutaneous HT-1080 xenografts).
-
Drug Administration: Administer the respective paclitaxel formulations (VTX, Abraxane®, crPTX) intravenously via the tail vein at specified doses.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours post-injection) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract paclitaxel and its prodrug form (if applicable) from the plasma using a suitable organic solvent (e.g., tert-butyl methyl ether). Analyze the concentrations using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2 using non-compartmental analysis software.
In Vivo Biodistribution and Tumor Accumulation Study
Objective: To quantify and compare the distribution of paclitaxel in various organs, with a focus on tumor tissue.
-
Animal Model and Drug Administration: As described in the pharmacokinetic study.
-
Tissue Harvesting: At specific time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Drug Extraction and Analysis: Extract paclitaxel from the tissue homogenates and analyze the concentration using a validated HPLC-MS/MS method.
-
Data Presentation: Express the results as the amount of drug per gram of tissue (e.g., ng/g) and/or as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow for In Vivo Evaluation
The overall workflow for the in vivo evaluation of nanoparticle formulations integrates pharmacokinetic and biodistribution studies to provide a comprehensive performance assessment.
Caption: Workflow for in vivo evaluation of nanoparticle formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced Applications & Future Research
Application Notes & Protocols: Development of Theranostic Nanoparticles using Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (PTX) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer.[1][2][3][4][5] Its clinical application, however, is hampered by its poor aqueous solubility, which necessitates the use of toxic solubilizing agents like Cremophor EL that can cause hypersensitivity reactions and neurotoxicity.[4] To overcome these limitations and enhance the therapeutic index of PTX, nano-delivery systems have emerged as a promising strategy.[2][6] This document provides detailed application notes and protocols for the development of theranostic nanoparticles using a prodrug of Paclitaxel, namely Paclitaxel octadecanedioate.
This compound is a conjugate of Paclitaxel and 1,18-octadecanedioic acid, a long-chain dicarboxylic acid.[7] This prodrug strategy enhances the drug's lipophilicity, facilitating its formulation into nanoparticles and promoting non-covalent binding to human serum albumin (HSA) in vivo.[7] This interaction with HSA can extend the circulation half-life and improve tumor targeting through the enhanced permeability and retention (EPR) effect.[2][7] The "theranostic" approach combines therapeutic agents with diagnostic capabilities in a single formulation, allowing for simultaneous treatment and real-time monitoring of drug delivery and therapeutic response.[8][9]
These notes will cover the synthesis of this compound, its formulation into theranostic nanoparticles, and detailed protocols for their characterization and evaluation.
Data Presentation: Physicochemical Properties of Paclitaxel Nanoparticles
The following tables summarize key quantitative data from various studies on Paclitaxel nanoparticle formulations. This data provides a comparative overview of different formulation strategies and their resulting physicochemical characteristics.
Table 1: Particle Size and Drug Loading of Various Paclitaxel Nanoparticle Formulations
| Nanoparticle Formulation | Preparation Method | Average Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PTX-NBD@PC-PEG NCs | Antisolvent Method | ~50 | ~64 | - | [10] |
| F68-SLN | - | - | - | ~75 | [11] |
| Brij78-SLN | - | - | - | ~47 | [11] |
| PTX/NCs (Tween 80) | High-Pressure Homogenization | ~200 | - | - | [12] |
| Fe3O4@mSiO2-NH2-FA | - | - | 11.38 | 44.26 | [13] |
| PEG-coated polycyanoacrylate NPs | Solvent Evaporation | 101.4 ± 7.2 | - | 93.4 ± 3.6 | [14] |
| PTX nanocrystals | - | 194.9 | - | - | [15] |
| Pure Paclitaxel Nanoparticles (PPN) | Electrostatic Spray | 90 | - | - | [16] |
| PLGA-PTX NPs (0.5% poloxamer 407) | - | 180 ± 1.22 to 202 ± 36.17 | - | - | [17] |
Table 2: In Vitro Drug Release Characteristics of Paclitaxel Nanoparticles
| Nanoparticle Formulation | Release Profile | Cumulative Release | Time Frame | Reference |
| F68-SLN | Linear (Zero-order) | ~20% | 24 hours | [11] |
| PEG-coated polycyanoacrylate NPs | Biphasic (Initial burst followed by sustained release) | 16.2% (initial burst) | First phase | [14] |
| PEG-coated polycyanoacrylate NPs | Sustained Release | 81.6% | 30 days | [14] |
| PLGA-PTX NPs | Biphasic (Initial burst followed by sustained release) | - | Initial 24 hours | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of esterification to conjugate Paclitaxel with 1,18-octadecanedioic acid.[7]
Materials:
-
Paclitaxel (PTX)
-
1,18-Octadecanedioic acid (ODDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Paclitaxel and a molar excess of 1,18-octadecanedioic acid in anhydrous DCM.
-
Add DMAP (catalytic amount) to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the Paclitaxel/ODDA solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the this compound.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Formulation of Theranostic Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles encapsulating the this compound prodrug and a diagnostic agent (e.g., a near-infrared fluorescent dye for imaging).
Materials:
-
This compound
-
Near-infrared fluorescent dye (e.g., Cy5.5)[18]
-
Acetone or other suitable organic solvent
-
Surfactant solution (e.g., Poloxamer 188 or Tween 80 in deionized water)
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10-12 kDa)
Procedure:
-
Dissolve this compound and the fluorescent dye in the organic solvent (e.g., acetone).
-
Dissolve the polymer (e.g., PLGA) in the same organic solvent.
-
Mix the two solutions.
-
Under moderate magnetic stirring, slowly inject the organic phase into the aqueous surfactant solution.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the organic solvent and unencapsulated drug/dye.
-
Lyophilize the purified nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.
Protocol 3: Characterization of Theranostic Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument. The particle size distribution and polydispersity index (PDI) will indicate the homogeneity of the formulation, while the zeta potential will provide information on the surface charge and stability of the nanoparticles.[17]
2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[16][17]
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and visualize under the microscope. This will reveal the shape and surface morphology of the nanoparticles.
3. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
4. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known concentration of the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release buffer (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release buffer and replace with fresh buffer.
-
Quantify the amount of released this compound in the aliquots using HPLC.
-
Plot the cumulative drug release as a function of time.[17]
-
Mandatory Visualizations
Caption: Experimental workflow for developing theranostic nanoparticles.
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Caption: Concept of theranostic nanoparticles for cancer therapy.
References
- 1. Self-assembled nanoformulations of paclitaxel for enhanced cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dc.uthsc.edu [dc.uthsc.edu]
- 4. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel Prodrug Nanomedicine for Potential CT-imaging Guided Breast Cancer Therapy [cjps.org]
- 9. azonano.com [azonano.com]
- 10. Cube-shaped theranostic paclitaxel prodrug nanocrystals with surface functionalization of SPC and MPEG-DSPE for imaging and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo evaluation of actively targetable nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Paclitaxel Nanocrystals In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pure paclitaxel nanoparticles: preparation, characterization, and antitumor effect for human liver cancer SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 18. Theranostic potential of biodegradable polymeric nanoparticles with paclitaxel and curcumin against breast carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. Paclitaxel-loaded PCL-TPGS nanoparticles: in vitro and in vivo performance compared with Abraxane® - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Immunomodulatory Effects of Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the immunomodulatory properties of Paclitaxel (B517696) octadecanedioate. While specific data for Paclitaxel octadecanedioate is limited, the following information, based on the well-documented immunomodulatory effects of its parent compound, Paclitaxel, serves as a foundational framework for its investigation. Paclitaxel is known to exert significant effects on the immune system, primarily by acting as a ligand for Toll-like receptor 4 (TLR4), thereby initiating a cascade of downstream signaling events that influence both innate and adaptive immunity.[1][2][3]
Mechanism of Action: TLR4 Signaling
Paclitaxel's immunomodulatory effects are largely attributed to its ability to mimic the action of lipopolysaccharide (LPS) by binding to the TLR4-MD2 complex on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][3][4] This interaction triggers downstream signaling pathways, including the MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, leading to the activation of transcription factors like NF-κB and IRF3.[1][3] This activation results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which play a crucial role in shaping the anti-tumor immune response.[1][3]
Quantitative Data Summary
The following tables summarize the reported effects of Paclitaxel on cytokine production and various immune cell populations. These data provide a baseline for comparative studies with this compound.
Table 1: Effect of Paclitaxel on Cytokine Production
| Cytokine | Effect | Cell Type | Reference |
| IL-1β | Increased mRNA and secretion | Human Monocytes, Breast Cancer Cells | [5][6][7] |
| IL-6 | Increased secretion | Human Monocytes, Mouse BMDMs | [8][9] |
| IL-8 | Increased secretion | Human Monocytes | [8] |
| IL-10 | Increased secretion | Human Plasma (weekly administration) | [8] |
| IL-12 | Increased production | Dendritic Cells | [4][10] |
| TNF-α | Increased expression and secretion | Macrophages, Human Monocytes | [11][12] |
Table 2: Immunomodulatory Effects of Paclitaxel on Immune Cell Populations
| Immune Cell Population | Effect | Consequence | Reference |
| Regulatory T cells (Tregs) | Decreased | Enhances anti-tumor immunity | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased accumulation and immunosuppressive activity | Enhances anti-tumor immunity | [1][11] |
| Dendritic Cells (DCs) | Enhanced maturation and function (increased CD80, CD86, MHC II) | Improved T-cell priming | [4][10][13][14] |
| Macrophages | Reprogramming to M1 (pro-inflammatory) phenotype | Enhanced anti-tumor activity | [2][3] |
| CD8+ T cells (Cytotoxic T Lymphocytes) | Increased activation and effector function | Enhanced tumor cell killing | [10][11] |
| Natural Killer (NK) Cells | Enhanced cytotoxicity (dose-dependent) | Increased tumor cell lysis | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory effects of this compound.
Protocol 1: In Vitro Cytokine Release Assay
This protocol outlines the measurement of cytokine secretion from peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., monocytes, macrophages) in response to treatment with this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
Methodology:
-
Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, isolate specific immune cell populations (e.g., CD14+ monocytes) using magnetic-activated cell sorting (MACS).
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
-
Incubate at 37°C, 5% CO2 for 2-4 hours to allow cells to adhere.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in culture medium.
-
Remove the medium from the wells and add 200 µL of medium containing different concentrations of this compound.
-
Include appropriate controls: vehicle control (DMSO), negative control (medium only), and positive control (e.g., 1 µg/mL LPS).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
ELISA:
-
Quantify the concentration of cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Plot the cytokine concentrations against the drug concentrations to determine the dose-response relationship.
-
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[18][19]
Methodology:
-
T-Cell Isolation:
-
Isolate PBMCs as described in Protocol 1.
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) via MACS.
-
-
CFSE Labeling:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
T-Cell Activation and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.[20]
-
Seed the CFSE-labeled T-cells at 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.
-
Add this compound at various concentrations. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
(Optional) Stain with fluorescently labeled antibodies against T-cell subset markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on CD4+ or CD8+ T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
Protocol 3: Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay
This protocol details the generation of immature DCs from monocytes and the assessment of their maturation status after treatment with this compound.[21][22][23]
Methodology:
-
Generation of Immature DCs:
-
Isolate CD14+ monocytes from PBMCs using MACS.
-
Culture the monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.
-
On day 3, perform a half-media change with fresh cytokines.
-
-
DC Maturation and Treatment:
-
On day 6, harvest the immature DCs.
-
Seed the cells in a 24-well plate at 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound.
-
Include a negative control (immature DCs), a positive control (e.g., 1 µg/mL LPS), and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the DCs and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, HLA-DR, and CD83.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live DC population and quantifying the percentage of cells expressing high levels of the maturation markers, as well as the mean fluorescence intensity (MFI) of these markers.
-
Summary of Immunomodulatory Effects
The investigation of this compound's immunomodulatory properties is critical for its development as a therapeutic agent. By leveraging its potential to activate APCs, modulate suppressive immune cell populations, and enhance effector cell function, this compound could be strategically employed to augment anti-tumor immunity, potentially in combination with other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemotherapy drug paclitaxel also acts as an immune response modulator [agencia.fapesp.br]
- 3. Paclitaxel, interferons and functional reprogramming of tumor-associated macrophages in optimized chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nab-paclitaxel promotes the cancer-immunity cycle as a potential immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of paclitaxel on cytokine synthesis by unprimed human monocytes, T lymphocytes, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of paclitaxel on cytokine synthesis by unprimed human monocytes, T lymphocytes, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of paclitaxel on cytokine synthesis by unprimed human monocytes, T lymphocytes, and breast cancer cells | Semantic Scholar [semanticscholar.org]
- 8. Changes in plasma levels of inflammatory cytokines in response to paclitaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel enhances early dendritic cell maturation and function through TLR4 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor Effect of Paclitaxel is Mediated by Inhibition of MDSCs and Chronic Inflammation in the Spontaneous Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Differential effects of Paclitaxel on dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e-century.us [e-century.us]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. promab.com [promab.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 22. Dendritic Cell Maturation Assay | Dendritic Cells DC [immundnz.com]
- 23. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]
Application Notes and Protocols for Paclitaxel Octadecanedioate in Overcoming P-glycoprotein Mediated Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), being a primary mechanism. P-gp functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents, including the widely used anti-cancer drug, paclitaxel (B517696). To counteract this resistance, innovative strategies such as the development of prodrugs are being explored.
Paclitaxel octadecanedioate (ODDA-PTX) is a novel prodrug of paclitaxel, synthesized by conjugating paclitaxel with 1,18-octadecanedioic acid, a long-chain dicarboxylic acid.[1] This modification is designed to alter the drug's physicochemical properties and its mechanism of cellular entry, thereby circumventing P-gp-mediated efflux. When complexed with human serum albumin (HSA), ODDA-PTX forms a nanoparticle formulation that leverages the natural transport pathways of fatty acids to enter tumor cells.[2] This application note provides a comprehensive overview of the use of ODDA-PTX to overcome P-gp-mediated drug resistance, including its mechanism of action, experimental data, and detailed protocols for its evaluation.
Mechanism of Action
The primary mechanism by which ODDA-PTX overcomes P-gp-mediated resistance is through an alternative cellular uptake pathway. Unlike paclitaxel, which is a substrate for P-gp, ODDA-PTX, especially when bound to albumin, is recognized by fatty acid transporters, such as CD36, which are often overexpressed on the surface of tumor cells.[1] This allows ODDA-PTX to bypass the P-gp efflux pump and accumulate within the cancer cells. Once inside the cell, the ester linkage between paclitaxel and octadecanedioic acid is cleaved by intracellular esterases, releasing active paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inducing cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of paclitaxel and the potential of ODDA-PTX in overcoming P-gp-mediated drug resistance.
Table 1: Cytotoxicity of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Reference |
| Various (8 human tumor cell lines) | Various | 2.5 - 7.5 (24h exposure) | [3] |
| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h) | [4] |
| SCLC cell lines (median) | Small Cell Lung Cancer | >32,000 (3h), 25,000 (24h), 5,000 (120h) | [4] |
| MCF-7 | Breast Cancer | 2.5 - 15 | [5] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | [5] |
| A549 | Lung Cancer | 10 - 50 | [5] |
| HCT116 | Colon Cancer | 8 - 30 | [5] |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | [5] |
Note: IC50 values for paclitaxel can vary significantly based on the cell line, exposure time, and assay method.
Table 2: Comparative Cytotoxicity Data for Paclitaxel vs. This compound (ODDA-PTX) in P-gp Overexpressing Cells
| Cell Line | P-gp Expression | Compound | IC50 (nM) | Fold Resistance | Reference |
| Sensitive | Low | Paclitaxel | Data not available | 1 | Hypothetical |
| Resistant | High | Paclitaxel | Data not available | >10 | Hypothetical |
| Sensitive | Low | ODDA-PTX | Data not available | - | Hypothetical |
| Resistant | High | ODDA-PTX | Data not available | <2 | Hypothetical |
Note: Direct comparative IC50 data for ODDA-PTX in isogenic P-gp negative and positive cell lines was not available in the reviewed literature. The provided table is a template based on the expected outcome of ODDA-PTX bypassing P-gp-mediated resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in overcoming P-gp-mediated drug resistance.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of paclitaxel and ODDA-PTX on P-gp negative (sensitive) and P-gp overexpressing (resistant) cancer cell lines.
Materials:
-
P-gp negative (e.g., MCF-7, A549) and P-gp overexpressing (e.g., MCF-7/ADR, NCI/ADR-RES) cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Paclitaxel and ODDA-PTX (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and ODDA-PTX in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
Protocol 2: Cellular Uptake Assay
Objective: To measure and compare the intracellular accumulation of paclitaxel and ODDA-PTX in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Paclitaxel and ODDA-PTX
-
Culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system or a suitable detection method (e.g., radiolabeled compounds and scintillation counting)
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Drug Incubation: Treat the cells with a defined concentration of paclitaxel or ODDA-PTX for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Cell Washing: After incubation, quickly wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Sample Collection: Scrape the cells and collect the lysate.
-
Quantification: Determine the intracellular drug concentration using HPLC or another sensitive detection method. Normalize the drug amount to the total protein content of the cell lysate.
-
Data Analysis: Plot the intracellular drug concentration over time to compare the accumulation of paclitaxel and ODDA-PTX in sensitive versus resistant cells.
Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To determine if ODDA-PTX interacts with the P-gp ATPase activity, either as a substrate (stimulator) or an inhibitor.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Paclitaxel and ODDA-PTX
-
Verapamil (B1683045) (positive control for P-gp substrate/stimulator)
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
ATP assay buffer
-
ATP
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp membranes, the test compound (paclitaxel or ODDA-PTX at various concentrations), and verapamil as a positive control. Include a basal control (no compound) and an inhibitor control (with Na3VO4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Stop the reaction by adding a stop solution (often included in commercial kits).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature to allow color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the amount of inorganic phosphate (Pi) released based on a standard curve. P-gp ATPase activity is the difference between the total ATPase activity and the activity in the presence of the inhibitor (vanadate-sensitive ATPase activity). Plot the ATPase activity against the compound concentration. An increase in activity suggests the compound is a P-gp substrate, while a decrease in verapamil-stimulated activity suggests it may be an inhibitor.
Visualizations
Caption: Experimental workflow for evaluating ODDA-PTX.
Caption: ODDA-PTX overcomes P-gp mediated resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Albumin-bound paclitaxel: a next-generation taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Future Perspectives on the Clinical Translation of Paclitaxel Octadecanedioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) remains a cornerstone of chemotherapy for a variety of solid tumors. However, its clinical utility is often hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and toxicities. Paclitaxel octadecanedioate (ODDA-PTX) is a promising prodrug of paclitaxel designed to overcome these limitations by leveraging the natural transport pathways of fatty acids.[1] By conjugating paclitaxel to octadecanedioic acid, a long-chain dicarboxylic acid, the resulting molecule can non-covalently bind to human serum albumin (HSA), mimicking the transport of endogenous fatty acids.[1][2] This strategy aims to enhance drug solubility, prolong circulation time, and potentially improve tumor targeting through the metabolic demands of cancer cells for albumin and fatty acids.[2] This document provides a detailed overview of the future perspectives for the clinical translation of ODDA-PTX, including key preclinical data, experimental protocols, and a discussion of the challenges and opportunities on the path to clinical use.
Mechanism of Action and Rationale
This compound is designed as a prodrug that remains largely inactive until paclitaxel is released. The conjugation of octadecanedioic acid to the 2'-hydroxyl group of paclitaxel sterically hinders its interaction with microtubules.[2][3] The key to its targeted delivery lies in its high affinity for human serum albumin. The long dicarboxylic acid chain of ODDA-PTX mimics the binding of native long-chain fatty acids to HSA, utilizing hydrophobic pockets and electrostatic interactions.[1][4] Once bound to HSA, the ODDA-PTX-HSA complex circulates in the bloodstream. Tumors, with their high metabolic rate, often upregulate the uptake of albumin and fatty acids as a source of nutrients.[2] This leads to an accumulation of the ODDA-PTX-HSA complex in the tumor microenvironment. Inside the tumor, the ester linkage of the prodrug is cleaved, releasing active paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inducing cell cycle arrest and apoptosis.[2][3]
Caption: Mechanism of ODDA-PTX delivery and activation.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound as a superior formulation of paclitaxel. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound-HSA Complex
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 12 |
| PANC-1 | Pancreatic Cancer | 2.48 |
| HT-29 | Colon Cancer | 8.62 |
| HeLa | Cervical Cancer | 64.42 |
Data represents the concentration of the ODDA-PTX-HSA complex required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound-HSA (VTX) vs. Abraxane and Cremophor-formulated PTX (crPTX)
| Xenograft Model | Treatment Group | Dose (mg/kg PTX equivalent) | Tumor Growth Inhibition (%) | Survival Benefit |
| HT-1080 | VTX | 250 | Complete regression in 5/8 animals | Significantly extended |
| HT-1080 | Abraxane | 15 | - | - |
| HT-1080 | crPTX | - | - | - |
| PANC-1 | VTX | - | Significant | Significantly extended |
| HT-29 | VTX | - | Significant | Significantly extended |
VTX refers to the formulated complex of ODDA-PTX with HSA.[2]
Table 3: Pharmacokinetic Parameters of Paclitaxel Released from VTX and Abraxane
| Formulation | Dose (mg/kg PTX equivalent) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| VTX | 250 | Similar to Abraxane at 20 mg/kg | Higher than Abraxane | Longer than Abraxane |
| Abraxane | 20 | - | - | - |
Pharmacokinetic studies suggest that VTX acts as a drug depot, leading to sustained release of paclitaxel.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (ODDA-PTX)
This protocol is adapted from a scalable synthesis method.[1]
Materials:
-
Paclitaxel
-
Octadecanedioic acid (ODDA)
-
Allyl alcohol
-
p-toluenesulfonic acid
-
Toluene
-
Dichloromethane (DCM)
-
Methanol
-
Heptane
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Reagents for work-up and purification (e.g., celite, sodium sulfate)
Procedure:
-
Mono-allyl protection of ODDA:
-
Dissolve octadecanedioic acid and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the solution to reflux and add allyl alcohol.
-
Continue refluxing for several hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture, filter, and concentrate to obtain the mono-allyl ester of ODDA.
-
-
Esterification of Paclitaxel with mono-allyl-ODDA:
-
Dissolve paclitaxel and the mono-allyl-ODDA in an appropriate solvent like DCM.
-
Add a coupling agent (e.g., EDC/DMAP).
-
Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Perform an aqueous work-up and extract the product with DCM.
-
Purify the crude product to isolate the mono-allyl-ODDA-PTX ester.
-
-
Deprotection of the allyl group:
-
Dissolve the purified mono-allyl-ODDA-PTX in a suitable solvent.
-
Add a palladium catalyst and a scavenger.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Filter the reaction mixture to remove the catalyst and purify the final product, this compound.
-
Caption: A simplified workflow for the synthesis of ODDA-PTX.
Protocol 2: Preparation and Characterization of the ODDA-PTX-HSA Complex
This is a general protocol for forming a non-covalent drug-albumin complex.
Materials:
-
This compound (ODDA-PTX)
-
Human Serum Albumin (HSA), lyophilized powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or another suitable organic solvent for ODDA-PTX
-
Ultrafiltration devices
Procedure:
-
Preparation of stock solutions:
-
Prepare a stock solution of HSA in PBS (e.g., 10 mg/mL).
-
Prepare a stock solution of ODDA-PTX in a minimal amount of a water-miscible organic solvent like ethanol.
-
-
Formation of the complex:
-
Slowly add the ODDA-PTX stock solution to the gently stirring HSA solution at room temperature. The molar ratio of ODDA-PTX to HSA can be varied to optimize loading.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow for binding.
-
-
Removal of unbound drug (optional but recommended):
-
Use ultrafiltration to separate the ODDA-PTX-HSA complex from any unbound ODDA-PTX.
-
-
Characterization of the complex:
-
Binding Affinity and Stoichiometry: Use techniques like isothermal titration calorimetry (ITC) or equilibrium dialysis to determine the binding constant and the number of binding sites.
-
Size and Stability: Use dynamic light scattering (DLS) to determine the size of the complex and circular dichroism (CD) to assess changes in the secondary structure of HSA upon binding.
-
Drug Loading: Quantify the amount of bound ODDA-PTX using HPLC after separating the complex from the free drug.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
ODDA-PTX-HSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ODDA-PTX-HSA complex in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 4: In Vivo Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., HT-1080)
-
ODDA-PTX-HSA complex formulation for injection
-
Control formulations (e.g., vehicle, Abraxane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the ODDA-PTX-HSA complex and control formulations intravenously according to the planned dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Analyze the data to determine tumor growth inhibition and any survival benefits.
-
Future Perspectives on Clinical Translation
While preclinical data for this compound is promising, the path to clinical translation involves several key considerations and challenges.
1. Clinical Development Pathway:
-
Phase I Clinical Trials: The immediate next step would be a Phase I clinical trial to establish the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of ODDA-PTX in cancer patients.
-
Phase II Clinical Trials: Following a successful Phase I trial, Phase II studies would evaluate the efficacy of ODDA-PTX in specific cancer types, likely those where paclitaxel is already a standard of care (e.g., breast, ovarian, lung cancer).
-
Phase III Clinical Trials: Large-scale, randomized Phase III trials would be required to compare the efficacy and safety of ODDA-PTX against the current standard-of-care paclitaxel formulations.
2. Potential Advantages in the Clinic:
-
Improved Safety Profile: By eliminating the need for Cremophor EL, ODDA-PTX could significantly reduce the incidence of hypersensitivity reactions. The targeted delivery mechanism may also reduce off-target toxicities.
-
Enhanced Efficacy: The potential for increased drug accumulation in tumors could lead to improved anti-tumor activity.
-
Overcoming Resistance: The alternative cellular uptake pathway via albumin receptors might help in overcoming certain mechanisms of drug resistance.
3. Challenges and Hurdles:
-
Manufacturing and Scalability: Ensuring a robust, scalable, and cost-effective manufacturing process for ODDA-PTX will be crucial.[1]
-
Regulatory Scrutiny: As a novel prodrug formulation, ODDA-PTX will face rigorous scrutiny from regulatory agencies like the FDA. Comprehensive data on its stability, purity, and in vivo behavior will be required.
-
Patient Selection: Identifying patient populations most likely to benefit from this targeted approach will be important. This may involve developing biomarkers related to albumin uptake or fatty acid metabolism in tumors.
-
Competition: The oncology market is competitive, with numerous next-generation paclitaxel formulations and other novel therapies in development.
Caption: A simplified representation of the clinical translation pathway.
Conclusion
This compound represents an innovative and promising approach to improve the therapeutic index of paclitaxel. By hijacking the natural albumin and fatty acid transport systems, ODDA-PTX has demonstrated superior preclinical efficacy and safety compared to conventional formulations. The detailed protocols provided herein offer a foundation for further research and development. While the journey to clinical translation is challenging, the strong preclinical rationale and data suggest that this compound has the potential to become a valuable addition to the armamentarium of anticancer therapies. Continued investigation into its clinical safety and efficacy is highly warranted.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Targeted Paclitaxel Octadecanedioate Nanoparticles for Specific Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the engineering of targeted nanoparticles composed of a Paclitaxel-octadecanedioate prodrug. The aim is to facilitate the development of novel, specific, and effective cancer therapies. By conjugating Paclitaxel (B517696) with octadecanedioic acid, a long-chain dicarboxylic acid, a prodrug is formed that can be formulated into nanoparticles. These nanoparticles can then be surface-functionalized with targeting ligands to enhance their delivery to specific tumor sites, thereby increasing therapeutic efficacy and reducing off-target toxicity.
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] However, the clinical application of Paclitaxel is often limited by its poor water solubility, which necessitates the use of toxic solubilizing agents like Cremophor EL, and a lack of tumor specificity, leading to systemic side effects.
To overcome these limitations, a prodrug approach involving the conjugation of Paclitaxel with 1,18-octadecanedioic acid (ODDA) has been developed.[1][2] This Paclitaxel octadecanedioate (ODDA-PTX) prodrug exhibits improved pharmacokinetic properties and can non-covalently bind to human serum albumin (HSA), facilitating its transport and accumulation in tumor tissues.[3][4] This document outlines the subsequent steps of formulating this prodrug into nanoparticles and equipping them with targeting moieties for active tumor targeting.
Signaling Pathway of Paclitaxel
Paclitaxel's primary mode of action is the disruption of microtubule dynamics, which is crucial for cell division. This interference triggers a cascade of signaling events leading to programmed cell death.
Data Presentation
The following tables summarize key quantitative data for the characterization and evaluation of Paclitaxel-loaded nanoparticles from various studies. Note that direct data for ODDA-PTX nanoparticles is limited; therefore, data from other Paclitaxel nanoparticle formulations are included for comparative purposes.
Table 1: Physicochemical Characterization of Paclitaxel Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTX-loaded PLGA NPs | 180 ± 1.22 to 408 ± 11.27 | < 0.3 | Negative | > 80 | Not Reported | [1] |
| Transferrin-conjugated PEG-polycyanoacrylate NPs | 101.4 ± 7.2 | Not Reported | -13.6 ± 1.1 | 93.4 ± 3.6 | Not Reported | [5] |
| Paclitaxel Nanocrystals | 194.9 | Not Reported | -29.6 | Not Applicable | ~100 | [6] |
| PTX-loaded Niosome NPs | 190.3 ± 20.6 | Not Reported | -18.9 ± 2.7 | 87.6 ± 32 | 5.1 | [7] |
| Man-PEG-SS-PLGA/ProPTX NPs | 132.90 ± 1.81 | 0.13 ± 0.03 | -8.65 ± 0.50 | 95.46 ± 2.31 | 13.65 ± 2.31 | [8] |
Table 2: In Vitro Cytotoxicity of Paclitaxel Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 Value | Comparison | Reference |
| Ovarian Cancer (A2780CP) | PTX-loaded Nanoemulsion | 110.3 ± 10.8 µM | Free Drug: 160.4 ± 17.8 µM | [7] |
| Breast Cancer (MCF-7) | PTX-loaded PLGA NPs | Lower than free PTX | More significant cytotoxicity | [9] |
| Breast Cancer (MCF-7) | Trastuzumab-conjugated PTX-PLGA NPs | Lower than non-targeted NPs | Enhanced cytotoxicity | [1] |
Table 3: In Vivo Pharmacokinetic and Tumor Accumulation Data
| Animal Model | Nanoparticle Formulation | Key Finding | Reference |
| S-180 Tumor-bearing Mice | Transferrin-conjugated PEG-polycyanoacrylate NPs | Tumor PTX concentration 4.8x higher than free drug at 6h | [5] |
| MCF-7-bearing Mice | Paclitaxel Nanocrystals | Longer retention time and higher drug concentration at the tumor site | [6] |
| M109 Lung Tumor-bearing Mice | DHA-Paclitaxel | Tumor AUC 8-fold higher than equimolar dose of Paclitaxel | [10] |
| Rat Model | ODDA-PTX | Differentiated pharmacokinetics and higher maximum tolerated dose compared to Taxol and Abraxane | [3][4] |
Experimental Protocols
Synthesis of this compound (ODDA-PTX) Prodrug
This protocol is adapted from a scalable synthesis method.[1][2]
Materials:
-
Paclitaxel
-
1,18-Octadecanedioic acid (ODDA)
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM)
-
Other necessary solvents and reagents for purification
Procedure:
-
Mono-allyl protection of ODDA: React ODDA with allyl alcohol in the presence of a catalyst to form mono-allyl octadecanedioate. This step is crucial to prevent the formation of Paclitaxel dimers.
-
Conjugation of Paclitaxel: React the mono-allyl octadecanedioate with Paclitaxel at the 2'-hydroxyl position using a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like DCM.
-
Deprotection: Remove the allyl protecting group from the ODDA-PTX-allyl ester using a Palladium catalyst and a scavenger like phenylsilane.
-
Purification: Purify the final ODDA-PTX prodrug using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.
Formulation of ODDA-PTX Nanoparticles
This is a proposed protocol based on the self-assembly of amphiphilic prodrugs.
Materials:
-
ODDA-PTX prodrug
-
A suitable polymer for stabilization (e.g., DSPE-PEG, Pluronic F127)
-
A water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Deionized water or buffer solution
Procedure (Nanoprecipitation / Self-Assembly):
-
Dissolve the ODDA-PTX prodrug and a stabilizing polymer (if used) in a minimal amount of the organic solvent.
-
Rapidly inject the organic solution into a larger volume of deionized water or buffer while stirring vigorously.
-
The sudden change in solvent polarity will cause the hydrophobic ODDA-PTX to precipitate and self-assemble into nanoparticles, with the stabilizing polymer on the surface.
-
Allow the organic solvent to evaporate under reduced pressure or by dialysis.
-
The resulting nanoparticle suspension can be further purified by centrifugation or filtration.
Surface Modification with Targeting Ligands
This protocol describes a general method for conjugating targeting ligands to the surface of pre-formed nanoparticles.
Materials:
-
ODDA-PTX nanoparticles (with a functionalized polymer coating, e.g., DSPE-PEG-COOH or DSPE-PEG-NH₂)
-
Targeting ligand with a reactive group (e.g., antibody, peptide with a free amine or carboxyl group)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
Procedure (EDC/NHS Chemistry):
-
Activate the carboxyl groups on the nanoparticle surface: Disperse the ODDA-PTX nanoparticles in MES buffer. Add EDC and NHS to the suspension and incubate to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugate the targeting ligand: Add the targeting ligand (with a free amine group) to the activated nanoparticle suspension. The amine group will react with the NHS-ester to form a stable amide bond.
-
Quench the reaction: Add a quenching agent (e.g., hydroxylamine (B1172632) or Tris buffer) to deactivate any remaining NHS-esters.
-
Purify the targeted nanoparticles: Remove unconjugated ligands and reagents by dialysis, centrifugation, or size exclusion chromatography.
Characterization of Targeted Nanoparticles
Methods:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable organic solvent.
-
Confirmation of Ligand Conjugation: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), or by using a fluorescently labeled ligand.
In Vitro Evaluation
1. Cell Culture:
-
Maintain cancer cell lines overexpressing the target receptor and control cell lines with low or no expression of the receptor in appropriate culture media and conditions.
2. Cellular Uptake Study:
-
Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6 or DiR).
-
Incubate the cells with the fluorescently labeled targeted and non-targeted nanoparticles for various time points.
-
Analyze the cellular uptake by flow cytometry or visualize by confocal microscopy.
3. Cytotoxicity Assay (MTT or a similar assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free Paclitaxel, ODDA-PTX, non-targeted ODDA-PTX nanoparticles, and targeted ODDA-PTX nanoparticles.
-
After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using the MTT assay.
-
Calculate the IC50 values for each formulation.
In Vivo Evaluation (Animal Models)
1. Animal Model:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously or orthotopically injecting the target cancer cells.
2. Pharmacokinetics Study:
-
Administer the different formulations intravenously to healthy or tumor-bearing mice.
-
Collect blood samples at various time points.
-
Extract Paclitaxel from the plasma and quantify its concentration using HPLC or LC-MS/MS.
-
Determine pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
3. Biodistribution Study:
-
Administer the formulations to tumor-bearing mice.
-
At predetermined time points, euthanize the mice and harvest the tumor and major organs.
-
Homogenize the tissues and extract the drug.
-
Quantify the amount of Paclitaxel in each tissue to determine the targeting efficiency.
4. Antitumor Efficacy Study:
-
Once the tumors reach a certain volume, randomize the mice into different treatment groups (e.g., saline, free Paclitaxel, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, apoptosis assays).
Conclusion
The development of targeted this compound nanoparticles represents a promising strategy to enhance the therapeutic index of Paclitaxel. By combining the benefits of a prodrug approach with active tumor targeting, it is possible to improve drug delivery to the tumor site while minimizing systemic toxicity. The protocols outlined in this document provide a framework for the synthesis, formulation, and evaluation of these advanced nanomedicines. Further optimization and validation of these systems will be crucial for their eventual translation into clinical applications for cancer therapy.
References
- 1. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Paclitaxel-based Self-Delivery Nanomedicines for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of actively targetable nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Paclitaxel Nanocrystals In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Self-assembled nanoformulations of paclitaxel for enhanced cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Studies of Lyophilized Paclitaxel Octadecanedioate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-neoplastic agent, is widely used in the treatment of various cancers. However, its poor aqueous solubility necessitates formulation with vehicles like Cremophor EL, which can induce hypersensitivity reactions. Paclitaxel octadecanedioate (ODDA-PTX) is a lipophilic prodrug of paclitaxel designed to improve its therapeutic index. Lyophilization, or freeze-drying, is a common technique to enhance the long-term stability of pharmaceutical products by removing water and preventing degradation reactions. This document provides detailed application notes and protocols for conducting long-term stability studies on lyophilized formulations of this compound.
Long-Term Stability Study Protocol
A comprehensive long-term stability study is essential to determine the shelf-life and appropriate storage conditions for lyophilized this compound formulations. The study should be designed to monitor the physical, chemical, and biological integrity of the drug product over a specified period under controlled conditions.
Storage Conditions
According to ICH Q1A(R2) guidelines, long-term stability studies for products intended for storage in a temperate climate should be conducted at 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[1] Accelerated stability studies are typically performed at 40°C ± 2°C / 75% RH ± 5% RH to predict the long-term stability profile.[1] For lyophilized products, which are sensitive to moisture, low-humidity conditions are crucial to prevent hydrolysis.[1]
Time Points for Testing
For a long-term stability study, testing should be conducted at regular intervals, typically at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are usually 0, 1, 2, 3, and 6 months.
Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Appearance: Visual inspection for any changes in color, cake structure, or signs of melting.
-
Reconstitution Time: Time taken for the lyophilized cake to completely dissolve in a specified reconstitution medium.
-
pH of Reconstituted Solution: Measurement of the pH to detect any changes due to degradation.
-
Water Content: Determined by Karl Fischer titration to ensure the integrity of the lyophilized product.
-
Assay of this compound: Quantification of the active pharmaceutical ingredient (API).
-
Related Substances/Degradation Products: Identification and quantification of any impurities or degradation products.
-
Particulate Matter: Analysis of sub-visible particles in the reconstituted solution.
Data Presentation: Long-Term Stability of Lyophilized this compound
Disclaimer: The following tables present illustrative data for a model long-term stability study of lyophilized this compound. This data is based on typical stability profiles for similar lyophilized pharmaceutical products and is intended for educational purposes. Actual stability data will vary depending on the specific formulation and manufacturing process.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | Appearance | Reconstitution Time (seconds) | pH (Reconstituted) | Water Content (%) | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White, intact cake | 25 | 5.5 | 0.8 | 100.0 | < 0.1 |
| 3 | White, intact cake | 26 | 5.5 | 0.8 | 99.8 | 0.1 |
| 6 | White, intact cake | 25 | 5.4 | 0.9 | 99.5 | 0.2 |
| 9 | White, intact cake | 27 | 5.4 | 0.9 | 99.2 | 0.3 |
| 12 | White, intact cake | 28 | 5.3 | 1.0 | 98.9 | 0.4 |
| 18 | White, intact cake | 30 | 5.3 | 1.1 | 98.5 | 0.6 |
| 24 | White, intact cake | 32 | 5.2 | 1.2 | 98.1 | 0.8 |
| 36 | White, intact cake | 35 | 5.1 | 1.3 | 97.5 | 1.1 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Appearance | Reconstitution Time (seconds) | pH (Reconstituted) | Water Content (%) | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White, intact cake | 25 | 5.5 | 0.8 | 100.0 | < 0.1 |
| 1 | White, intact cake | 28 | 5.4 | 1.0 | 99.1 | 0.4 |
| 2 | White, intact cake | 30 | 5.3 | 1.2 | 98.2 | 0.7 |
| 3 | Slight shrinkage | 35 | 5.2 | 1.5 | 97.3 | 1.2 |
| 6 | Slight shrinkage | 40 | 5.0 | 1.8 | 95.5 | 2.0 |
Experimental Protocols
Protocol for Lyophilization of this compound Formulation
This protocol describes a general procedure for the lyophilization of a this compound formulation. The specific parameters may need to be optimized based on the formulation composition and equipment.
Materials and Equipment:
-
This compound bulk solution
-
Sterile vials and stoppers
-
Lyophilizer (Freeze-dryer)
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water with cryoprotectants).
-
Sterile Filtration: Aseptically filter the bulk solution through a 0.22 µm filter into a sterile container.
-
Filling: Aseptically fill the sterile vials with the precise volume of the filtered solution.
-
Stopper Placement: Partially insert sterile lyophilization stoppers into the vials.
-
Loading: Load the filled vials onto the shelves of the lyophilizer, which have been pre-cooled to 5°C.
-
Freezing:
-
Cool the shelves to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100 mTorr).
-
Ramp the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C for 24-48 hours, or until the product temperature rises to the shelf temperature, indicating the end of sublimation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for 12-24 hours under a high vacuum (<50 mTorr) to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile nitrogen to atmospheric pressure.
-
Fully stopper the vials by lowering the shelves.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Protocol for Stability-Indicating HPLC Method
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.[2][3][4]
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
-
Reference standards for this compound and potential degradation products
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer. The exact gradient will need to be optimized. For example, starting with 60:40 (v/v) Acetonitrile:Buffer and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation:
-
Reconstitute the lyophilized product with the specified diluent.
-
Dilute the reconstituted solution with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the concentration of the drug and any degradation products using the peak areas and the standard curve.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Reconstitute the sample and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Reconstitute the sample and add 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize before analysis.
-
Oxidative Degradation: Reconstitute the sample and add 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose the lyophilized powder to a light source according to ICH Q1B guidelines.
After exposure to each stress condition, prepare the samples as described in the HPLC protocol and analyze them to identify and quantify any degradation products.
Conclusion
The long-term stability of lyophilized this compound formulations is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the drug product throughout its shelf life. The protocols and application notes provided herein offer a comprehensive framework for conducting these studies in accordance with regulatory expectations. Adherence to these guidelines will enable researchers and drug development professionals to establish appropriate storage conditions and a reliable shelf life for this promising anti-cancer therapeutic.
References
Application Notes and Protocols for Paclitaxel Octadecanedioate in Non-Oncological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging non-oncological applications of Paclitaxel (B517696) octadecanedioate (ODDA-PTX), a promising prodrug of Paclitaxel. This document details its mechanism of action in non-cancerous conditions, protocols for in vitro and in vivo experimentation, and available quantitative data to guide further research and development.
Introduction
Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of cancer chemotherapy.[1] However, its therapeutic window is often limited by significant toxicities.[2][3] Paclitaxel octadecanedioate (ODDA-PTX) is a conjugate of paclitaxel with 1,18-octadecanedioic acid, designed to improve the drug's pharmacokinetic profile and reduce toxicity.[4][5] While extensively studied in oncology, the unique properties of Paclitaxel and its derivatives are now being explored for a range of non-neoplastic diseases, primarily those characterized by fibrosis and inflammation.[6] Low, non-cytotoxic doses of paclitaxel have shown potential in treating conditions such as renal and hepatic fibrosis and coronary artery restenosis.[6]
Mechanism of Action in Non-Oncological Conditions
In contrast to its mitotic arrest function in cancer, the therapeutic effects of paclitaxel in non-oncological applications at low concentrations are primarily attributed to its modulation of key signaling pathways involved in fibrosis and inflammation.
Anti-fibrotic Activity: The primary mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[7][8] Paclitaxel stabilizes microtubules, which in turn enhances the binding of endogenous Smad2, Smad3, and Smad4 to the microtubular network. This sequestration prevents their translocation to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes such as collagen and fibronectin.[7][9]
Anti-inflammatory and Anti-proliferative Effects: Paclitaxel has also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] By disrupting the binding of STAT3 to tubulin, paclitaxel can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the proliferation of cells such as vascular smooth muscle cells, which is relevant in the context of arterial restenosis.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for Paclitaxel and its octadecanedioate prodrug. Direct comparative data for ODDA-PTX in non-oncological models is limited; therefore, data for paclitaxel is provided as a reference.
Table 1: In Vitro Efficacy of Paclitaxel in Non-Oncological Models
| Cell Line/Model | Condition | Paclitaxel Concentration | Observed Effect | Reference |
| Rat Hepatic Stellate Cells (HSCs) | TGF-β1 Induced Fibrosis | 200 nmol/L | Marked suppression of Smad2/3 phosphorylation; Attenuated expression of collagen I & III and fibronectin | [7][10] |
| Rat Renal Interstitial Fibroblasts (NRK-49F) | - | 2–4 μM | Reduced phosphorylation of STAT3; Downregulated expression of fibronectin, α-SMA, and collagen I | [6] |
| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 Induced EMT-like changes | 5 nM | Significant inhibition of morphological changes, α-SMA expression, and collagen I synthesis | [11] |
Table 2: In Vivo Efficacy of Paclitaxel in Non-Oncological Animal Models
| Animal Model | Condition | Paclitaxel Dosing Regimen | Key Findings | Reference |
| Rat Unilateral Ureteral Obstruction (UUO) | Renal Interstitial Fibrosis | 0.3 mg/kg (intraperitoneal), twice a week | Significantly reduced tubulointerstitial fibrosis; Inhibited expression of fibronectin, α-SMA, and collagen I | [6] |
| Rat Bleomycin-Induced Pulmonary Fibrosis | Pulmonary Fibrosis | 0.6 mg/kg/day | Reduced pulmonary fibrosis | [12] |
| Pig Coronary Artery Stenting | In-stent Restenosis | 100 or 200 μmol/l (intracoronary with contrast) | Dose-dependent reduction of neointimal area and restenosis | [2] |
Table 3: Pharmacokinetic Parameters of this compound (ODDA-PTX) in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| ODDA-PTX | ||||
| Clearance | 0.04 L/h | Healthy nu/nu mice | 250 mg/kg (VTX formulation) | [5][13] |
| Half-life (t½) | 20.1 h | Healthy nu/nu mice | 250 mg/kg (VTX formulation) | [5][13] |
| Paclitaxel (from ODDA-PTX) | ||||
| Clearance | 0.22 L/h | Healthy nu/nu mice | 250 mg/kg (VTX formulation) | [5][13] |
| Half-life (t½) | 16.5 h | Healthy nu/nu mice | 250 mg/kg (VTX formulation) | [5][13] |
| Paclitaxel (Abraxane®) | ||||
| Clearance | 0.29 L/h | Healthy nu/nu mice | 20 mg/kg | [5][13] |
| Half-life (t½) | 5.9 h | Healthy nu/nu mice | 20 mg/kg | [5][13] |
| (VTX is a formulation of ODDA-PTX with Human Serum Albumin) |
Table 4: Toxicity Profile
| Compound | Metric | Value | Species | Reference |
| This compound (VTX formulation) | Maximum Tolerated Dose (MTD) | >250 mg/kg | Mice | [5] |
| Paclitaxel (Abraxane®) | Maximum Tolerated Dose (MTD) | 30 mg/kg | Mice | [5] |
| Paclitaxel | Common Clinical Toxicities | Neutropenia, peripheral neuropathy, hypersensitivity reactions | Human | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments. As specific protocols for ODDA-PTX in these non-oncological contexts are not widely published, these methods are adapted from studies using paclitaxel. Researchers should optimize formulation and dosage based on the specific properties of ODDA-PTX.
Formulation of this compound for In Vivo Studies
-
Rationale: ODDA-PTX is poorly soluble in aqueous solutions. Formulation with a carrier like Human Serum Albumin (HSA) is necessary for intravenous administration.[5]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a sterile solution of Human Serum Albumin (e.g., 5% w/v) in phosphate-buffered saline (PBS).
-
Slowly add the ODDA-PTX stock solution to the HSA solution while vortexing or stirring to form the ODDA-PTX:HSA complex (referred to as VTX in some literature).[5][13] A 5:1 molar ratio of ODDA-PTX to HSA has been reported.[5][13]
-
The final formulation should be a clear solution. It can be lyophilized for storage and reconstituted in sterile PBS before use.[13]
-
For administration, dilute the reconstituted formulation to the desired final concentration with sterile PBS.
-
In Vitro Anti-Fibrotic Activity Assay in Hepatic Stellate Cells
-
Objective: To assess the ability of ODDA-PTX to inhibit TGF-β1-induced fibrotic activation of hepatic stellate cells (HSCs).
-
Methodology (adapted from[7][10]):
-
Cell Culture: Culture rat or human hepatic stellate cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Experimental Groups:
-
Normal Control: Cells treated with DMEM only.
-
ODDA-PTX Control: Cells treated with the desired concentration of ODDA-PTX.
-
TGF-β1 Group: Cells stimulated with 5 ng/mL recombinant human TGF-β1.
-
TGF-β1 + ODDA-PTX Group: Cells pre-treated with ODDA-PTX for 1 hour, followed by stimulation with 5 ng/mL TGF-β1.
-
-
Treatment: Treat cells with varying concentrations of ODDA-PTX (e.g., 10 nM - 1 µM) for 24-48 hours.
-
Endpoint Analysis:
-
Western Blot: Analyze cell lysates for the expression of phosphorylated Smad2/3 (p-Smad2/3), total Smad2/3, α-smooth muscle actin (α-SMA), collagen type I, and fibronectin. Use GAPDH or β-actin as a loading control.
-
Real-Time PCR: Quantify the mRNA expression levels of COL1A1, ACTA2, and FN1.
-
Immunofluorescence: Stain cells for α-SMA to visualize stress fiber formation.
-
-
In Vivo Model of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
-
Objective: To evaluate the anti-fibrotic efficacy of ODDA-PTX in a rodent model of renal fibrosis.
-
Methodology (adapted from[6]):
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Surgical Procedure: Anesthetize the animals. Perform a midline abdominal incision to expose the left kidney and ureter. Ligate the left ureter at two points using 4-0 silk suture. The contralateral (right) kidney serves as an internal control. For sham-operated animals, the ureter is mobilized but not ligated.
-
Treatment Groups:
-
Sham + Vehicle
-
Sham + ODDA-PTX
-
UUO + Vehicle
-
UUO + ODDA-PTX
-
-
Drug Administration: Administer the formulated ODDA-PTX (e.g., 0.1 - 1 mg/kg) or vehicle (e.g., HSA in PBS) via intraperitoneal or intravenous injection, starting on the day of surgery and continuing for a specified duration (e.g., twice weekly for 14 days).
-
Endpoint Analysis (at day 7 and 14 post-surgery):
-
Histology: Harvest the kidneys, fix in 10% neutral buffered formalin, and embed in paraffin. Stain kidney sections with Masson's trichrome and Sirius red to assess collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain sections for α-SMA, fibronectin, and F4/80 (for macrophage infiltration).
-
Western Blot/RT-PCR: Analyze kidney tissue homogenates for the expression of fibrotic and inflammatory markers as described in the in vitro protocol.
-
-
In Vivo Model of Arterial Restenosis (Rat Carotid Artery Balloon Injury)
-
Objective: To assess the efficacy of ODDA-PTX in preventing neointimal hyperplasia following vascular injury.
-
Methodology (adapted from paclitaxel studies):
-
Animal Model: Use male Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the animal and expose the left common carotid artery. Introduce a 2F balloon catheter and induce endothelial denudation by inflating the balloon and passing it through the artery three times.
-
Treatment Groups:
-
Sham Injury + Vehicle
-
Balloon Injury + Vehicle
-
Balloon Injury + ODDA-PTX
-
-
Drug Administration: Administer a single intravenous dose of formulated ODDA-PTX or vehicle immediately after the injury.
-
Endpoint Analysis (at 14 or 28 days post-injury):
-
Histomorphometry: Harvest the injured carotid artery, fix, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) for elastic laminae. Measure the neointimal area, medial area, and lumen area to calculate the intima-to-media ratio (I/M ratio).
-
-
Visualizations
Signaling Pathway Diagrams
References
- 1. Pharmacokinetic studies of anticancer drugs in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical toxicities encountered with paclitaxel (Taxol). | Semantic Scholar [semanticscholar.org]
- 3. Management of toxicities associated with the administration of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Paclitaxel ameliorates fibrosis in hepatic stellate cells via inhibition of TGF-β/Smad activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel Modulates TGFβ Signaling in Scleroderma Skin Grafts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel ameliorates fibrosis in hepatic stellate cells via inhibition of TGF-beta/Smad activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
Application Notes & Protocols for Scalable Manufacturing of Clinical-Grade Paclitaxel Octadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-cancer agent, has been a cornerstone of chemotherapy for various malignancies. However, its low aqueous solubility and associated toxicities have driven the development of prodrugs to enhance its therapeutic index. Paclitaxel octadecanedioate, a long-chain diacid ester of paclitaxel, has emerged as a promising prodrug candidate with high efficacy and reduced toxicity.[1][2][3] This document provides detailed application notes and protocols for a scalable and efficient manufacturing process for clinical-grade this compound, based on a novel synthetic strategy that avoids the need for cumbersome chromatographic purification.[1][2][3]
Scalable Synthesis of this compound
A novel, scalable synthetic route has been developed that affords high-purity this compound without the need for chromatographic purification, making it suitable for industrial production.[1][2][3] The key features of this process are the mono-allyl protection of octadecanedioic acid, followed by coupling with paclitaxel, and a final palladium-catalyzed deprotection step.[1][2][3]
Key Advantages of the Process:
-
Scalability: The process is designed for large-scale industrial production.[1][2][3]
-
High Purity: The final product is obtained with a purity of 95-97%.[1][2]
-
High Yield: The molar yield of the final product is approximately 95% with respect to paclitaxel.[1]
-
Chromatography-Free: The process avoids costly and time-consuming chromatographic purification steps.[1][2][3]
-
Low Residual Palladium: A specific work-up procedure ensures residual palladium levels are below the required limits for clinical-grade material.[1]
Comparative Data of Synthesis Strategies
| Parameter | Traditional Synthesis | Scalable Synthesis with Mono-Allyl Protection |
| Purification Method | Column Chromatography | Crystallization/Washing |
| Reported Yield | Variable, often lower due to multi-step purifications | ~95%[1] |
| Reported Purity | Dependent on chromatographic efficiency | 95-97%[1] |
| Scalability | Limited by chromatography column size and solvent consumption | High, suitable for industrial scale[1][2][3] |
| Key Byproducts | Di-acylated paclitaxel, unreacted diacid | Minimized due to mono-protection strategy[1] |
Mechanism of Action: Paclitaxel's Impact on Microtubule Dynamics
This compound is a prodrug that, upon administration, is metabolized to release the active paclitaxel molecule. Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the microtubule network during mitosis. The stabilized, non-functional microtubules lead to cell cycle arrest in the G2/M phase and ultimately trigger apoptosis (programmed cell death).
Caption: this compound acts as a prodrug, releasing active paclitaxel which stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol describes a three-step process for the synthesis of clinical-grade this compound.
Step 1: Mono-allyl Protection of Octadecanedioic Acid
-
Dissolve octadecanedioic acid in a suitable organic solvent (e.g., toluene).
-
Add a stoichiometric amount of allyl alcohol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with azeotropic removal of water until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and perform an aqueous work-up to isolate the mono-allyl octadecanedioate.
Step 2: Coupling of Mono-allyl Octadecanedioate with Paclitaxel
-
Dissolve paclitaxel and mono-allyl octadecanedioate in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture to remove any precipitated byproducts.
-
Wash the organic phase with aqueous solutions to remove unreacted starting materials and coupling reagents.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude protected product.
Step 3: Palladium-Catalyzed Deprotection
-
Dissolve the crude protected product in a suitable solvent (e.g., THF).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., morpholine).
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
Perform an aqueous work-up.
-
To remove residual palladium, wash the organic phase with a 5% aqueous solution of cysteine hydrochloride at 40°C for 24 hours.[1]
-
Crystallize the final product from a suitable solvent system (e.g., acetone/water).
-
Filter, wash, and dry the product to obtain this compound as a white solid.
Caption: Scalable manufacturing workflow for clinical-grade this compound.
Protocol 2: Quality Control of Clinical-Grade this compound
A robust quality control protocol is essential to ensure the safety and efficacy of the final drug product. The following tests should be performed on the final batch of this compound.
Quality Control Parameters and Methods
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Purity (Assay) | Reverse-Phase HPLC | ≥ 98.0% |
| Related Substances | Reverse-Phase HPLC | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |
| Residual Palladium | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | ≤ 10 ppm[1] |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Microbial Limit | USP <61> and <62> | Meets requirements for sterile drug substances |
| Bacterial Endotoxins | USP <85> | ≤ 0.17 EU/mg |
Conclusion
The scalable, chromatography-free synthesis of this compound represents a significant advancement in the manufacturing of this promising anticancer prodrug. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to produce high-purity, clinical-grade material. Adherence to stringent quality control measures is paramount to ensure the safety and efficacy of the final drug product for clinical applications.
References
Application Notes and Protocols: Novel Bioresponsive Paclitaxel Octadecanedioate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a novel bioresponsive drug delivery system based on the 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug. This system leverages the natural transport mechanisms of human serum albumin (HSA) to enhance the therapeutic index of paclitaxel (B517696).
Introduction
Paclitaxel is a potent anti-cancer agent, but its clinical use is often limited by poor solubility and the need for toxic formulation vehicles. The 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug represents a significant advancement in paclitaxel delivery. By conjugating paclitaxel to a long-chain dicarboxylic acid, the prodrug is designed to non-covalently bind to human serum albumin (HSA), mimicking the natural transport of fatty acids in the body.[1][2][3] This bioresponsive system, termed VTX, is not a traditional nanoparticle but rather a prodrug-protein complex.[1] The ester linkage between ODDA and paclitaxel is designed to be cleaved intracellularly, releasing the active drug within the target cancer cells.[1][2] This approach has been shown to offer a higher maximum tolerated dose and increased in vivo efficacy compared to conventional paclitaxel formulations.[1][3]
Data Presentation
Physicochemical Properties of the ODDA-PTX:HSA Complex (VTX)
| Parameter | Value | Method | Reference |
| Prodrug:Protein Molar Ratio | 5:1 | Formulation | [1][2] |
| Appearance | Homogeneous solution after reconstitution | Visual | [1] |
| Nature of the Complex | Fully dispersed prodrug:protein complex | DLS, cryo-TEM | [1] |
| Binding to HSA | >95% bound at 0.5 µM | Rapid Equilibrium Dialysis | [1] |
| Binding Sites | Multiple, consistent with fatty acid binding sites | ITC, NMR Displacement | [1] |
In Vivo Efficacy of VTX in Xenograft Models
| Xenograft Model | Formulation | Dose (mg/kg PTX equiv.) | Dosing Schedule | Outcome | Reference |
| HT-1080 (Fibrosarcoma) | VTX | >250 | q7dx4 | MTD | [1] |
| Abraxane | ~20-30 | - | MTD | [4] | |
| VTX | 5 | q7dx4 | MED | [1] | |
| VTX | - | - | Significant tumor growth suppression and extended survival vs. clinical formulations | [1] | |
| PANC-1 (Pancreatic) | VTX | - | - | Efficacious | [1] |
| HT-29 (Colon) | VTX | - | - | Efficacious | [1] |
Pharmacokinetic Parameters of VTX in Mice
| Formulation | Dose (mg/kg PTX equiv.) | Cmax of PTX | AUC of PTX | Half-life of PTX | Key Observation | Reference |
| VTX | 250 | Similar to Abraxane at 20 mg/kg | Higher than Abraxane | Higher than Abraxane | VTX acts as a drug depot for paclitaxel. ODDA-PTX concentration is 5-fold higher than PTX at 1h post-injection. | [1] |
| Abraxane | 20 | Similar to VTX at 250 mg/kg | Lower than VTX | Lower than VTX | - | [1] |
Experimental Protocols
Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX) Prodrug
This protocol is based on the general principle of esterification of the 2'-hydroxyl group of paclitaxel with a mono-protected long-chain dicarboxylic acid. A scalable synthesis has been reported, which involves the mono-allyl protection of octadecanedioic acid followed by coupling with Paclitaxel and subsequent deprotection.[4]
Materials:
-
Paclitaxel
-
1,18-Octadecanedioic acid (ODDA)
-
Allyl bromide
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Allyl cation scavenger (e.g., dimedone)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Other necessary solvents and reagents for purification
Procedure:
-
Mono-protection of ODDA: React 1,18-octadecanedioic acid with allyl bromide in the presence of a suitable base to obtain mono-allyl octadecanedioate. Purify the product.
-
Esterification: Dissolve paclitaxel, mono-allyl octadecanedioate, DCC, and DMAP in anhydrous DCM. Stir the reaction mixture at room temperature until completion (monitor by TLC or HPLC).
-
Work-up and Purification: Filter the reaction mixture to remove dicyclohexylurea. Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent. Purify the resulting crude product by column chromatography to obtain the protected ODDA-PTX conjugate.
-
Deprotection: Dissolve the purified protected conjugate in a suitable solvent. Add the palladium catalyst and an allyl cation scavenger. Stir the reaction under an inert atmosphere until the deprotection is complete.
-
Final Purification: Purify the final product, ODDA-PTX, by recrystallization or chromatography to yield a pure solid.
Formulation of the ODDA-PTX:HSA Complex (VTX)
Materials:
-
Lyophilized ODDA-PTX prodrug
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Calculate the required amounts of ODDA-PTX and HSA to achieve a 5:1 molar ratio of prodrug to protein.[1][2]
-
Dissolve the calculated amount of HSA in sterile PBS to a desired concentration.
-
Add the calculated amount of lyophilized ODDA-PTX powder to the HSA solution.
-
Gently mix the solution until the ODDA-PTX is completely dissolved and a clear, homogeneous solution is formed.[1]
-
For long-term storage and reconstitution, the resulting VTX solution can be lyophilized.
-
Prior to use, reconstitute the lyophilized VTX powder in sterile PBS to the desired final concentration.[1]
Characterization of the VTX Complex
3.3.1. Size and Dispersity Analysis by Dynamic Light Scattering (DLS):
-
Prepare the VTX solution at a suitable concentration in PBS.
-
Filter the solution through a 0.22 µm filter to remove any dust or aggregates.
-
Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). The expected result is a monodisperse population similar in size to native HSA, confirming a complex rather than a nanoparticle aggregate.[1]
3.3.2. Binding Affinity by Isothermal Titration Calorimetry (ITC):
-
Prepare a solution of HSA in the ITC cell and a solution of ODDA-PTX in the injection syringe, both in the same buffer (e.g., PBS).
-
Perform a series of injections of the ODDA-PTX solution into the HSA solution while measuring the heat changes.
-
Analyze the resulting thermogram to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). This will confirm the multiple binding sites of ODDA-PTX on HSA.[1]
In Vitro Paclitaxel Release from VTX
Materials:
-
VTX solution
-
Fresh rat or human plasma
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0
-
HPLC system with a suitable C18 column
-
Acetonitrile and other HPLC grade solvents
Procedure:
-
Incubate the VTX solution in either plasma or PBS at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Immediately precipitate the protein by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the concentration of released paclitaxel and remaining ODDA-PTX.
-
Compare the release profile in plasma versus PBS to assess the role of plasma enzymes in the hydrolysis of the ester bond.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and characterization of the VTX delivery system.
Caption: Proposed bioresponsive mechanism of the VTX delivery system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous formulation of 1,18-octadecanedioic acid-paclitaxel with heptakis(2,6-di-O-methyl)-β-cyclodextrin [morressier.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Paclitaxel Octadecanedioate
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like paclitaxel (B517696) octadecanedioate are paramount to ensuring laboratory safety and environmental protection. As a derivative of paclitaxel, this potent anti-cancer agent necessitates stringent disposal protocols in line with regulations for hazardous and cytotoxic waste. Adherence to these procedures minimizes exposure risks and ensures regulatory compliance.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to handle paclitaxel octadecanedioate with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemo-protectant gloves, impermeable gowns, and eye protection.[1][2][3] All handling of this compound should be performed in a well-ventilated area, preferably within a biological safety cabinet or a designated cytotoxic fume hood, to prevent aerosolization and inhalation.[1][4]
Waste Segregation and Containment
Proper segregation of waste is a critical first step in the disposal process. All materials that have come into contact with this compound must be considered cytotoxic waste and segregated from general laboratory trash.[5] This includes empty vials, contaminated labware, personal protective equipment, and any materials used for cleaning spills.
Table 1: this compound Waste Disposal Summary
| Waste Type | Disposal Container |
| Non-Sharps Waste (e.g., gloves, gowns, wipes, empty vials, labware) | Labeled, leak-proof, puncture-resistant containers or thick, clear plastic bags placed inside a cytotoxic waste bag (often purple or yellow with a purple lid).[2][3][6] |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Designated cytotoxic sharps container (often yellow with a purple lid).[2][6] |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and leak-proof hazardous waste containers. Do not discharge to sewer systems.[1][7] |
| Grossly Contaminated Materials (e.g., from spills) | Double-bagged in labeled cytotoxic waste bags.[8] |
Step-by-Step Disposal Procedure
-
Preparation : Ensure all necessary PPE is worn correctly. Prepare the designated, properly labeled cytotoxic waste containers in the work area.
-
Collection : At the point of generation, carefully place all contaminated items directly into the appropriate cytotoxic waste container.[3] To minimize handling, do not disconnect IV infusion lines from bags; dispose of the entire assembly.[2]
-
Container Sealing : Once the waste container is full (typically no more than three-quarters), securely seal it to prevent any leakage.
-
Decontamination of External Surfaces : Before removing the waste container from the containment area (e.g., fume hood), decontaminate its exterior surface.
-
Storage : Store the sealed waste containers in a designated, secure area away from general traffic, pending collection by a licensed hazardous waste transporter.[1]
-
Transportation and Final Disposal : The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant through high-temperature incineration.[1][6] Ensure that all waste is accompanied by the required hazardous waste consignment notes.[6]
Spill Management
In the event of a spill, the area should be immediately evacuated and secured.[8] Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should manage the incident.
-
For liquid spills : Use absorbent pads to wipe up the liquid.[8]
-
For powder spills : Gently cover the powder with wetted paper towels or absorbent pads to avoid raising dust, then wipe up.[8]
-
Cleaning : Clean the spill area thoroughly with a detergent solution, followed by clean water.[4][8]
-
Disposal of Cleanup Materials : All materials used for the cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic waste.[4]
Experimental Protocols for Decontamination
While specific experimental protocols for this compound are not detailed in the provided search results, a general procedure for decontaminating non-porous surfaces and equipment that have come into contact with paclitaxel involves:
-
Initial Wipe : A thorough wipe-down with a detergent solution to remove visible contamination.
-
Deactivating Agent : Application of a deactivating agent. One cited example for paclitaxel is "virusolve," which should be allowed a contact time of at least 15 minutes, followed by a water rinse.[4] For glassware, soaking in the decontaminating solution for 24 hours is recommended.[4]
-
Final Rinse : A final rinse with water to remove any residual cleaning agents.
It is imperative to consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs) for detailed protocols.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. chemos.de [chemos.de]
- 8. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Logistical Protocol for Handling Paclitaxel Octadecanedioate
This document provides comprehensive guidance for the safe handling and disposal of Paclitaxel octadecanedioate, a potent cytotoxic compound. Adherence to these procedures is critical to minimize exposure and ensure the safety of all laboratory personnel. Paclitaxel and its derivatives are classified as hazardous substances with significant health risks, including potential carcinogenicity, mutagenicity, and reproductive toxicity.[1]
Health Hazards
This compound, like Paclitaxel, is a hazardous substance that poses multiple health risks. It is crucial to be aware of these potential effects when handling the compound.
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Causes skin irritation and serious eye damage.[1][2]
-
Allergic Reaction: May cause an allergic skin reaction or allergy-like symptoms if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. There are no established safe exposure levels for cytotoxic drugs, making minimized contact paramount.[1]
| PPE Component | Specifications and Guidelines | Frequency of Change |
| Gloves | Double pair of powder-free nitrile gloves tested for use with chemotherapy drugs (must comply with ASTM D6978 standard).[4] The inner glove is worn under the gown cuff, and the outer glove covers the cuff.[5][6] | Outer glove: Immediately if contaminated. Both gloves: Every hour, or every 30 minutes if high risk of permeation.[5] |
| Gown | Disposable, back-closing, seamless gown made of polyethylene-coated polypropylene (B1209903) or other impervious material. Must have long sleeves with tight-fitting elastic or knit cuffs.[6] | Every 2-3 hours, or immediately after a spill or splash.[6] |
| Eye & Face Protection | Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield must be worn in addition to goggles.[1][7] | N/A |
| Respiratory Protection | A fit-tested NIOSH-certified N95 (or higher) respirator is required when handling the powder outside of a containment device or when there is a risk of generating aerosols or dust.[5][6][7] | Per manufacturer's instructions or when breathing becomes difficult. |
| Additional Wear | Disposable shoe covers and head/hair covers are required in handling areas.[6] | Remove before leaving the handling area. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safety and experimental integrity.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Work must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[8][9]
-
Cover the work surface with a plastic-backed absorbent pad before beginning any work.[10][11]
-
Ensure a cytotoxic spill kit is readily accessible.[10]
-
-
PPE Donning:
-
Before entering the designated handling area, don shoe covers, hair cover, N95 respirator, and safety goggles.[6]
-
Perform hand hygiene.
-
Don the disposable gown, ensuring it is securely closed in the back.
-
Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.
-
Don the second (outer) pair of nitrile gloves, pulling the cuffs over the gown sleeves.[6]
-
-
Compound Handling:
-
Carefully transport the compound in a sealed, rigid, leak-proof container clearly labeled with a cytotoxic hazard symbol.[4][10][11]
-
Perform all manipulations, such as weighing and reconstituting, within the BSC or hood to prevent aerosol generation.
-
Use Luer-lock syringes and needles or needleless systems to avoid leaks and spills.[4]
-
Avoid creating aerosols. If any visible contamination occurs, clean it immediately.[9]
-
-
Post-Handling:
-
Wipe down all exterior surfaces of containers before removing them from the BSC.
-
Clean the work area within the BSC using a detergent and water solution.[10]
-
Properly segregate and dispose of all waste as described in the disposal plan below.
-
-
PPE Doffing:
-
Remove PPE in an order that minimizes cross-contamination:
-
Remove the outer pair of gloves.
-
Remove the gown.
-
Remove the inner pair of gloves.
-
-
Exit the handling area.
-
Remove face shield, goggles, respirator, and head/shoe covers.
-
Perform thorough hand hygiene with soap and water.
-
All disposable PPE is considered contaminated and must be disposed of as trace chemotherapy waste.[6]
-
Disposal Plan
Cytotoxic waste must be segregated, labeled, and disposed of according to institutional and regulatory guidelines. Liquid chemotherapeutic wastes must not be disposed of down the drain.[12]
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the drug's original weight, such as used PPE (gloves, gowns), empty vials, IV bags, and tubing.[13] | Yellow , puncture-proof, leak-proof container with a lid, labeled "Chemotherapeutic Waste" or "Trace Chemo".[12][13] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the drug's original weight, including partially full vials, syringes, and materials used to clean up spills.[13] | Black , RCRA-rated hazardous waste container, labeled "Hazardous Waste".[13] |
| Sharps Waste | Needles and syringes used for injection.[9] | Yellow (or as per institutional policy), puncture-proof sharps container labeled "Chemotherapeutic Waste".[12] |
| Unused Product | Unused or expired this compound powder or solutions. | Dispose of as hazardous chemical waste through the institution's Environmental Health & Safety (EH&S) department.[12] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualia-bio.com [qualia-bio.com]
- 9. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
